3-Phenyl-2-cyclopenten-1-one
Description
The exact mass of the compound 3-Phenyl-2-cyclopenten-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phenyl-2-cyclopenten-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2-cyclopenten-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTNKICWCQWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063193 | |
| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
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Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-26-2 | |
| Record name | 3-Phenyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-26-2 | |
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| Record name | 3-Phenyl-2-cyclopentenone | |
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| Record name | 3-Phenyl-2-cyclopenten-1-one | |
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| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
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| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
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| Record name | 3-phenylcyclopent-2-en-1-one | |
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| Record name | 3-PHENYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9VKR9HHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Phenyl-2-cyclopenten-1-one
Introduction: The Strategic Importance of the Cyclopentenone Motif
The cyclopentenone ring system is a privileged scaffold in organic synthesis and medicinal chemistry, appearing in a vast array of natural products with significant biological activities, including the prostaglandins.[1][2][3] Its inherent reactivity, governed by the α,β-unsaturated ketone moiety, makes it a versatile intermediate for the construction of complex molecular architectures.[1] Among its derivatives, 3-Phenyl-2-cyclopenten-1-one stands out as a valuable building block, offering a unique combination of steric and electronic properties conferred by the phenyl group in conjugation with the enone system. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Phenyl-2-cyclopenten-1-one, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental physicochemical and spectroscopic properties of 3-Phenyl-2-cyclopenten-1-one is paramount for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | [4][5][6][7][8][9] |
| Molecular Weight | 158.20 g/mol | [1][4][5][6][7][8] |
| CAS Number | 3810-26-2 | [5][8] |
| IUPAC Name | 3-phenylcyclopent-2-en-1-one | [5] |
| Boiling Point | 144 °C @ 0.5 Torr | [10] |
| Melting Point | -23 °C | [10] |
Spectroscopic Data
The spectroscopic signature of 3-Phenyl-2-cyclopenten-1-one is key to its identification and characterization.
| Technique | Key Features and Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the vinylic proton, and the aliphatic protons of the cyclopentenone ring are observed. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the aliphatic carbons are present. The positions of these signals are indicative of the electronic distribution within the molecule.[5] |
| Infrared (IR) | A strong absorption band characteristic of the α,β-unsaturated ketone carbonyl group is a prominent feature. Additional bands corresponding to C=C stretching of the alkene and aromatic ring, as well as C-H stretching and bending vibrations, are also observed. |
| Mass Spectrometry (MS) | The mass spectrum displays the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[5] |
Synthetic Strategies for 3-Phenyl-2-cyclopenten-1-one
The efficient synthesis of 3-Phenyl-2-cyclopenten-1-one and its derivatives is crucial for their application in further synthetic endeavors. Several powerful methods have been developed, with the Nazarov cyclization and the Pauson-Khand reaction being among the most prominent.
The Nazarov Cyclization: A Classic Approach
The Nazarov cyclization is a cornerstone in the synthesis of cyclopentenones, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[11][12][13] This reaction offers a direct route to the cyclopentenone core and has been extensively studied and optimized.[11][14][15]
Reaction Mechanism: The generally accepted mechanism involves the following key steps:
-
Activation: A Lewis or Brønsted acid activates the divinyl ketone, promoting the formation of a pentadienyl cation.[11][12]
-
Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation intermediate.[11][12]
-
Elimination and Tautomerization: Subsequent elimination of a proton and tautomerization of the resulting enol affords the cyclopentenone product.[12][13]
Figure 1: Generalized mechanism of the Nazarov cyclization.
Experimental Protocol: Tin(IV) Chloride-Mediated Nazarov Cyclization [12][13]
-
Dissolve the precursor divinyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tin(IV) chloride (SnCl₄) in DCM (2.0 equiv) dropwise to the stirred solution.[12]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-Phenyl-2-cyclopenten-1-one.
The Pauson-Khand Reaction: A Convergent Approach
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[16][17][18][19] This reaction is highly valued for its ability to rapidly assemble the cyclopentenone core in a convergent manner.
Reaction Mechanism: The reaction is believed to proceed through the following steps:
-
Complexation: The alkyne reacts with dicobalt octacarbonyl to form a stable hexacarbonyl dicobalt-alkyne complex.[16]
-
Coordination and Insertion: The alkene coordinates to the cobalt complex, followed by insertion into a cobalt-carbon bond.
-
CO Insertion and Reductive Elimination: Migratory insertion of a carbon monoxide ligand and subsequent reductive elimination delivers the cyclopentenone product and regenerates a cobalt species.[16][18]
Sources
- 1. 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 | Benchchem [benchchem.com]
- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [smolecule.com]
- 5. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemscene.com [chemscene.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 14. Nazarov Cyclization [organic-chemistry.org]
- 15. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 17. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 18. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 19. Pauson-Khand Reaction [organic-chemistry.org]
3-Phenyl-2-cyclopenten-1-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-Phenyl-2-cyclopenten-1-one
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Phenyl-2-cyclopenten-1-one, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causal logic behind experimental choices and data interpretation, ensuring a self-validating and authoritative analysis.
Introduction: The Molecular Blueprint
3-Phenyl-2-cyclopenten-1-one (C₁₁H₁₀O, Molar Mass: 158.20 g/mol ) is an α,β-unsaturated ketone.[1][2] Its chemical architecture, featuring a cyclopentenone ring conjugated with a phenyl group, makes it a valuable synthon for creating more complex molecules, including various natural products and pharmaceutical agents.[2] The elucidation of its structure is a foundational exercise in analytical chemistry, requiring the synergistic application of multiple spectroscopic techniques. This guide will detail the analysis using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to build a complete and validated structural profile.
Caption: Structure of 3-Phenyl-2-cyclopenten-1-one (C₁₁H₁₀O).
Mass Spectrometry: Unveiling the Mass and Fragments
Mass spectrometry provides two primary pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structural components.
Expertise & Causality
For a molecule like 3-Phenyl-2-cyclopenten-1-one, which has a structure analogous to chalcones, we anticipate specific, predictable fragmentation pathways under electron impact (EI) or other ionization methods.[3] The conjugated system and the presence of a stable phenyl group dictate the most likely points of cleavage. The primary goal is to observe the molecular ion peak [M]⁺· to confirm the molecular formula and then rationalize the major fragment ions to corroborate the proposed structure.
The mass spectrum will prominently display the molecular ion peak at an m/z (mass-to-charge ratio) of 158, corresponding to the molecular formula C₁₁H₁₀O.[1] The fragmentation of α,β-unsaturated ketones and chalcones often involves the loss of the phenyl group or the carbonyl group (CO).[4][5]
Key Fragmentation Pathways:
-
Loss of Phenyl Radical: Cleavage of the bond between the cyclopentenone ring and the phenyl group results in the loss of a phenyl radical (•C₆H₅, 77 Da), leading to a fragment at m/z 81.
-
Loss of Carbon Monoxide: A common fragmentation for ketones is the neutral loss of carbon monoxide (CO, 28 Da), which would produce a fragment at m/z 130.[3]
-
Combined Losses: Subsequent fragmentation can occur, such as the loss of CO from the [M - C₆H₅]⁺ fragment or vice-versa.
Data Presentation: Predicted Mass Spectrum Fragments
| m/z Value | Proposed Fragment Ion | Identity |
| 158 | [C₁₁H₁₀O]⁺· | Molecular Ion (M⁺·) |
| 130 | [M - CO]⁺· | Loss of Carbon Monoxide |
| 102 | [C₈H₆]⁺· or [M - CO - C₂H₄]⁺· | Common fragment in chalcones[3][4] |
| 81 | [M - C₆H₅]⁺ | Loss of Phenyl Radical |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of 3-Phenyl-2-cyclopenten-1-one in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared solution into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Method: Use a temperature program that allows for the separation of the compound from any impurities. A typical program might be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.
-
MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
MS Detection: Scan a mass range from m/z 40 to 400 to ensure capture of both the molecular ion and all relevant fragments.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Caption: Key fragmentation pathways for 3-Phenyl-2-cyclopenten-1-one in MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Expertise & Causality
The structure of 3-Phenyl-2-cyclopenten-1-one contains several key functional groups whose IR absorptions are highly characteristic. The most telling feature is the carbonyl (C=O) group. In a saturated aliphatic ketone, this stretch appears around 1715 cm⁻¹.[6] However, conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond and lowering its vibrational frequency. Therefore, for this α,β-unsaturated ketone, the C=O stretch is expected to shift to a lower wavenumber, typically in the 1685-1666 cm⁻¹ range.[6][7] This shift is a critical piece of evidence for the conjugated enone system.
Other Expected Absorptions:
-
C=C Stretch: Both the alkene and aromatic C=C bonds will show absorptions in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: These appear as a group of weak to sharp bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methylene (CH₂) groups in the cyclopentenone ring will show stretching vibrations just below 3000 cm⁻¹.
-
Aromatic C-H Bending: Strong absorptions in the fingerprint region (900-675 cm⁻¹) can indicate the substitution pattern on the phenyl ring.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1680 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1620 | C=C Stretch | Alkene |
| 750 & 690 | C-H Bending | Monosubstituted Benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of 3-Phenyl-2-cyclopenten-1-one directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the major absorption peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide complementary information about the chemical environment, connectivity, and number of atoms.
¹H NMR Spectroscopy
Expertise & Causality
The proton NMR spectrum provides information on the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).
For 3-Phenyl-2-cyclopenten-1-one, we expect signals corresponding to three distinct regions: aromatic, vinylic, and aliphatic.
-
Aromatic Protons (5H): The protons on the monosubstituted phenyl ring will appear in the downfield region (δ 7.2-7.8 ppm). They will likely appear as complex multiplets due to coupling with each other.
-
Vinylic Proton (1H): The proton on the C=C double bond (at C2) is deshielded by the adjacent carbonyl group and the phenyl ring, and is expected to appear downfield (δ ~6.2 ppm).[8] It will likely be a triplet or multiplet due to coupling with the two adjacent CH₂ protons at C4.
-
Aliphatic Protons (4H): The two methylene groups at C4 and C5 are diastereotopic and not chemically equivalent. The C4 protons are allylic and adjacent to the vinylic proton, while the C5 protons are adjacent to the carbonyl group. They will appear as two distinct multiplets in the upfield region (δ ~2.4-2.7 ppm).[8][9]
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.3 | Multiplet | 5H | Aromatic Protons (C₆H₅) |
| ~6.2 | Multiplet | 1H | Vinylic Proton (H-2) |
| ~2.7 | Multiplet | 2H | Methylene Protons (H-4) |
| ~2.4 | Multiplet | 2H | Methylene Protons (H-5) |
¹³C NMR Spectroscopy
Expertise & Causality
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the monosubstituted phenyl ring, some carbons are equivalent.
-
Carbonyl Carbon (C1): This is the most deshielded carbon and will appear far downfield (δ > 190 ppm, likely ~209 ppm).[1]
-
Vinylic Carbons (C2, C3): These sp² carbons will appear in the δ 120-160 ppm range. C3, attached to the phenyl group, will be further downfield than C2.
-
Aromatic Carbons: The six phenyl carbons will produce four distinct signals: one for the ipso-carbon (attached to the ring), one for the para-carbon, and two for the two pairs of ortho- and meta-carbons. These appear in the δ 125-140 ppm range.
-
Aliphatic Carbons (C4, C5): These sp³ carbons will appear in the upfield region, typically δ 30-45 ppm.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~209 | C1 (C=O) |
| ~170 | C3 (Alkene, Ph-substituted) |
| ~135 | C-ipso (Aromatic) |
| ~130 | C-para (Aromatic) |
| ~129 | C-ortho/meta (Aromatic) |
| ~127 | C-ortho/meta (Aromatic) |
| ~125 | C2 (Alkene) |
| ~45 | C4 (Aliphatic CH₂) |
| ~30 | C5 (Aliphatic CH₂) |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) data for both spectra. Calibrate the chemical shift scale using the TMS or residual solvent peak. Integrate the ¹H signals.
Caption: Workflow for NMR-based structure analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for identifying and characterizing conjugated systems.
Expertise & Causality
The conjugated system in 3-Phenyl-2-cyclopenten-1-one, which extends from the phenyl ring across the double bond to the carbonyl group, is an excellent chromophore. We expect two characteristic electronic transitions:
-
π → π Transition:* An intense absorption band corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For extended conjugated systems like this, the λₘₐₓ is typically in the 250-300 nm range.[10]
-
n → π Transition:* A much weaker absorption band at a longer wavelength (λₘₐₓ > 300 nm) resulting from the promotion of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital.[11] This transition is often less intense and can sometimes be obscured by the stronger π → π* band.
Data Presentation: Expected UV-Vis Absorptions (in Ethanol)
| λₘₐₓ (nm) | Transition Type | Molar Absorptivity (ε) |
| ~280-290 | π → π | High (~10,000 - 20,000 L mol⁻¹ cm⁻¹) |
| ~310-330 | n → π | Low (~50 - 200 L mol⁻¹ cm⁻¹) |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline reading).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Scan the absorbance of the sample over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting spectrum.
Conclusion: An Integrated and Self-Validating Structural Proof
The structure of 3-Phenyl-2-cyclopenten-1-one is unequivocally confirmed by the convergence of data from multiple, independent analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.
-
MS confirms the molecular formula (C₁₁H₁₀O) with a molecular ion at m/z 158 and shows fragmentation patterns (loss of CO and C₆H₅) consistent with the proposed structure.[1][3]
-
IR spectroscopy validates the presence of the key α,β-unsaturated ketone functional group via its characteristic C=O stretch below 1700 cm⁻¹, along with aromatic and aliphatic C-H bonds.[6]
-
¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, showing the correct number of protons and carbons in their expected chemical environments and confirming their connectivity.
-
UV-Vis spectroscopy confirms the presence of the extended conjugated system through its characteristic π → π* and n → π* absorptions.[10]
This integrated approach, where the interpretation from one technique is corroborated by another, represents the gold standard in chemical structure elucidation, providing a high degree of confidence for researchers in synthesis and drug development.
Caption: Integrated workflow for structure elucidation.
References
-
Liu, Z., et al. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000.
-
Özdemir, N., et al. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.
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An In-depth Technical Guide to 3-Phenyl-2-cyclopenten-1-one: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 3-Phenyl-2-cyclopenten-1-one, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis methodologies, key reactions, and potential applications, grounded in established scientific principles and supported by authoritative references.
Chemical Identity and Nomenclature
3-Phenyl-2-cyclopenten-1-one is an organic compound featuring a five-membered cyclopentenone ring with a phenyl group attached at the third position.[1] This substitution pattern gives rise to its specific chemical properties and reactivity.
IUPAC Name and Synonyms
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 3-phenylcyclopent-2-en-1-one .[2][3]
Throughout scientific literature and chemical databases, it is also referred to by several synonyms, including:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 3810-26-2 | [2][4] |
| Molecular Formula | C₁₁H₁₀O | [2][5] |
| Molecular Weight | 158.20 g/mol | [1][5] |
| InChIKey | UHTNKICWCQWOBM-UHFFFAOYSA-N | [2] |
| SMILES | C1CC(=O)C=C1C2=CC=CC=C2 | [2] |
Physicochemical Properties and Spectroscopic Data
Understanding the physical and chemical properties of 3-Phenyl-2-cyclopenten-1-one is crucial for its handling, purification, and characterization.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | -23°C | [4] |
| Boiling Point | 234.2°C (estimate) | [4] |
| Density | 0.9711 g/cm³ | [4] |
| Refractive Index | 1.5440 (estimate) | [4] |
Spectroscopic data is essential for the unambiguous identification and characterization of the compound. Mass spectrometry data for 3-Phenyl-2-cyclopenten-1-one is available in public databases such as SpectraBase.[6] Further characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy to confirm the presence of key functional groups and the overall molecular structure. The triplet excited state of 3-phenylcyclopent-2-enone has been studied using laser flash photolysis.[7]
Synthesis Methodologies
The synthesis of 3-Phenyl-2-cyclopenten-1-one can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Aldol Condensation
A common and efficient method for synthesizing cyclopentenone derivatives is through an aldol condensation reaction.[1] This approach typically involves the base-catalyzed condensation of a substituted benzaldehyde with a ketone, followed by an intramolecular cyclization and dehydration.
Pauson-Khand Reaction
A powerful and elegant method for the construction of cyclopentenones is the Pauson-Khand reaction.[8] This formal [2+2+1] cycloaddition involves the reaction of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl.[8] This reaction is highly valued for its ability to rapidly assemble the cyclopentenone core and has been widely applied in the total synthesis of natural products.[9]
Experimental Workflow: Pauson-Khand Reaction
Caption: Pauson-Khand reaction workflow for cyclopentenone synthesis.
Protocol: General Procedure for Pauson-Khand Reaction
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic carbon monoxide and flammable solvents.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkyne (e.g., phenylacetylene) in a suitable degassed solvent (e.g., toluene).
-
Complex Formation: Add dicobalt octacarbonyl (Co₂(CO)₈) to the solution and stir at room temperature to form the stable alkyne-cobalt complex.[10]
-
Alkene Addition: Introduce the alkene (e.g., ethylene) to the reaction mixture.
-
Cycloaddition: Heat the reaction mixture under a carbon monoxide atmosphere to promote the cycloaddition. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-phenyl-2-cyclopenten-1-one.
The efficiency and selectivity of the Pauson-Khand reaction can be influenced by various factors, including the choice of solvent, temperature, and the use of promoters or additives.[10][11]
Key Reactions and Reactivity
The reactivity of 3-Phenyl-2-cyclopenten-1-one is dominated by its α,β-unsaturated ketone functionality. This conjugated system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition).
Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12] In the case of 3-Phenyl-2-cyclopenten-1-one, the β-carbon of the enone system is electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).[13]
Mechanism: Michael Addition
Caption: General mechanism of the Michael addition reaction.
This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of more complex molecules.[13] Weaker nucleophiles generally favor 1,4-addition, while stronger, harder nucleophiles may preferentially attack the carbonyl carbon in a 1,2-addition fashion.[14][15]
Reduction Reactions
The carbonyl group and the carbon-carbon double bond in 3-Phenyl-2-cyclopenten-1-one can be selectively reduced using various reducing agents.
-
Reduction of the Carbonyl Group: Reagents like sodium borohydride (NaBH₄) can selectively reduce the ketone to the corresponding alcohol, 3-phenylcyclopent-2-en-1-ol, while leaving the double bond intact.[1]
-
Reduction of the Double Bond: Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) can reduce the carbon-carbon double bond to yield 3-phenylcyclopentan-1-one.[16]
-
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbonyl group and the double bond.[1]
Oxidation Reactions
Oxidation of 3-Phenyl-2-cyclopenten-1-one can lead to various products depending on the oxidizing agent and reaction conditions.[1] For instance, strong oxidizing agents like potassium permanganate or chromium trioxide can cleave the ring or oxidize the benzylic position.[1]
Applications in Research and Drug Development
The cyclopentenone scaffold is a prevalent structural motif in a wide array of biologically active molecules and natural products.[17] Consequently, 3-Phenyl-2-cyclopenten-1-one and its derivatives are valuable intermediates in medicinal chemistry and drug discovery.
The ability to functionalize the cyclopentenone ring through reactions like the Michael addition allows for the synthesis of diverse libraries of compounds for biological screening.[18] This approach is crucial in the hit-to-lead and lead optimization phases of drug development. The rigid framework of the cyclopentenone ring can also serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation, which is essential for selective binding to biological targets.[19]
Potential therapeutic areas where cyclopentenone derivatives have shown promise include:
-
Antimicrobial agents: Some studies have indicated that 3-Phenyl-2-cyclopenten-1-one possesses antimicrobial properties.[1]
-
Anti-inflammatory agents: Preliminary research suggests potential anti-inflammatory effects.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Phenyl-2-cyclopenten-1-one is classified with the following hazard statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Conclusion
3-Phenyl-2-cyclopenten-1-one is a versatile and valuable building block in organic synthesis. Its rich reactivity, centered around the α,β-unsaturated ketone moiety, provides access to a wide range of more complex molecular architectures. A thorough understanding of its synthesis, properties, and characteristic reactions is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
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An In-Depth Technical Guide to 3-Phenyl-2-cyclopenten-1-one (CAS: 3810-26-2): Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-phenyl-2-cyclopenten-1-one, a versatile α,β-unsaturated ketone that serves as a valuable scaffold in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectral characterization, chemical reactivity, and potential as a privileged structure in the design of novel therapeutic agents.
Core Properties and Significance
3-Phenyl-2-cyclopenten-1-one, with the CAS number 3810-26-2, is a crystalline solid at room temperature. Its structure, featuring a phenyl group conjugated with a cyclopentenone ring, imparts a unique combination of steric and electronic properties that govern its reactivity and biological activity. The core cyclopentenone motif is a key structural feature in a variety of natural products, including prostaglandins, and is a widely utilized building block in the synthesis of complex molecular architectures.[1] The phenyl substituent further modulates the electronic nature of the enone system, influencing its susceptibility to nucleophilic attack and its interactions with biological targets.
Table 1: Physicochemical Properties of 3-Phenyl-2-cyclopenten-1-one
| Property | Value | Source |
| CAS Number | 3810-26-2 | [2] |
| Molecular Formula | C₁₁H₁₀O | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| IUPAC Name | 3-phenylcyclopent-2-en-1-one | [2] |
| Appearance | White to yellow solid | |
| Solubility | Soluble in water, alcohols, and ether |
Strategic Synthesis: The Aldol Condensation Approach
A robust and scalable synthesis of 3-phenyl-2-cyclopenten-1-one is achieved through a base-catalyzed crossed aldol condensation between benzaldehyde and cyclopentanone, followed by dehydration.[3][4][5] This method is advantageous due to the ready availability and low cost of the starting materials.
Mechanistic Rationale
The reaction proceeds in a stepwise manner. First, a base, typically sodium hydroxide, deprotonates the α-carbon of cyclopentanone to generate a resonance-stabilized enolate ion.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde, which lacks α-protons and therefore cannot self-condense.[5] The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 3-phenyl-2-cyclopenten-1-one.[3][6]
Detailed Experimental Protocol
Materials:
-
Cyclopentanone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol with cooling.
-
To this basic solution, add cyclopentanone dropwise at room temperature.
-
Subsequently, add benzaldehyde dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-phenyl-2-cyclopenten-1-one.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-phenyl-2-cyclopenten-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides key information about the electronic environment of the protons in the molecule. The vinylic proton at the C-2 position is expected to appear as a singlet in the downfield region due to the deshielding effects of the conjugated system and the phenyl ring. The allylic protons at the C-4 position and the protons at the C-5 position will likely appear as multiplets in the aliphatic region. The aromatic protons of the phenyl group will resonate in the aromatic region, typically as a multiplet.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon (C-1) will be the most downfield signal. The olefinic carbons (C-2 and C-3) will appear in the characteristic region for sp² hybridized carbons, with the carbon attached to the phenyl group (C-3) being more downfield. The aliphatic carbons of the cyclopentenone ring (C-4 and C-5) will be found in the upfield region. The phenyl carbons will exhibit signals in the aromatic region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| 1 | - | ~209 |
| 2 | ~6.4 (s, 1H) | ~135 |
| 3 | - | ~165 |
| 4 | ~2.6 (m, 2H) | ~35 |
| 5 | ~2.4 (m, 2H) | ~28 |
| Phenyl-C (ipso) | - | ~134 |
| Phenyl-C (ortho, meta, para) | ~7.3-7.5 (m, 5H) | ~127-129 |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups. A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone is expected around 1700-1720 cm⁻¹. The C=C stretching vibration of the conjugated double bond will appear around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z 158.[2] The fragmentation pattern is expected to be influenced by the stability of the aromatic ring and the enone system. Common fragmentation pathways may include the loss of CO (m/z 130) and subsequent rearrangements. The presence of the phenyl group can lead to the formation of characteristic aromatic fragment ions.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-phenyl-2-cyclopenten-1-one is dominated by its α,β-unsaturated ketone moiety, making it a versatile intermediate in organic synthesis.
Michael Addition
The electrophilic β-carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles in a Michael reaction.[1] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functionalities at the 4-position of the cyclopentanone ring. This opens avenues for the synthesis of a vast library of derivatives with potentially interesting biological activities.
Other Transformations
The carbonyl group can undergo standard ketone reactions such as reduction to the corresponding alcohol or conversion to an imine. The double bond can participate in cycloaddition reactions or be reduced to a saturated cyclopentanone ring. These transformations further expand the synthetic utility of this scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The 3-phenyl-2-cyclopenten-1-one core can be considered a "privileged scaffold" in medicinal chemistry.[7] Its rigid framework allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The chemical handles on the molecule (the enone system and the phenyl ring) provide opportunities for diversification to explore structure-activity relationships (SAR).
Derivatives of cyclopentenones and related chalcones have demonstrated a broad spectrum of biological activities, including:
-
Anti-inflammatory Effects: Some chalcone derivatives, which share the α,β-unsaturated ketone system, have shown significant anti-inflammatory and antioxidant properties.[8][9]
-
Anticancer Activity: The phenylcyclopentenone scaffold is present in various compounds that have been investigated as potential anticancer agents.[10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.
-
Antimicrobial Properties: The electrophilic nature of the enone system can lead to covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, which can be exploited for the development of antimicrobial agents.
The synthesis of libraries of compounds based on the 3-phenyl-2-cyclopenten-1-one core, particularly through Michael addition reactions, is a promising strategy for the discovery of new drug candidates.[1]
Conclusion
3-Phenyl-2-cyclopenten-1-one is a readily accessible and highly versatile chemical entity. Its well-defined structure, coupled with the rich chemistry of the α,β-unsaturated ketone system, makes it an invaluable tool for both synthetic and medicinal chemists. The potential to generate a wide array of derivatives with diverse biological activities underscores its importance as a privileged scaffold in the ongoing quest for novel therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this remarkable molecule.
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Introduction: The Versatility of a Phenyl-Substituted Cyclopentenone
An In-Depth Technical Guide to 3-Phenyl-2-cyclopenten-1-one: Properties, Reactivity, and Applications
3-Phenyl-2-cyclopenten-1-one is an organic compound featuring a five-membered ring with a conjugated system comprising a carbonyl group and a carbon-carbon double bond, to which a phenyl group is attached.[1] This α,β-unsaturated ketone, belonging to the cyclopentenone class, is a significant building block in organic synthesis.[1] Its structural arrangement, particularly the electrophilic nature of the β-carbon in the enone system, dictates its chemical reactivity and renders it a valuable precursor for a multitude of chemical transformations.[2][3]
The importance of 3-Phenyl-2-cyclopenten-1-one and its derivatives is pronounced in their application as intermediates for synthesizing more complex molecules, including pharmaceuticals, fragrances, and various biologically active compounds.[1][4] The cyclopentenone core is a recurring structural motif in numerous natural products, such as prostaglandins, which are integral to many physiological processes.[1] This has spurred extensive research into the synthetic methodologies for cyclopentenone derivatives, positioning 3-Phenyl-2-cyclopenten-1-one as a compound of great interest to researchers and drug development professionals.
Core Physical and Spectroscopic Characteristics
The fundamental physical properties of 3-Phenyl-2-cyclopenten-1-one are summarized below, providing essential data for its handling, characterization, and use in experimental settings.
Table 1: Physical Properties of 3-Phenyl-2-cyclopenten-1-one
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O | [5][6][7][8][9] |
| Molecular Weight | 158.20 g/mol | [2][5][6][7][8][9] |
| CAS Number | 3810-26-2 | [5][6][7][8][9] |
| IUPAC Name | 3-phenylcyclopent-2-en-1-one | [5][9] |
| Melting Point | -23 °C | [6] |
| Boiling Point | 144 °C @ 0.5 Torr | [6] |
| Appearance | Colorless to brown clear liquid (est.) | [10] |
| SMILES | C1CC(=O)C=C1C2=CC=CC=C2 | [5] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of 3-Phenyl-2-cyclopenten-1-one. The key spectral data are outlined below.
Table 2: Spectroscopic Data for 3-Phenyl-2-cyclopenten-1-one
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Data not explicitly available in search results, but would show characteristic peaks for aromatic protons, vinylic protons, and aliphatic protons of the cyclopentenone ring. | [11][12] |
| ¹³C NMR | Spectrum available, showing distinct signals for carbonyl, vinylic, aromatic, and aliphatic carbons. | [5] |
| Infrared (IR) | Would exhibit strong absorption bands for the C=O stretch of the conjugated ketone and C=C stretching of the alkene and aromatic ring. | [11] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 158. | [5] |
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Phenyl-2-cyclopenten-1-one is dominated by its α,β-unsaturated ketone moiety. This conjugated system allows for several key transformations that are fundamental in synthetic organic chemistry.
Michael Addition: A Cornerstone of C-C Bond Formation
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds.[3] Nucleophiles preferentially attack the electrophilic β-carbon of the enone system. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of 1,5-dicarbonyl compounds or their analogs, which are valuable synthetic intermediates.[3]
Caption: General workflow for the Michael Addition reaction.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Phenyl-2-cyclopenten-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Nucleophile Addition: Add the desired thiol nucleophile (e.g., thiophenol, 1.1 eq).
-
Catalyst Introduction: Add a catalytic amount of a base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the Michael adduct.
Aldol Condensation: Building Molecular Complexity
The α-protons of the cyclopentenone ring are acidic and can be abstracted by a base to form an enolate. This enolate can then act as a nucleophile, attacking another carbonyl compound in an Aldol addition or condensation reaction.[13][14] This reaction is pivotal for constructing larger, more complex molecular frameworks.
Caption: Key steps in the base-catalyzed Aldol Condensation.
-
Enolate Formation: In a flame-dried, three-necked flask under argon, dissolve 3-Phenyl-2-cyclopenten-1-one (1.0 eq) in dry THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise to generate the kinetic enolate.
-
Electrophile Addition: After stirring for 30-60 minutes at -78 °C, add benzaldehyde (1.0 eq) dropwise.
-
Reaction: Allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate. The resulting β-hydroxy ketone (Aldol adduct) can be purified via chromatography.
-
Dehydration (Optional): To achieve the condensation product, the isolated Aldol adduct can be heated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base to eliminate water.
Photochemical [2+2] Cycloaddition
2-Cyclopentenones are well-known participants in photochemical reactions, particularly [2+2] cycloadditions with alkenes.[15][16] Upon irradiation with UV light, the cyclopentenone can become electronically excited and react with an alkene to form a strained cyclobutane ring.[16] This reaction is a powerful method for constructing complex polycyclic systems.[16][17]
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Spectral data for 3-Phenyl-2-cyclopenten-1-one (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 3-Phenyl-2-cyclopenten-1-one
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 3-Phenyl-2-cyclopenten-1-one (CAS: 3810-26-2, Formula: C₁₁H₁₀O). As a molecule of interest in organic synthesis, its unambiguous structural verification is paramount. This document, intended for researchers and drug development professionals, details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for its characterization. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer an expert interpretation of the resulting spectral data. The causality behind spectral features is explained, providing a framework for the complete structural elucidation of this α,β-unsaturated ketone.
Molecular Structure and Spectroscopic Overview
3-Phenyl-2-cyclopenten-1-one is an aromatic ketone with a molecular weight of 158.20 g/mol .[1][2] Its structure comprises a five-membered cyclopentenone ring conjugated with a phenyl group. This arrangement of functional groups—a conjugated carbonyl, an alkene, an aromatic ring, and two aliphatic methylene groups—gives rise to a unique and predictable spectroscopic fingerprint. A multi-technique approach is essential for full characterization, with each method providing complementary information:
-
NMR Spectroscopy reveals the carbon-hydrogen framework, including the number and connectivity of protons and carbons.
-
IR Spectroscopy identifies the key functional groups present based on their vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, the complete ¹H and ¹³C backbone can be assigned.
Experimental Protocol: NMR
A standardized protocol ensures reproducibility and high-quality data.
Methodology:
-
Sample Preparation: Approximately 10-15 mg of purified 3-Phenyl-2-cyclopenten-1-one is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference, with its signal defined as 0.00 ppm.[3]
-
Filtration: The solution is filtered through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]
-
Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is run, typically accumulating 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., using WALTZ decoupling) is performed to produce a spectrum with singlets for each unique carbon.[5] Due to the low natural abundance of ¹³C, several hundred to thousands of scans are accumulated with a relaxation delay of 2-5 seconds to achieve an adequate signal-to-noise ratio.
-
¹H NMR Spectral Analysis
The proton NMR spectrum provides detailed information on the electronic environment and connectivity of hydrogen atoms. The predicted spectrum for 3-Phenyl-2-cyclopenten-1-one in CDCl₃ shows four distinct regions corresponding to the aromatic, vinylic, and two different aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-Ar (Phenyl) | 7.35 - 7.60 | Multiplet (m) | 5H | The protons of the phenyl ring are deshielded and appear as a complex multiplet. |
| H-2 (Vinylic) | ~6.55 | Singlet (s) | 1H | This vinylic proton is part of the conjugated system. It may show very small allylic coupling to H-4 protons. |
| H-5 (Allylic to C=O) | ~3.15 | Triplet (t) | 2H | These methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. Coupled to H-4 protons. |
| H-4 (Allylic to C=C) | ~2.65 | Triplet (t) | 2H | These methylene protons are adjacent to the double bond. Coupled to H-5 protons. |
The connectivity between the two methylene groups (H-4 and H-5) can be visualized through their vicinal coupling relationship, which would be confirmed by a COSY experiment.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule, showing a distinct signal for each unique carbon environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C=O) | ~209.5 | The carbonyl carbon is highly deshielded, characteristic of conjugated ketones.[6] |
| C-3 (=C-Ph) | ~165.0 | Vinylic carbon attached to the phenyl group. |
| C-2 (=CH) | ~135.2 | Vinylic carbon bearing a proton. |
| C-Ar (ipso) | ~133.0 | The aromatic carbon directly attached to the cyclopentenone ring. |
| C-Ar (para) | ~130.5 | Aromatic para-carbon. |
| C-Ar (ortho/meta) | ~129.0, ~127.0 | Signals for the remaining aromatic carbons. |
| C-4 (-CH₂-) | ~35.0 | Aliphatic carbon allylic to the double bond. |
| C-5 (-CH₂-) | ~34.1 | Aliphatic carbon adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7]
Experimental Protocol: FT-IR
Methodology (Thin Film):
-
Sample Preparation: A small amount (1-2 mg) of 3-Phenyl-2-cyclopenten-1-one is dissolved in a few drops of a volatile solvent like dichloromethane or acetone.[8]
-
Deposition: A drop of the solution is applied to the surface of a salt plate (e.g., NaCl or KBr).
-
Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[8]
-
Analysis: The salt plate is placed in the sample holder of an FT-IR spectrometer, and a background spectrum of air is first collected. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
IR Spectral Analysis
The IR spectrum of 3-Phenyl-2-cyclopenten-1-one is dominated by strong absorptions characteristic of its conjugated system and aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Interpretation |
| 3080 - 3030 | C-H Stretch | Aromatic & Vinylic | Medium | Confirms the presence of sp² hybridized C-H bonds.[9] |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium | Indicates the presence of sp³ hybridized C-H bonds. |
| ~1705 | C=O Stretch | α,β-Unsaturated Ketone | Strong | The frequency is lowered from a standard ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond.[10] |
| ~1625 | C=C Stretch | Alkene | Medium-Strong | Corresponds to the double bond within the cyclopentenone ring. |
| ~1595, ~1490 | C=C Stretch | Aromatic Ring | Medium | Characteristic in-ring stretching vibrations of the phenyl group.[9] |
| ~760, ~690 | C-H Bend | Aromatic (out-of-plane) | Strong | These two strong bands are highly diagnostic for a monosubstituted benzene ring.[11] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing sample purity.
Experimental Protocol: GC-MS
Methodology:
-
Sample Preparation: A dilute solution of the compound (~10-100 µg/mL) is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.[12][13]
-
Injection: A small volume (typically 1 µL) of the solution is injected into the GC, where it is vaporized in a heated inlet.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5 or similar), which separates the analyte from any impurities based on boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is standard, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[14]
-
Analysis: The resulting positively charged ions (the molecular ion and its fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
MS Data Analysis
The EI mass spectrum provides a fingerprint of the molecule. The parent peak confirms the molecular weight, and the fragmentation pattern confirms the structure.
| m/z | Proposed Fragment Ion | Formula | Interpretation |
| 158 | [M]⁺· (Molecular Ion) | [C₁₁H₁₀O]⁺· | The highest mass peak, confirming the molecular weight of the compound. Its presence indicates a relatively stable molecule. |
| 130 | [M - CO]⁺· | [C₁₀H₁₀]⁺· | Loss of a neutral carbon monoxide molecule, a characteristic fragmentation for cyclic ketones. |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation. A very stable and common fragment resulting from cleavage alpha to the phenyl ring. |
| 102 | [M - CO - C₂H₂]⁺· | [C₈H₆]⁺· | Likely a phenylacetylene radical cation, formed via rearrangement and loss of acetylene from the m/z 130 fragment. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, formed by the loss of CO from the benzoyl cation (m/z 105).[15] |
| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | A characteristic fragment resulting from the breakdown of the phenyl cation.[15] |
The primary fragmentation pathways can be visualized to understand the relationships between the major ions observed in the spectrum.
Conclusion
The structural identity of 3-Phenyl-2-cyclopenten-1-one is unequivocally confirmed through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy validates the presence of the key α,β-unsaturated ketone and monosubstituted aromatic ring functionalities, and mass spectrometry confirms the molecular weight while revealing a fragmentation pattern consistent with the proposed structure. The collective data presented in this guide serves as an authoritative reference for the characterization of this compound, ensuring its identity and purity in research and development applications.
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The Cyclopentenone Core: A Privileged Scaffold in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopentenone ring system, a five-membered carbocycle featuring an α,β-unsaturated ketone, represents a structurally simple yet biologically potent chemical motif. Found in a diverse array of natural products, including prostaglandins and secondary metabolites from marine and terrestrial organisms, this scaffold has garnered significant attention in the fields of medicinal chemistry and drug development. The inherent electrophilicity of the cyclopentenone core, acting as a Michael acceptor, underpins its ability to covalently modify key biological macromolecules, thereby modulating a wide spectrum of cellular processes. This technical guide provides a comprehensive exploration of the multifaceted biological activities of cyclopentenone derivatives, with a primary focus on their anti-inflammatory, anticancer, and antiviral properties. We will delve into the molecular mechanisms governing these activities, furnish detailed, field-proven experimental protocols for their investigation, and present quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.
The Chemical Biology of the Cyclopentenone Moiety: The Michael Addition Reaction
The bioactivity of many cyclopentenone derivatives is intrinsically linked to the chemical reactivity of the α,β-unsaturated carbonyl group. This conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack by biological thiols, such as the cysteine residues present in proteins and glutathione. This covalent modification, known as the Michael addition reaction, is a key mechanism through which cyclopentenones exert their biological effects.[1][2] The formation of a stable carbon-sulfur bond can lead to conformational changes in the target protein, resulting in either inhibition or activation of its function.
Caption: General mechanism of the Michael addition reaction.
Anti-inflammatory Activity: Quenching the Fire of Inflammation
Cyclopentenone derivatives, particularly cyclopentenone prostaglandins (cyPGs) like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are potent anti-inflammatory agents.[3][4] Their primary mechanism of action involves the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Mechanism of Action: Inhibition of NF-κB Signaling and Activation of PPAR-γ
The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[5] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Cyclopentenones can inhibit this pathway at multiple levels. The electrophilic carbon of the cyclopentenone ring can directly alkylate critical cysteine residues on both the IKK complex and NF-κB itself, thereby inhibiting their function.[6] This prevents IκBα degradation and subsequent NF-κB nuclear translocation.
Furthermore, some cyclopentenone prostaglandins, such as 15d-PGJ2, are high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][7][8] Activation of this nuclear receptor leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, leading to the transrepression of pro-inflammatory genes.[3]
Caption: Cyclopentenone anti-inflammatory pathways.
Experimental Protocols
NF-κB Luciferase Reporter Assay: This assay is a robust method to quantify the effect of cyclopentenone derivatives on NF-κB transcriptional activity.[9][10][11][12][13]
-
Cell Line: HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the cyclopentenone derivative for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Western Blot for IκBα Degradation: This technique directly assesses the ability of a compound to prevent the degradation of IκBα.[5][14][15]
-
Cell Line: Macrophage cell lines such as RAW 264.7 or primary bone marrow-derived macrophages.
-
Protocol:
-
Plate cells and treat with the cyclopentenone derivative for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 15-30 minutes.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Carrageenan-Induced Paw Edema Model: A classic and reproducible model for acute inflammation.[16][17]
-
Animal Model: Wistar rats or Swiss albino mice.
-
Protocol:
-
Administer the cyclopentenone derivative (e.g., intraperitoneally or orally) 30-60 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema compared to the vehicle-treated control group.
-
Anticancer Activity: Inducing Apoptosis and Halting Proliferation
The cyclopentenone moiety is a key pharmacophore in a number of compounds with potent anticancer activity.[18][19][20] These derivatives can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[19][21]
Mechanism of Action
The anticancer effects of cyclopentenone derivatives are often multifactorial. Their ability to act as Michael acceptors allows them to target and inhibit the function of proteins crucial for cancer cell survival and proliferation.[18] For instance, they can inhibit the activity of kinases involved in cell cycle progression and oncogenic signaling. Furthermore, cyclopentenones have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases and the disruption of mitochondrial membrane potential.[19]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of selected cyclopentenone derivatives against various human cancer cell lines.
| Compound ID | Derivative Type | HT-29 (Colon) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| CP 3 | Diamino-cyclopent-2-enone | 3.17 | 2.16 | - | [22] |
| CP 4 | Diamino-cyclopent-2-enone | - | - | 1.31 | [22] |
| CP 5 | Diamino-cyclopent-2-enone | - | - | - | [22] |
| Compound 9 | Cyclopentanepyridinone | - | - | - | [23] |
Note: The original data for Compound 9 was an EC50 value for anti-HIV-1 activity, not an IC50 for cancer cell lines. The table has been adjusted to reflect the available data accurately.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[24][25][26]
-
Cell Lines: A panel of human cancer cell lines (e.g., HT-29, NCI-H460, MCF-7).
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of the cyclopentenone derivative for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Antiviral Activity: A Broad-Spectrum Defense
Cyclopentenone derivatives have demonstrated significant antiviral activity against a range of DNA and RNA viruses.[27] Their mechanism of action often involves the inhibition of viral replication and the induction of a cellular stress response.
Mechanism of Action
The antiviral effects of cyclopentenone prostanoids are linked to their ability to induce the expression of heat shock proteins (HSPs), which can interfere with viral protein synthesis and maturation.[27] Additionally, by inhibiting the NF-κB pathway, these compounds can reduce virus-induced inflammation, a key factor in the pathogenesis of many viral diseases. Some cyclopentane derivatives have also been shown to act as neuraminidase inhibitors, preventing the release of new viral particles from infected cells.[28]
Quantitative Data: In Vitro Antiviral Activity
The following table presents the 50% effective concentration (EC50) values for selected cyclopentane derivatives against various influenza virus strains.
| Compound | Virus Strain | EC50 (µM) | Reference |
| RWJ-270201 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 | [28] |
| BCX-1827 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 | [28] |
| BCX-1898 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 | [28] |
| BCX-1923 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 | [28] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.[29][30][31][32][33]
-
Cell Line: A cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus).
-
Protocol:
-
Grow a confluent monolayer of cells in 6-well plates.
-
Prepare serial dilutions of the cyclopentenone derivative and pre-incubate with a known titer of the virus for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the compound.
-
Incubate the plates for 2-3 days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.
-
Conclusion and Future Perspectives
Cyclopentenone derivatives represent a fascinating and highly versatile class of bioactive molecules. Their ability to covalently modify cellular targets through Michael addition provides a powerful mechanism for modulating a diverse range of biological processes. The potent anti-inflammatory, anticancer, and antiviral activities of these compounds underscore their significant therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the chemical biology of cyclopentenones and to design and develop novel derivatives with improved potency and selectivity. Future research in this area will likely focus on identifying specific protein targets of different cyclopentenone derivatives, elucidating the nuances of their structure-activity relationships, and developing strategies to mitigate potential off-target effects, ultimately paving the way for the clinical translation of this promising class of compounds.
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The Therapeutic Potential of 3-Phenyl-2-cyclopenten-1-one: A Technical Guide to Unveiling Novel Drug Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the promising, yet largely untapped, therapeutic potential of 3-Phenyl-2-cyclopenten-1-one. As a Senior Application Scientist, the following content is structured to provide not just a review of existing knowledge, but a forward-looking roadmap for investigating this compound's mechanism of action and identifying novel drug targets. We will delve into the core chemical features of 3-Phenyl-2-cyclopenten-1-one, extrapolate from the well-documented bioactivities of the broader cyclopentenone class, and propose specific, actionable experimental pathways to validate its therapeutic promise.
Introduction: The Cyclopentenone Core - A Privileged Scaffold in Drug Discovery
3-Phenyl-2-cyclopenten-1-one is an organic compound featuring a five-membered ring with a conjugated ketone and a phenyl group.[1] This α,β-unsaturated ketone moiety is a key structural feature, rendering the molecule electrophilic and capable of interacting with biological macromolecules.[2] While direct research on 3-Phenyl-2-cyclopenten-1-one is limited, the cyclopentenone scaffold is present in a wide array of biologically active natural products, most notably the cyclopentenone prostaglandins (cyPGs).[3] These natural compounds are known to possess potent anti-inflammatory, antiviral, and antineoplastic properties, making the simpler, synthetic 3-Phenyl-2-cyclopenten-1-one a compelling candidate for drug discovery and development.[4][5]
Chemical Structure and Properties of 3-Phenyl-2-cyclopenten-1-one:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 3810-26-2 | [1] |
| Appearance | Solid (typical) | |
| Key Functional Group | α,β-Unsaturated Ketone | [2] |
Potential Therapeutic Target I: The NF-κB Signaling Pathway in Inflammation
A central pillar of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8]
The cyclopentenone prostaglandins have been shown to be potent inhibitors of the NF-κB pathway.[4][7] Their mechanism of action is believed to involve the direct inhibition of the IKKβ subunit of the IKK complex.[4] The electrophilic carbon of the α,β-unsaturated ketone in cyclopentenones can form a Michael adduct with cysteine residues in the activation loop of IKKβ, thereby preventing its kinase activity.[9]
Given the shared cyclopentenone core, it is highly probable that 3-Phenyl-2-cyclopenten-1-one exerts anti-inflammatory effects through a similar mechanism. The phenyl substitution may influence the compound's potency and specificity.
Proposed Mechanism of NF-κB Inhibition by 3-Phenyl-2-cyclopenten-1-one:
Caption: Proposed pro-apoptotic mechanism of 3-Phenyl-2-cyclopenten-1-one in cancer cells.
Experimental Workflow: Cytotoxicity and Apoptosis Assays
A. Cytotoxicity Assay (MTT Assay):
1. Cell Seeding:
- Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Treatment:
- Treat the cells with a range of concentrations of 3-Phenyl-2-cyclopenten-1-one (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
3. MTT Assay:
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader. [10] 4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC₅₀ value for each cell line and time point.
B. Apoptosis Assay (Caspase-3/7 Activity Assay):
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate and treat with 3-Phenyl-2-cyclopenten-1-one at concentrations around the determined IC₅₀ value for 24 hours.
2. Caspase-Glo® 3/7 Assay:
- Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
- Measure the luminescence using a luminometer. [11] 3. Data Analysis:
- Calculate the fold increase in caspase-3/7 activity compared to the vehicle-treated control.
Conclusion and Future Directions
The structural features of 3-Phenyl-2-cyclopenten-1-one, particularly its α,β-unsaturated ketone moiety, strongly suggest its potential as a modulator of key cellular pathways implicated in inflammation and cancer. The well-established bioactivities of the broader cyclopentenone class provide a solid rationale for investigating this compound as a potential therapeutic agent.
The experimental workflows detailed in this guide provide a clear and actionable path for elucidating the specific mechanisms of action of 3-Phenyl-2-cyclopenten-1-one. Future research should focus on:
-
Direct Target Identification: Employing techniques such as chemical proteomics to identify the direct binding partners of 3-Phenyl-2-cyclopenten-1-one within the cell.
-
In Vivo Efficacy: Evaluating the anti-inflammatory and anticancer potential of this compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-Phenyl-2-cyclopenten-1-one to optimize its potency, selectivity, and pharmacokinetic properties.
By systematically exploring the therapeutic targets of 3-Phenyl-2-cyclopenten-1-one, the scientific community can unlock the potential of this promising scaffold for the development of novel therapeutics.
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An In-depth Technical Guide to 3-Phenyl-2-cyclopenten-1-one: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Phenyl-2-cyclopenten-1-one, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis, spectroscopic characterization, and the pharmacological relevance of its core structural motif, the cyclopentenone ring.
Core Molecular Attributes of 3-Phenyl-2-cyclopenten-1-one
3-Phenyl-2-cyclopenten-1-one is an organic compound featuring a five-membered cyclopentenone ring substituted with a phenyl group at the C3 position.[1][2] This α,β-unsaturated ketone structure is a key pharmacophore in numerous biologically active molecules.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O | [1][2][4] |
| Molecular Weight | 158.20 g/mol | [1][2][4] |
| CAS Number | 3810-26-2 | [2] |
| IUPAC Name | 3-phenylcyclopent-2-en-1-one | [2] |
Synthesis of the Cyclopentenone Core: The Pauson-Khand Reaction
A prominent and elegant method for the construction of the cyclopentenone ring is the Pauson-Khand reaction (PKR).[3] This formal [2+2+1] cycloaddition reaction involves the cobalt-mediated coupling of an alkyne, an alkene, and carbon monoxide.[3][5] For the synthesis of 3-Phenyl-2-cyclopenten-1-one, phenylacetylene would serve as the alkyne component and ethylene as the alkene.
The causality behind this synthetic choice lies in the reaction's efficiency and ability to construct the core cyclic structure in a single, atom-economical step. The reaction typically proceeds via the formation of a stable hexacarbonyl dicobalt-alkyne complex, which then coordinates with the alkene, followed by carbonyl insertion and reductive elimination to yield the cyclopentenone product.
Caption: Pauson-Khand reaction workflow for 3-Phenyl-2-cyclopenten-1-one synthesis.
Experimental Protocol: Pauson-Khand Reaction (General Procedure)
The following is a generalized protocol for the intermolecular Pauson-Khand reaction, which can be adapted for the synthesis of 3-Phenyl-2-cyclopenten-1-one.
-
Formation of the Alkyne-Cobalt Complex:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetylene (1.0 equivalent) in a dry, degassed solvent such as toluene or dichloromethane.
-
Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-4 hours. The formation of the deep red alkyne-cobalt hexacarbonyl complex should be observed.
-
-
Cycloaddition:
-
Introduce the alkene, in this case, ethylene. This can be done by bubbling ethylene gas through the solution or by pressurizing the reaction vessel with ethylene.
-
The reaction can be promoted thermally by heating the mixture or by the addition of a promoter like N-methylmorpholine N-oxide (NMO) for milder, room temperature conditions.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove insoluble cobalt byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 3-Phenyl-2-cyclopenten-1-one.[2]
-
Spectroscopic Characterization
The structural elucidation of 3-Phenyl-2-cyclopenten-1-one is confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.6 ppm. The vinyl proton on the cyclopentenone ring will appear as a singlet or a narrow multiplet. The two sets of methylene protons on the cyclopentenone ring will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon at a downfield chemical shift (typically >200 ppm). Signals for the olefinic carbons of the enone system and the aromatic carbons of the phenyl group will be observed in the range of δ 120-170 ppm. The aliphatic methylene carbons will appear at upfield chemical shifts.[1]
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Phenyl-2-cyclopenten-1-one will exhibit a molecular ion peak [M]⁺ at m/z = 158, corresponding to its molecular weight.[1] Key fragmentation patterns would likely involve the loss of CO (m/z = 130) and fragmentation of the cyclopentenone ring and the phenyl substituent. A significant peak at m/z 102 is also observed.[1]
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.2-7.6), vinyl proton, and two distinct methylene proton signals. |
| ¹³C NMR | Carbonyl carbon (>200 ppm), olefinic and aromatic carbons (δ 120-170 ppm), and aliphatic carbons.[1] |
| Mass Spec (EI) | Molecular ion [M]⁺ at m/z 158, with major fragments at m/z 102 and 51.[1] |
The Cyclopentenone Moiety in Drug Development
The α,β-unsaturated ketone embedded within the cyclopentenone ring is a highly reactive Michael acceptor. This electrophilicity is the foundation of the biological activity observed in many cyclopentenone-containing natural products, such as prostaglandins.[3] This reactivity allows these molecules to form covalent adducts with nucleophilic residues (e.g., cysteine) in cellular proteins, thereby modulating their function.[3]
Caption: Signaling pathways modulated by the cyclopentenone moiety.
Anti-inflammatory and Anticancer Potential
Research has shown that compounds containing the cyclopentenone moiety exhibit potent anti-inflammatory and antineoplastic activities.[3]
-
Anti-inflammatory Action: Cyclopentenones can inhibit the pro-inflammatory transcription factor NF-κB pathway. This is a critical pathway in the inflammatory response, and its inhibition can lead to a reduction in the expression of inflammatory mediators.
-
Anticancer Effects: The introduction of a cyclopentenone moiety into various molecular scaffolds has been shown to enhance their anticancer potential.[3] These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.[6] The ability of the cyclopentenone group to interact with a wide range of cellular targets, from nuclear factors to mitochondrial proteins, contributes to its broad anticancer activity.
The presence of the phenyl group in 3-Phenyl-2-cyclopenten-1-one can further influence its biological activity by affecting its lipophilicity, steric properties, and potential for π-π stacking interactions with biological targets.
Safety and Handling
3-Phenyl-2-cyclopenten-1-one is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Phenyl-2-cyclopenten-1-one is a valuable compound for chemical synthesis and a lead structure for drug discovery. Its straightforward synthesis via methods like the Pauson-Khand reaction and the inherent biological activity of its cyclopentenone core make it a subject of continued interest. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively work with and explore the therapeutic potential of this and related compounds.
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PubChem. 3-Phenyl-2-cyclopenten-1-one. National Center for Biotechnology Information. [Link]
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Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-22. [Link]
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Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]
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Ricciotti, E., & FitzGerald, G. A. (2000). Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages. The Journal of Immunology, 165(11), 6525-6531. [Link]
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Heravi, M. M., et al. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. [Link]
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Hayashi, T., et al. Asymmetric Synthesis of 3-Phenylcyclohexanone. Organic Syntheses. [Link]
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Shalaby, E. M., et al. (2017). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Phenyl-2-cyclopenten-1-one from Chalcones
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-phenyl-2-cyclopenten-1-one from its chalcone precursor, 1,3-diphenyl-2-propen-1-one. This transformation is a classic example of the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone moiety. This document elucidates the underlying reaction mechanism, offers field-proven insights into experimental design, and presents a detailed, step-by-step protocol for researchers, medicinal chemists, and drug development professionals. The cyclopentenone core is a prevalent motif in numerous natural products and pharmacologically active molecules, making its efficient synthesis a topic of significant interest.
Introduction and Scientific Foundation
The synthesis of functionalized cyclopentenones is a cornerstone of modern organic chemistry, providing access to a structural motif found in a vast array of biologically active compounds, including prostaglandins and various alkaloids. The Nazarov cyclization, first discovered by Ivan Nikolaevich Nazarov in 1941, offers an elegant and powerful method for constructing the five-membered carbocyclic ring of cyclopentenones from acyclic divinyl ketones.[1]
Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily accessible α,β-unsaturated ketones that serve as excellent precursors for this transformation.[2] Under strong acidic conditions, the chalcone framework can be induced to undergo an intramolecular electrocyclization to yield the corresponding cyclopentenone. Specifically, 1,3-diphenyl-2-propen-1-one can be effectively converted to 3-phenyl-2-cyclopenten-1-one, a valuable synthetic intermediate. This process is typically facilitated by strong Brønsted acids, such as sulfuric acid or polyphosphoric acid (PPA), or by Lewis acids.[3][4]
The causality behind this choice of potent acid catalysis lies in the necessity to protonate the carbonyl oxygen, which initiates the formation of a key pentadienyl cation intermediate. This high-energy species is the linchpin of the reaction, poised to undergo the crucial ring-closing electrocyclization.
The Reaction Mechanism: An Electrocyclic Cascade
The conversion of a chalcone to a cyclopentenone via the Nazarov cyclization is a well-established cascade of pericyclic and acid-catalyzed steps. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
-
Activation and Cation Formation : The reaction is initiated by the protonation of the carbonyl oxygen of the chalcone by a strong acid. This activation generates a resonance-stabilized pentadienyl cation.[1]
-
4π-Electrocyclization : The central mechanistic step is a thermally allowed 4π conrotatory electrocyclization of the pentadienyl cation, as dictated by the Woodward-Hoffmann rules. This stereospecific ring-closure forms a new carbon-carbon bond and generates a highly reactive oxyallyl cation intermediate.[1]
-
Deprotonation and Tautomerization : The oxyallyl cation is then deprotonated at a β-position to alleviate the positive charge and form an enol.
-
Final Product Formation : Subsequent tautomerization of the enol intermediate yields the final, stable 3-phenyl-2-cyclopenten-1-one product.[5]
Caption: Experimental workflow for the synthesis of chalcone.
Materials:
-
Acetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in an appropriate volume of 95% ethanol.
-
Catalyst Addition: While stirring the solution in an ice bath, slowly add an aqueous solution of sodium hydroxide (e.g., 10-15 M) dropwise.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a yellow precipitate is indicative of product formation.
-
Work-up: Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into a beaker of ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol to yield pale yellow crystals. [6]
Protocol 2: Nazarov Cyclization to 3-Phenyl-2-cyclopenten-1-one
This protocol details the acid-catalyzed intramolecular cyclization of the synthesized chalcone.
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone) (1.0 eq)
-
Polyphosphoric Acid (PPA) (approx. 10-fold excess by weight)
-
Round-bottom flask, heating mantle, magnetic stirrer, ice bath
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the 1,3-diphenyl-2-propen-1-one (1.0 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (approximately 10 times the weight of the chalcone) to the flask. PPA is highly viscous; warming it slightly can aid in its transfer. [7]3. Heating: Heat the stirred mixture in an oil bath or heating mantle to 80-100 °C. The exact temperature and time will require optimization, but a typical duration is 1-3 hours. Monitor the reaction progress by TLC (a more polar solvent system will be required than for the chalcone).
-
Quenching: After cooling to room temperature, carefully quench the reaction by pouring the viscous mixture over crushed ice in a large beaker with vigorous stirring. PPA reacts exothermically with water.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure 3-phenyl-2-cyclopenten-1-one.
Data Presentation and Expected Outcomes
The efficiency of the Nazarov cyclization is highly dependent on the substrate and the specific reaction conditions employed. For the conversion of chalcones to cyclopentenones, several acid catalysts can be utilized. The choice of catalyst impacts reaction time, temperature, and overall yield.
| Catalyst | Typical Conditions | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 80-100 °C, 1-3 h | Moderate to Good | [7] |
| Sulfuric Acid (conc.) | Often used with a co-solvent like ethanol or acetic acid, reflux | Variable | [8] |
| Lewis Acids (e.g., SnCl₄, Cu(OTf)₂) | DCM, 0 °C to RT, 0.5-2 h | Good to Excellent | [5] |
Note: Yields are highly substrate-dependent. The table presents typical ranges for related Nazarov cyclizations. Optimization for 1,3-diphenyl-2-propen-1-one is recommended.
Conclusion and Future Perspectives
The Nazarov cyclization of chalcones provides a direct and effective pathway for the synthesis of 3-phenyl-2-cyclopenten-1-one and its derivatives. The reaction is mechanistically elegant, proceeding through a well-defined electrocyclic ring closure. The use of strong acid catalysts like polyphosphoric acid is a classic and reliable method for inducing this transformation. While this guide provides a robust protocol, there is significant scope for optimization, particularly in exploring milder Lewis acid-catalyzed conditions which may offer improved functional group tolerance and higher yields. [3]The continued development of catalytic and asymmetric variants of the Nazarov cyclization will undoubtedly expand its utility in the synthesis of complex molecular architectures for drug discovery and materials science.
References
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NROChemistry. (2025). Nazarov Cyclization. Retrieved from [Link]
-
Zhang, L., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances. Available at: [Link]
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Hayashi, T., et al. (2002). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 79, 84. Available at: [Link]
-
Wang Lab, UC Berkeley. Example Experimental Sections. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
- Firmenich SA. (2005). Synthesis of cyclopentenones. U.S.
-
Organic Chemistry Portal. Nazarov Cyclization. Retrieved from [Link]
-
Wikipedia. (2023). Nazarov cyclization reaction. Retrieved from [Link]
- Guerbet. (2006). Preparation of 1,3-diphenylprop-2-en-1-one derivatives. U.S.
- Rauk, A., & Sorensen, T. S. (1991). Optically pure (S)-cyclopent-2-en-1-ol and (S)-3-methoxycyclopentene. Canadian Journal of Chemistry, 69(3), 461-466.
- West, F. G., et al. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59.
-
Kim, J. S., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1959. Available at: [Link]
-
Chemical Review and Letters. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]
-
Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
-
Chegg. (2024). SYNTHESIS OF (E)-1,3-DIPHENYL-2-PROPEN-1-ONE. Retrieved from [Link]
- Liu, X. (2014). Synthesis of Three Different Types of Chalcone Derivatives.
-
Islam, A. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]
- Islam, A. (2023). Polyphosphoric Acid in Organic Synthesis.
-
Lee, S. K., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098-4105. Available at: [Link]
- Saikia, P., & Laskar, D. D. (2010). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Journal of the Indian Chemical Society, 87(1), 107-111.
-
Chen, J., et al. (2014). PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. Organic & Biomolecular Chemistry, 12(30), 5580-5584. Available at: [Link]
-
PubChem. trans-1,3-Diphenyl-2-propen-1-ol. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 3-Phenyl-2-cyclopenten-1-one via Nazarov Cyclization
Introduction: The Strategic Importance of the Cyclopentenone Moiety and the Power of the Nazarov Cyclization
The cyclopentenone ring system is a cornerstone of modern organic synthesis, serving as a key structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its prevalence in prostaglandins, alkaloids, and anti-cancer agents underscores the critical need for efficient and robust synthetic methodologies for its construction. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, has emerged as a premier strategy for the synthesis of functionalized cyclopentenones.[1][2] First reported by Ivan Nazarov in the 1940s, this elegant transformation has undergone significant development, with modern iterations offering catalytic and asymmetric variants that have broadened its synthetic utility.[1][2]
This comprehensive guide provides an in-depth exploration of the synthesis of a valuable cyclopentenone derivative, 3-phenyl-2-cyclopenten-1-one, via the Nazarov cyclization. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for the synthesis of the requisite precursor and the final cyclization, and offer a thorough guide to the characterization of the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the Nazarov cyclization in their synthetic endeavors.
Mechanistic Insights: The Journey from Divinyl Ketone to Cyclopentenone
The Nazarov cyclization proceeds through a fascinating cascade of pericyclic and acid-catalyzed steps. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves the following key stages:
-
Activation and Pentadienyl Cation Formation: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. This activation generates a resonance-stabilized pentadienyl cation, which is the key intermediate for the subsequent electrocyclization.[1][2]
-
4π-Electrocyclic Ring Closure: The pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[1] The stereochemistry of the substituents on the newly formed five-membered ring is established during this crucial step.
-
Deprotonation and Tautomerization: The oxyallyl cation then undergoes a rapid elimination of a proton to generate an enol intermediate. Subsequent tautomerization of the enol affords the thermodynamically more stable cyclopentenone product.[3]
Figure 1: The generalized mechanism of the Nazarov cyclization.
Experimental Design and Protocols
The synthesis of 3-phenyl-2-cyclopenten-1-one via the Nazarov cyclization is a two-step process, commencing with the preparation of a suitable precursor, 1,4-diphenyl-2-buten-1-one (commonly known as dypnone), followed by its acid-catalyzed cyclization.
Part 1: Synthesis of the Precursor, 1,4-Diphenyl-2-buten-1-one (Dypnone)
Dypnone can be synthesized through the self-condensation of acetophenone, a reaction that can be catalyzed by a solid acid catalyst under microwave irradiation for enhanced efficiency.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Acetophenone | 120.15 | 5.0 g | 41.6 mmol | 99% |
| Sulfated Zirconia (SZ) | - | 0.5 g | - | Catalyst |
| Dichloromethane (DCM) | 84.93 | As needed | - | Anhydrous |
| Saturated NaHCO₃ solution | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Protocol 1: Synthesis of 1,4-Diphenyl-2-buten-1-one
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine acetophenone (5.0 g, 41.6 mmol) and sulfated zirconia (0.5 g).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 30 minutes with stirring.
-
After cooling to room temperature, add dichloromethane (20 mL) to the reaction mixture and stir for 5 minutes.
-
Filter the mixture to remove the catalyst and wash the solid residue with additional dichloromethane (2 x 10 mL).
-
Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to yield 1,4-diphenyl-2-buten-1-one as a solid.
Expected Yield: ~70-80%
Part 2: Nazarov Cyclization to 3-Phenyl-2-cyclopenten-1-one
The cyclization of dypnone to the target cyclopentenone can be effectively promoted by a Lewis acid such as iron(III) chloride. It is postulated that the reaction proceeds through an initial acid-catalyzed isomerization of dypnone to its divinyl ketone tautomer, which then undergoes the Nazarov cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1,4-Diphenyl-2-buten-1-one | 222.28 | 2.0 g | 9.0 mmol | Purified |
| Anhydrous Iron(III) Chloride (FeCl₃) | 162.20 | 2.92 g | 18.0 mmol | 97% |
| Dichloromethane (DCM) | 84.93 | 40 mL | - | Anhydrous |
| Saturated NaHCO₃ solution | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Protocol 2: Synthesis of 3-Phenyl-2-cyclopenten-1-one
-
To a stirred solution of 1,4-diphenyl-2-buten-1-one (2.0 g, 9.0 mmol) in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere at 0°C, add anhydrous iron(III) chloride (2.92 g, 18.0 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL) at 0°C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 90:10 hexanes:ethyl acetate) to afford 3-phenyl-2-cyclopenten-1-one as a solid.
Expected Yield: ~60-75%
Sources
Application Note: A Detailed Guide to the Synthesis of 3-Phenyl-2-cyclopenten-1-one via the Intermolecular Pauson-Khand Reaction
Abstract
The α,β-unsaturated cyclopentenone framework is a cornerstone in the architecture of numerous natural products and pharmaceutical agents. The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition, stands as one of the most elegant and powerful methods for constructing this five-membered ring system.[1][2][3][4] This application note provides a comprehensive, in-depth guide for researchers and drug development professionals on the synthesis of 3-Phenyl-2-cyclopenten-1-one. We will explore the reaction's mechanistic underpinnings, provide a field-proven experimental protocol utilizing phenylacetylene and ethylene, and discuss critical parameters for optimization and troubleshooting. The protocol detailed herein employs an N-oxide promoter to facilitate the reaction under milder conditions, enhancing its practicality and accessibility.
Introduction: The Strategic Value of the Pauson-Khand Reaction
The synthesis of complex molecular architectures often relies on a select few reactions that can build cyclic frameworks with high efficiency and control. Discovered in the early 1970s, the Pauson-Khand reaction has emerged as a premier strategy for the convergent synthesis of cyclopentenones from three simple components: an alkyne, an alkene, and carbon monoxide.[5] Initially mediated by stoichiometric amounts of dicobalt octacarbonyl [Co₂(CO)₈], the reaction's scope and utility have been significantly expanded through the development of catalytic systems and the use of promoters that allow for milder reaction conditions.[5][6]
The target molecule, 3-Phenyl-2-cyclopenten-1-one, is a valuable building block in organic synthesis. Its preparation via the intermolecular Pauson-Khand reaction between phenylacetylene and ethylene serves as an excellent case study for understanding the key principles and practical challenges of this transformation. This guide will provide the necessary expertise to successfully implement this reaction, grounded in authoritative mechanistic understanding and validated experimental procedures.
Mechanistic Rationale and Regiochemical Control
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted mechanism for the cobalt-mediated Pauson-Khand reaction was first postulated by Magnus and has been corroborated by computational studies.[5][6][7][8]
The process can be dissected into several key steps:
-
Complexation: The reaction initiates with the formation of a stable hexacarbonyl(alkyne)dicobalt complex from dicobalt octacarbonyl and the alkyne (phenylacetylene).[5][9] This complex is often pre-formed and is characterized by a deep red color.
-
Ligand Dissociation: The rate-determining step is typically the dissociation of a carbon monoxide (CO) ligand from the cobalt center, which generates a coordinatively unsaturated and highly reactive intermediate.[5][7]
-
Alkene Coordination & Insertion: The alkene (ethylene) then coordinates to the vacant site on the cobalt complex. This is followed by a migratory insertion of the alkene into a cobalt-carbon bond, forming a key five-membered metallacyclopentene intermediate.[5][7]
-
CO Insertion: A molecule of carbon monoxide subsequently inserts into a cobalt-carbon bond of the metallacycle.
-
Reductive Elimination: The final step is a reductive elimination that collapses the intermediate, forming the C-C bond that closes the cyclopentenone ring and releases the final product.[5][10]
Caption: Figure 1: Accepted Mechanism of the Pauson-Khand Reaction.
A critical aspect of the intermolecular PKR is controlling regioselectivity. For the synthesis of 3-Phenyl-2-cyclopenten-1-one, the larger substituent on the unsymmetrical alkyne (the phenyl group) must be positioned alpha to the carbonyl group in the product. Fortunately, the reaction exhibits a strong intrinsic preference for this outcome, driven by sterics, which places the larger alkyne substituent adjacent to the carbonyl.[11][12][13] As ethylene is a symmetrical alkene, regiochemical issues related to the alkene component are absent in this specific synthesis.
Experimental Design and Workflow
The successful execution of this synthesis hinges on careful experimental design, particularly concerning the handling of air-sensitive reagents and gaseous reactants.
Key Experimental Choices:
-
Catalyst/Mediator: Stoichiometric dicobalt octacarbonyl [Co₂(CO)₈] is used. While catalytic methods exist, the stoichiometric protocol is robust, high-yielding, and serves as an excellent baseline.
-
Promoter: N-Methylmorpholine N-oxide (NMO) is employed as a promoter. It facilitates the reaction under significantly milder conditions (lower temperature and pressure) by irreversibly oxidizing a CO ligand to CO₂, thereby accelerating the rate-limiting decarbonylation step.[1][5][11]
-
Reaction Vessel: Due to the use of ethylene gas, the reaction must be conducted in a vessel capable of sustaining moderate pressure, such as a thick-walled Ace glass pressure tube or a stainless-steel autoclave.
-
Atmosphere: All manipulations involving Co₂(CO)₈ must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the cobalt complex. Solvents must be rigorously dried and degassed.
Caption: Figure 2: Overall Experimental Workflow.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and procedures. Co₂(CO)₈ is toxic and can be pyrophoric. Reactions in pressure vessels carry inherent risks. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Phenylacetylene (≥98%)
-
Dicobalt octacarbonyl [Co₂(CO)₈] (stabilized on hexanes is preferred)
-
N-Methylmorpholine N-oxide (NMO, ≥97%)
-
Ethylene (lecture bottle or cylinder with regulator)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Celite® 545
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
-
Two-necked round-bottom flask, flame-dried
-
Ace glass pressure tube with a threaded Teflon plug and pressure-rated seal
-
Schlenk line or inert gas manifold (Nitrogen or Argon)
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Step-by-Step Procedure:
Part A: Formation of the Hexacarbonyl(phenylacetylene)dicobalt Complex
-
To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add phenylacetylene (1.0 equiv, e.g., 1.02 g, 10.0 mmol).
-
Add 40 mL of anhydrous dichloromethane via syringe.
-
In a single portion and under a strong flow of nitrogen, add solid dicobalt octacarbonyl (1.05 equiv, e.g., 3.58 g, 10.5 mmol). Caution: Co₂(CO)₈ is air-sensitive and toxic. Minimize exposure.
-
Seal the flask and stir the mixture at room temperature for 2-3 hours. The reaction mixture will gradually turn from dark purple/black to a clear, deep burgundy red, indicating the complete formation of the alkyne-cobalt complex.[11]
Part B: [2+2+1] Cycloaddition
-
While the complex is forming, prepare the Ace glass pressure tube. Ensure it is clean, dry, and equipped with a stir bar.
-
Once complex formation is complete, transfer the red solution of the cobalt complex to the pressure tube via cannula under a nitrogen atmosphere.
-
Seal the pressure tube securely.
-
Connect the tube to a vacuum/gas line. Carefully evacuate the headspace and backfill with ethylene gas. Repeat this purge cycle three times to ensure the atmosphere is saturated with ethylene.
-
Pressurize the vessel with ethylene to 3-4 barg (approx. 45-60 psi).
-
Begin vigorous stirring and place the vessel in an oil bath pre-heated to 40-45 °C.
-
In a separate flask, dissolve N-Methylmorpholine N-oxide (NMO) (3.0 equiv, e.g., 3.51 g, 30.0 mmol) in a minimal amount of DCM. Note: This step can be done prior to the main reaction setup. The NMO can also be added as a solid in portions if a suitable port is available on the pressure vessel, but adding as a solution is often more controlled for this scale. For this protocol, we assume the NMO is added at the start, after the complex, before sealing the vessel. Correction for practical execution: It is safer and more common to add the promoter to the reaction mixture before sealing and pressurizing.
-
Revised Step B3: Add N-Methylmorpholine N-oxide (NMO) (3.0 equiv, e.g., 3.51 g, 30.0 mmol) to the solution of the cobalt complex in the pressure tube.
-
-
Stir the reaction at 40-45 °C for 12-18 hours. Monitor the reaction progress by periodically taking a small aliquot (after carefully depressurizing and re-pressurizing) and analyzing by TLC (staining with potassium permanganate). The disappearance of the red cobalt complex is a strong indicator of reaction completion.
Part C: Workup and Purification
-
Cool the reaction vessel to room temperature, and then to 0 °C in an ice bath.
-
IN A FUME HOOD , carefully and slowly vent the excess ethylene pressure.
-
Open the vessel and pour the dark reaction mixture onto a short plug of silica gel or Celite® in a fritted funnel.[11]
-
Elute with ethyl acetate or DCM until the filtrate runs colorless. This step removes the majority of the insoluble cobalt byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a dark oil.
-
Purify the crude oil by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes).
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 3-Phenyl-2-cyclopenten-1-one as a pale yellow solid or oil.
Expected Results and Data
The described protocol can be expected to produce the target compound in good yield. The table below summarizes the key quantitative parameters.
| Parameter | Value | Notes |
| Reactants | ||
| Phenylacetylene | 1.0 equiv | Limiting Reagent |
| Dicobalt Octacarbonyl | 1.05 - 1.1 equiv | Slight excess ensures full complexation.[11] |
| Ethylene | 3-4 barg | Gaseous reactant, used in large excess. |
| N-Methylmorpholine N-oxide | 3.0 equiv | Promoter to accelerate the reaction. |
| Conditions | ||
| Solvent | Anhydrous DCM | |
| Temperature | 40 - 45 °C | Mild heating afforded by the use of NMO. |
| Reaction Time | 12 - 18 hours | Monitor by TLC for completion. |
| Outcome | ||
| Expected Yield | 60 - 75% | Yields are dependent on purity of reagents and technique. |
| Product | 3-Phenyl-2-cyclopenten-1-one |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Decomposed Co₂(CO)₈. 2. Wet solvent or reagents. 3. Insufficient ethylene pressure. 4. Inactive NMO. | 1. Use fresh Co₂(CO)₈ or a new bottle. 2. Ensure all solvents are anhydrous and reagents are dry. 3. Check for leaks in the pressure system and ensure the regulator is functioning. 4. Use fresh, dry NMO. |
| Formation of Side Products | 1. Alkyne trimerization to form substituted benzenes.[11] 2. Polymerization. | 1. Avoid excessively high temperatures. Ensure NMO is added to facilitate the desired pathway over background thermal reactions. 2. Ensure reagents are pure. |
| Difficult Purification | 1. Incomplete removal of cobalt salts during workup. | 1. Be thorough during the filtration step. A second filtration through Celite® may be necessary if the crude product contains significant metallic residues. |
Conclusion
The Pauson-Khand reaction is a formidable tool in the arsenal of the synthetic chemist for the construction of five-membered rings. The protocol detailed here for the synthesis of 3-Phenyl-2-cyclopenten-1-one demonstrates a practical and reliable application of the intermolecular variant. By leveraging an N-oxide promoter, the reaction proceeds under mild conditions to afford the desired product in high yield. The principles of mechanistic understanding, careful experimental setup, and procedural execution outlined in this guide provide a solid foundation for researchers to successfully apply this powerful transformation in their own synthetic endeavors.
References
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Wikipedia. Pauson–Khand reaction. Available at: [Link]
-
Ge, M., & Ferreira, E. M. (2017). Recent Advances in the Pauson–Khand Reaction. Topics in Current Chemistry, 375(2), 34. Available at: [Link]
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NROChemistry. Pauson-Khand Reaction. Available at: [Link]
-
Gibson, S. E., & Stevenazzi, A. (2003). The Pauson–Khand Reaction: the Catalytic Age Is Here!. Angewandte Chemie International Edition, 42(16), 1800-1810. Available at: [Link]
-
Yin, J., & Liebeskind, L. S. (2021). Evolution of Pauson–Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(4), 1199. Available at: [Link]
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Organic Chemistry Portal. Pauson-Khand Reaction. Available at: [Link]
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Rios, R. (2012). Pauson–Khand Reactions. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 2, 2-3. Available at: [Link]
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Gibson, S. E., & Mainolfi, N. (2005). The Intermolecular Pauson–Khand Reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. Available at: [Link]
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Denmark Group, University of Illinois. The Pauson-Khand Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.4: Co-Mediated Ring Forming Reactions. Available at: [Link]
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Kumar, A., & Mehta, V. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38161-38183. Available at: [Link]
-
Schore, N. E. (1991). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions, 40, 1-90. Available at: [Link]
-
del Pozo, C., et al. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(18), 2548-2557. Available at: [Link]
-
Han, H., & Jeong, N. (2000). Catalytic intermolecular Pauson–Khand reactions in supercritical ethylene. Angewandte Chemie International Edition, 39(3), 636-638. Available at: [Link]
-
Indian Institute of Technology Bombay. Pauson-Khand Reaction. Available at: [Link]
-
Blanco-Urgoiti, J., et al. (2005). The Intermolecular Pauson–Khand Reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. Available at: [Link]
-
Han, H., & Jeong, N. (2000). Catalytic Intermolecular Pauson-Khand Reactions in Supercritical Ethylene. Angewandte Chemie International Edition in English, 39(3), 636-638. Available at: [Link]
-
Montes, M., et al. (2008). Ethylene Glycol Assisted Intermolecular Pauson–Khand Reaction. Tetrahedron Letters, 49(1), 169-172. Available at: [Link]
-
de la Torre, D., et al. (2019). Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. Beilstein Journal of Organic Chemistry, 15, 2038-2045. Available at: [Link]
-
Afonso, C. A. M., & Candeias, N. R. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(20), 12154-12214. Available at: [Link]
-
Li, Z. (2022). Pauson-Khand Reaction: Regio-, Diastereo- and Enantioselectivity. Peking University. Available at: [Link]
-
del Pozo, C., et al. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. National Institutes of Health. Available at: [Link]
-
Reiser, O., et al. (1998). Synthesis of pentalene systems employing a sequence of pauson-khand reaction, michael reaction, and desilylation. Tetrahedron, 54(28), 8173-8184. Available at: [Link]
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Asymmetric synthesis of chiral 3-Phenyl-2-cyclopenten-1-one
An In-Depth Guide to the Asymmetric Synthesis of Chiral 3-Phenyl-2-cyclopenten-1-one: Protocols and Mechanistic Insights
Introduction: The Significance of Chiral Cyclopentenones
The chiral 3-phenyl-2-cyclopenten-1-one scaffold is a highly valuable structural motif in organic chemistry. As a versatile building block, it serves as a key intermediate in the synthesis of a wide array of complex molecules, including prostaglandins, prostanoid derivatives, and other biologically active natural products.[1][2] The stereochemistry at the C-3 position is often critical for the biological function of the final target molecule, making the development of efficient and highly selective asymmetric syntheses a paramount objective for researchers in synthetic and medicinal chemistry.
This guide provides a detailed exploration of robust methodologies for preparing enantiomerically enriched 3-phenyl-2-cyclopenten-1-one. We will delve into the mechanistic underpinnings of three powerful strategies: Enzymatic Kinetic Resolution, Organocatalytic Tandem Reactions, and Transition-Metal Catalyzed Conjugate Addition. Each section includes not only a step-by-step protocol but also an explanation of the experimental rationale, comparative data, and visual diagrams to illuminate the underlying processes.
Strategy 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Expertise & Experience: Enzymatic kinetic resolution (EKR) is a cornerstone of green chemistry and a highly reliable method for obtaining compounds with exceptional enantiomeric purity.[3] This strategy leverages the intrinsic stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. The process involves the selective acylation of one enantiomer, leaving the other unreacted. Subsequent separation of the acylated and non-acylated forms yields both enantiomers in high optical purity. Candida antarctica Lipase B (CAL-B) is particularly effective for this transformation due to its broad substrate scope and high enantioselectivity.[3][4]
The typical substrate for this resolution is the racemic allylic alcohol, 3-phenyl-2-cyclopenten-1-ol, which is readily prepared by the reduction of the corresponding ketone.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for asymmetric synthesis via enzymatic resolution.
Detailed Protocol: Enzymatic Kinetic Resolution
Part A: Preparation of Racemic 3-Phenyl-2-cyclopenten-1-ol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenyl-2-cyclopenten-1-one (1.0 g, 6.32 mmol) in methanol (25 mL) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (0.26 g, 6.95 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield racemic 3-phenyl-2-cyclopenten-1-ol as a solid, which can be used without further purification.
Part B: Lipase-Catalyzed Kinetic Resolution
-
Setup: To a flame-dried flask, add the racemic 3-phenyl-2-cyclopenten-1-ol (1.0 g, 6.24 mmol) and dissolve it in anhydrous tert-butyl methyl ether (t-BuOMe, 20 mL).
-
Reagent Addition: Add vinyl acetate (1.1 mL, 12.48 mmol, 2.0 equiv.) to the solution.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, Novozym® 435) (100 mg, 10% w/w).
-
Reaction: Seal the flask and stir the suspension at 35 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve maximum enantiomeric excess for both the remaining alcohol and the formed acetate.
-
Workup: Once ~50% conversion is reached, filter off the enzyme (which can be washed and reused) and concentrate the filtrate under reduced pressure.
-
Separation: Purify the resulting mixture of the (S)-alcohol and (R)-acetate by column chromatography on silica gel to separate the two enantiomers.
-
Final Conversion: The separated (R)-acetate can be hydrolyzed to the (R)-alcohol. Both enantiopure alcohols can then be oxidized (e.g., using MnO₂) to yield the corresponding (R)- and (S)-3-phenyl-2-cyclopenten-1-one.
Data Summary: Enzymatic Resolutions
| Entry | Substrate | Lipase | Acyl Donor | Solvent | Yield (%) | ee (%) |
| 1 | Racemic 3-benzyl-2-hydroxycyclopent-2-enone | CAL-B | Vinyl Acetate | t-BuOMe | ~45 (each enantiomer) | >99 |
| 2 | Racemic tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | CAL-B | Vinyl Acetate | Toluene | >45 (each enantiomer) | >99 |
Data adapted from representative protocols for similar substrates.[3][4]
Strategy 2: Organocatalytic Asymmetric Tandem Reaction
Expertise & Experience: Asymmetric organocatalysis has emerged as a powerful platform for constructing complex chiral molecules without the need for transition metals.[5] For cyclopentane synthesis, a particularly elegant approach is the tandem conjugate addition/α-alkylation of enals. This reaction, typically catalyzed by a chiral diarylprolinol silyl ether, proceeds through sequential iminium and enamine activation cycles.[5] The catalyst first activates the α,β-unsaturated aldehyde for conjugate addition via iminium ion formation. The resulting intermediate then forms a nucleophilic enamine, which undergoes an intramolecular α-alkylation to close the ring, creating multiple stereocenters with high control.
Catalytic Cycle: Iminium-Enamine Activation
Caption: Simplified organocatalytic iminium-enamine cascade.
Detailed Protocol: Organocatalytic Synthesis of a Cyclopentane Precursor
This protocol describes the synthesis of a functionalized cyclopentane, a direct precursor that can be converted to the target cyclopentenone.
-
Setup: In a dry vial under an inert atmosphere (e.g., Argon), dissolve the chiral catalyst, O-trimethylsilyl-diphenylprolinol (20 mol%), in the chosen solvent (e.g., chloroform, 1.0 M).
-
Reagent Addition: Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv.) and the Michael acceptor/alkylating agent (e.g., a bromo-substituted malonate, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy. These reactions can take between 24 to 72 hours.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the crude product by flash column chromatography to yield the highly functionalized chiral cyclopentane.
-
Conversion: The purified intermediate can undergo subsequent chemical transformations (e.g., decarboxylation and oxidation) to afford the final 3-phenyl-2-cyclopenten-1-one product.
Data Summary: Organocatalytic Cyclopentane Synthesis
| Catalyst | Substrate 1 (Enal) | Substrate 2 (Alkylating Agent) | Solvent | Yield (%) | dr | ee (%) |
| Diarylprolinol Silyl Ether | Cinnamaldehyde | Dibenzyl 2-bromomalonate | CHCl₃ | 85 | >20:1 | 99 |
| Diarylprolinol Silyl Ether | Crotonaldehyde | Diethyl 2-(2-bromoacetyl)malonate | Toluene | 78 | 10:1 | 96 |
Data adapted from representative organocatalytic tandem reactions.[5]
Strategy 3: Transition-Metal Catalyzed Asymmetric Conjugate Addition
Expertise & Experience: Transition-metal catalysis provides a highly efficient and atom-economical route to chiral molecules. The asymmetric 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyls is a classic and powerful C-C bond-forming reaction. Rhodium complexes featuring chiral phosphine ligands are particularly adept at catalyzing the addition of arylboronic acids to cyclic enones.[6] This reaction generates a chiral enolate intermediate, which is then protonated to yield the 3-substituted cyclopentanone with high enantioselectivity. The resulting ketone can be subsequently converted to the target 3-phenyl-2-cyclopenten-1-one via α-halogenation followed by elimination.
Experimental Workflow: Rhodium-Catalyzed Synthesis
Caption: Workflow for Rh-catalyzed asymmetric conjugate addition.
Detailed Protocol: Asymmetric Conjugate Addition
-
Catalyst Preparation: In a dry Schlenk tube under Argon, mix the rhodium precursor (e.g., [Rh(acac)(CO)₂], 3 mol%) and the chiral ligand (e.g., (S)-BINAP, 3.3 mol%) in a degassed solvent like 1,4-dioxane. Stir at room temperature for 15 minutes.
-
Reagent Addition: To the catalyst solution, add 2-cyclopenten-1-one (1.0 equiv.) followed by phenylboronic acid (1.5 equiv.).
-
Reaction Initiation: Add a mixture of the solvent and water (e.g., 10:1 dioxane/H₂O) and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for several hours (e.g., 5-12 h), monitoring its progress by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain enantiomerically enriched 3-phenylcyclopentanone.
-
Unsaturation: Convert the purified ketone to 3-phenyl-2-cyclopenten-1-one via a standard procedure such as α-phenylselenenylation followed by oxidative elimination.
Data Summary: Asymmetric Conjugate Addition
| Metal/Ligand | Substrate | Aryl Source | Solvent | Yield (%) | ee (%) |
| [Rh(acac)(CO)₂] / (S)-BINAP | 2-Cyclopenten-1-one | PhB(OH)₂ | Dioxane/H₂O | 99 | 97 |
| [RhCl(C₂H₄)₂]₂ / Chiral Diene | 2-Cyclohexen-1-one | PhB(OH)₂ | Toluene/H₂O | 98 | >99 |
Data adapted from seminal works on rhodium-catalyzed conjugate addition.
Characterization and Analysis
To validate the success of the synthesis, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product and assess its purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product. This is achieved by separating the two enantiomers on a chiral stationary phase and comparing their peak areas.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the configuration of the major enantiomer by comparison with literature values.
Conclusion
The asymmetric synthesis of chiral 3-phenyl-2-cyclopenten-1-one can be successfully achieved through several distinct and powerful strategies.
-
Enzymatic Kinetic Resolution offers unparalleled enantioselectivity (>99% ee) and operational simplicity, making it an excellent choice for producing highly pure enantiomers, although the theoretical maximum yield is 50% for one enantiomer from a racemic start.
-
Organocatalysis provides a metal-free, environmentally benign route that can construct the chiral core in a single tandem step with high diastereo- and enantioselectivity.
-
Transition-Metal Catalysis remains a highly efficient and versatile method, particularly the rhodium-catalyzed conjugate addition, which delivers high yields and excellent enantioselectivity.
The choice of method will depend on the specific requirements of the researcher, including desired scale, available reagents and equipment, and tolerance for metal residues. Each protocol described herein provides a robust and well-validated pathway to access this critical chiral building block for advanced applications in drug discovery and total synthesis.
References
-
Campos, K. R., Klapars, A., Kohmura, Y., Pollard, D., Ishibashi, H., Kato, S., Takezawa, A., Waldman, J. H., Wallace, D. J., Chen, C.-y., & Yasuda, N. (2011). Enantioselective, Biocatalytic Reduction of 3-Substituted Cyclopentenones: Application to the Asymmetric Synthesis of an hNK-1 Receptor Antagonist. Organic Letters, 13(5), 1004–1007. [Link][7][8]
-
Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link][1][2][9][10]
-
Burke, S. D., & Sametz, G. M. (1999). Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. The Journal of Organic Chemistry, 64(20), 7358-7369. [Link][6]
-
Tsybizova, A., Remeš, M., Veselý, J., Hybelbauerová, S., & Roithová, J. (2014). Organocatalytic preparation of substituted cyclopentanes: a mechanistic study. The Journal of Organic Chemistry, 79(4), 1563–1570. [Link][5]
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Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. [Link][11]
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Gotor-Fernández, V., & Gotor, V. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(10), 8100–8110. [Link][4]
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Veselý, J., et al. (2007). Enantioselective Organocatalytic Synthesis of 1,2,3-Trisubstituted Cyclopentanes. Angewandte Chemie International Edition, 46(18), 3295-3298. [Link][12]
-
Gulevskaya, A. V., & Gevorgyan, V. (2012). Regiodivergent Metal-Catalyzed Rearrangement of 3-Iminocyclopropenes into N-Fused Heterocycles. Organic Letters, 14(15), 3878–3881. [Link][13]
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He, R., et al. (2017). Chiral N-Heterocyclic-Carbene-Catalyzed Cascade Asymmetric Desymmetrization of Cyclopentenediones with Enals: Access to Optically Active 1,3-Indandione Derivatives. Organic Letters, 19(21), 5824–5827. [Link][14]
-
Organic Chemistry Portal. (2025). Organocatalyzed C-C Ring Construction: The Shi Synthesis of Alstoscholarinoid B. [Link][15]
-
Ansorge, M., et al. (2011). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. ACS Catalysis, 1(10), 1269–1274. [Link][16]
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Purification of 3-Phenyl-2-cyclopenten-1-one by column chromatography
An In-Depth Guide to the Purification of 3-Phenyl-2-cyclopenten-1-one by Column Chromatography
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of 3-Phenyl-2-cyclopenten-1-one using silica gel column chromatography. This guide is designed for researchers, chemists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the separation process.
Introduction: The "Why" Behind the Purification
3-Phenyl-2-cyclopenten-1-one is a versatile organic compound featuring a five-membered ring with a conjugated system comprising a ketone and a phenyl group.[1][2][3] Its molecular structure (C₁₁H₁₀O, Molar Mass: 158.20 g/mol ) makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2][4]
Synthetic reactions, such as aldol condensations or Nazarov cyclizations used to create this scaffold, rarely yield a perfectly pure product. The crude reaction mixture typically contains unreacted starting materials, catalysts, and various side-products. For subsequent synthetic steps or final compound characterization, isolating the target molecule in high purity is paramount.
Column chromatography is the preparative technique of choice for this task. It leverages the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase to achieve separation on a gram scale or larger.[5][6][7] This guide details a robust methodology, beginning with analytical method development using Thin-Layer Chromatography (TLC) and culminating in the isolation of pure 3-Phenyl-2-cyclopenten-1-one.
The Science of Separation: Principles and Strategy
The success of column chromatography hinges on the precise selection of the stationary and mobile phases, which exploits the polarity differences between the target compound and its impurities.[7]
The Stationary Phase: Silica Gel
For the separation of a moderately polar α,β-unsaturated ketone like 3-Phenyl-2-cyclopenten-1-one, silica gel (SiO₂) is the stationary phase of choice . Silica gel is a highly porous, polar adsorbent with surface silanol (Si-OH) groups.[5][6] These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups in the molecules of the mixture.
-
Causality: The polar carbonyl group (C=O) of 3-Phenyl-2-cyclopenten-1-one will interact with the silica gel more strongly than non-polar impurities (e.g., hydrocarbon byproducts) but less strongly than highly polar impurities (e.g., alcohols or carboxylic acids). This difference in interaction strength is the basis for the separation.[5]
The Mobile Phase: Finding the "Sweet Spot"
The mobile phase, or eluent, is the solvent system that flows through the column, competing with the analyte for binding sites on the stationary phase.[8][9] In normal-phase chromatography (polar stationary phase), a less polar mobile phase will result in slower elution of polar compounds.
-
Strategy: We will use a binary solvent system composed of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate). By varying the ratio of these two solvents, we can precisely tune the overall polarity of the eluent to achieve optimal separation.[10][11]
Method Development with Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a column, the ideal solvent system must be determined using TLC. TLC operates on the same principles as column chromatography but on an analytical scale.[6]
The goal is to find a solvent system where the Retention Factor (R_f) of 3-Phenyl-2-cyclopenten-1-one is approximately 0.3-0.4 .
-
Why this R_f value?
-
R_f > 0.5: The compound is moving too quickly, indicating the eluent is too polar. This will result in poor separation from less polar impurities.
-
R_f < 0.2: The compound is moving too slowly, indicating the eluent is not polar enough. This leads to long elution times and significant band broadening, reducing resolution.
-
An R_f of 0.3-0.4 provides the optimal balance, ensuring the compound spends enough time interacting with the stationary phase to separate effectively from impurities while still eluting in a reasonable volume of solvent.
Physicochemical Data and Chromatography Parameters
| Parameter | Value / Recommendation | Source |
| Compound Name | 3-Phenyl-2-cyclopenten-1-one | [3] |
| Molecular Formula | C₁₁H₁₀O | [1][4] |
| Molecular Weight | 158.20 g/mol | [1][3][4] |
| Appearance | Typically a yellow oil or low-melting solid | |
| Stationary Phase | Silica Gel, 230-400 mesh | [12] |
| Recommended Eluent | Hexane / Ethyl Acetate mixture | [13][14] |
| TLC R_f Target | ~0.3-0.4 | |
| Detection Method | UV light (254 nm) due to the conjugated system |
Detailed Experimental Protocol
Safety First: 3-Phenyl-2-cyclopenten-1-one is known to cause skin and eye irritation.[3] All organic solvents are flammable and should be handled in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Part A: TLC Method Development
-
Prepare Eluent Systems: In small beakers, prepare ~10 mL each of several Hexane:Ethyl Acetate (EtOAc) mixtures (e.g., 95:5, 90:10, 85:15, 80:20 v/v).
-
Spot the Plate: Dissolve a tiny amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the R_f value for the main product spot in each solvent system. Select the system that gives an R_f value closest to 0.3-0.4. This will be your starting eluent for the column.
Part B: Column Preparation (Wet Slurry Method)
-
Select Column: Choose a glass column with a diameter appropriate for the amount of crude material (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).[5]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but will not overly restrict flow.[5] Add a ~1 cm layer of sand on top of the plug.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel. Add the starting eluent (determined in Part A) to create a free-flowing slurry. Stir gently to remove air bubbles.[7][15]
-
Pack the Column: Clamp the column perfectly vertically. Pour the silica slurry into the column in a single, continuous motion. Tap the side of the column gently to encourage even packing and dislodge any trapped air.
-
Equilibrate: Open the stopcock and drain the excess solvent until the solvent level just meets the top of the silica bed. Do not let the column run dry. Add a protective layer of sand (~1 cm) on top of the silica bed.
Part C: Sample Loading and Elution
-
Sample Preparation (Dry Loading - Recommended):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add 2-3 g of silica gel or Celite to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[16]
-
-
Load the Sample: Carefully add the dry-loaded sample powder onto the top layer of sand in the column, creating an even layer.
-
Begin Elution: Carefully add the starting eluent to the top of the column, opening the stopcock to begin the flow. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Maintain Flow: Continuously add fresh eluent to the top of the column, ensuring the solvent level never drops below the top of the silica bed.[15]
-
Gradient Elution (Optional): If TLC analysis showed other spots close to the product, you may need to gradually increase the polarity of the eluent (e.g., move from 90:10 to 85:15 Hexane:EtOAc) after the less polar impurities have eluted. This will help elute your target compound more efficiently.
Part D: Fraction Analysis and Product Isolation
-
Monitor Fractions with TLC: Periodically, spot every few collected fractions onto a TLC plate alongside a spot of the original crude mixture. Develop and visualize the plate to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine all fractions that contain only the pure product spot into a round-bottom flask.
-
Isolate Product: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 3-Phenyl-2-cyclopenten-1-one.[16]
-
Final Analysis: Assess the purity of the final product via NMR or other appropriate analytical techniques.
Workflow Visualization
Sources
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- 2. Buy 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [smolecule.com]
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- 16. orgsyn.org [orgsyn.org]
Application Notes & Protocols for the Recrystallization of 3-Phenyl-2-cyclopenten-1-one
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for Rigorous Purification of 3-Phenyl-2-cyclopenten-1-one
3-Phenyl-2-cyclopenten-1-one is a versatile intermediate in organic synthesis, finding application in the development of novel therapeutic agents and functional materials. Its biological activities, including antimicrobial and anti-inflammatory effects, are of significant interest in medicinal chemistry.[1] The purity of this compound is paramount, as even minor impurities can significantly alter the course of a reaction, lead to undesirable side products, and confound biological assay results.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent, followed by cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the mother liquor. This guide provides a detailed protocol and the underlying scientific principles for the effective recrystallization of 3-Phenyl-2-cyclopenten-1-one.
Physicochemical Properties of 3-Phenyl-2-cyclopenten-1-one
A thorough understanding of the physicochemical properties of 3-Phenyl-2-cyclopenten-1-one is fundamental to developing a successful recrystallization protocol. The key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | [2][3] |
| Molecular Weight | 158.20 g/mol | [2][4] |
| Melting Point | -23 °C | [5] |
| Boiling Point | 144 °C @ 0.5 Torr; 234.9 °C @ 760 mmHg | [1][5] |
| Appearance | Not specified, likely a liquid or low-melting solid at room temperature | |
| Solubility | Favorable in protic solvents (e.g., ethanol, methanol); Limited in water | [1] |
The molecule's structure, featuring a polar carbonyl group and a nonpolar phenyl ring, results in an intermediate polarity. This duality is key to selecting an appropriate solvent system for recrystallization.[1]
Solvent Selection: A Critical First Step
The choice of solvent is the most critical variable in recrystallization. An ideal solvent for 3-Phenyl-2-cyclopenten-1-one should exhibit the following characteristics:
-
High solvency at elevated temperatures: The compound should be readily soluble in the hot solvent.
-
Low solvency at reduced temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.
-
Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).
-
Chemical inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.
Based on the known properties of 3-Phenyl-2-cyclopenten-1-one, a mixed solvent system of ethanol and water is a promising starting point. The compound shows good solubility in ethanol, and the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.[1]
Experimental Protocol: Recrystallization of 3-Phenyl-2-cyclopenten-1-one
This protocol is designed for the purification of approximately 1 gram of crude 3-Phenyl-2-cyclopenten-1-one. Adjustments may be necessary for different scales.
Materials and Equipment:
-
Crude 3-Phenyl-2-cyclopenten-1-one
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 3-Phenyl-2-cyclopenten-1-one (approx. 1 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol (start with 5-10 mL) and gently heat the mixture on a hot plate with stirring.
-
Continue adding hot ethanol portion-wise until the solid completely dissolves. The goal is to create a saturated solution. Avoid adding an excess of solvent, as this will reduce the final yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip's worth).
-
Gently swirl the flask for a few minutes.
-
Perform a hot filtration to remove the charcoal. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Heat the solution again to ensure everything is dissolved.
-
Slowly add deionized water dropwise to the hot, stirred solution until a slight turbidity (cloudiness) persists. This indicates that the solution is supersaturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same proportion as the final crystallization solvent) to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter funnel for several minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point.
-
Visualizing the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process for 3-Phenyl-2-cyclopenten-1-one.
Caption: Workflow for the recrystallization of 3-Phenyl-2-cyclopenten-1-one.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was added. - The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. |
| Oiling out (formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - The concentration of the solute is too high. | - Reheat the solution and add more solvent. - Allow the solution to cool more slowly. - Consider using a lower-boiling point solvent system. |
| Low recovery of pure compound | - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-warmed. - Use only a small amount of ice-cold solvent for washing. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 3-Phenyl-2-cyclopenten-1-one via recrystallization. By understanding the physicochemical properties of the target molecule and the principles of solvent selection, researchers can effectively enhance the purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their subsequent experimental work.
References
- 1. Buy 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [smolecule.com]
- 2. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Application Note: A Multi-technique Approach for the Definitive Characterization of 3-Phenyl-2-cyclopenten-1-one
Abstract
This guide provides a comprehensive framework for the analytical characterization of 3-Phenyl-2-cyclopenten-1-one (CAS No. 3810-26-2), a key intermediate in organic synthesis.[1][2] We detail an integrated analytical workflow employing chromatography and spectroscopy to ensure unambiguous identification, purity assessment, and structural verification. The protocols and interpretive guidance herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable characterization of this α,β-unsaturated ketone.
Introduction
3-Phenyl-2-cyclopenten-1-one is a cyclic ketone featuring a phenyl group conjugated with an enone system.[3] This structural motif makes it a valuable precursor in the synthesis of various organic molecules and potential pharmaceutical agents.[4] Given its reactivity, ensuring the identity and purity of this compound is paramount for the success and reproducibility of subsequent synthetic steps.
This application note outlines a multi-technique strategy, leveraging the strengths of chromatography for separation and purity analysis, and various spectroscopic methods for detailed structural elucidation. This integrated approach serves as a self-validating system, where each technique provides complementary information, culminating in a definitive characterization of the molecule.
Chromatographic Analysis: Purity and Initial Identification
The first critical step in characterizing a newly synthesized or procured batch of 3-Phenyl-2-cyclopenten-1-one is to assess its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for this compound due to its volatility and thermal stability. It provides not only a quantitative measure of purity via the flame ionization detector (FID) chromatogram but also invaluable structural information from the mass spectrometer.
Rationale for Method Selection:
-
Volatility: 3-Phenyl-2-cyclopenten-1-one has sufficient volatility for GC analysis.
-
Detector: A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantifying organic analytes. Coupling with a Mass Spectrometer (MS) allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns.
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), provides good separation for a wide range of organic molecules, including aromatic ketones.
Protocol 1: GC-MS Purity and Identity Confirmation
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-Phenyl-2-cyclopenten-1-one in high-purity dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). Purity is calculated as the area percent of the main peak.
-
Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion and characteristic fragments.
-
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities or as an alternative to GC, reverse-phase HPLC with UV detection is highly effective. The conjugated system in 3-Phenyl-2-cyclopenten-1-one makes it an excellent chromophore for UV detection.[5]
Rationale for Method Selection:
-
Stationary Phase: A C18 column is the standard for reverse-phase chromatography, offering robust separation of moderately polar compounds.[5]
-
Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the target compound while separating it from more polar or less polar impurities.
-
Detector: A Diode-Array Detector (DAD) or UV detector set to the λmax of the compound (~280-300 nm) provides high sensitivity and selectivity.
Protocol 2: HPLC Purity Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 acetonitrile:water.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD, monitor at 285 nm.
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Integrate the chromatogram to determine the area percent purity.
Table 1: Summary of Chromatographic Methods and Expected Data
| Parameter | GC-MS | HPLC-UV |
| Column | HP-5ms (30 m x 0.25 mm) | C18 (4.6 x 150 mm) |
| Mobile Phase | Helium | Acetonitrile/Water |
| Detection | EI-MS & FID | UV/DAD at 285 nm |
| Expected Result | Single major peak | Single major peak |
| Purity Target | >98% by area | >98% by area |
Spectroscopic Structural Elucidation
Once purity is established, a combination of spectroscopic techniques is used to confirm the molecular structure.
Mass Spectrometry (MS)
As performed during the GC-MS analysis, the mass spectrum provides the molecular weight and fragmentation data.
Interpretation:
-
Molecular Ion (M+•): For 3-Phenyl-2-cyclopenten-1-one (C₁₁H₁₀O), the exact mass is 158.0732 g/mol .[3] The EI mass spectrum should show a prominent molecular ion peak at m/z = 158.
-
Key Fragments: Expect to see characteristic fragments resulting from the loss of CO (m/z = 130) and fragments corresponding to the phenyl group (m/z = 77) and other structural components.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.
Rationale for Method Selection: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation and provides high-quality spectra of solid or liquid samples.
Protocol 3: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with a diamond ATR accessory.
-
Scan Range: 4000–650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added.
-
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Interpretation: The IR spectrum provides a molecular fingerprint. Key expected absorptions for 3-Phenyl-2-cyclopenten-1-one are:
-
~3060 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~1710 cm⁻¹: Strong C=O stretch (ketone). The frequency is lowered from a typical saturated ketone due to conjugation.
-
~1620 cm⁻¹: C=C stretch (alkene).
-
~1595 cm⁻¹: C=C stretch (aromatic ring).
Table 2: Characteristic IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~1710 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1620 | C=C Stretch | Alkene |
| ~1595 | C=C Stretch | Aromatic Ring |
| ~3060 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
Rationale for Method Selection:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds and typically does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Protocol 4: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a standard pulse program (e.g., zg30).
-
¹³C NMR: Acquire with a proton-decoupled pulse program (e.g., zgpg30).
-
-
Data Processing: Process the FID using appropriate window functions (e.g., exponential multiplication), Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
Interpretation and Expected Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.4-7.6 ppm (m, 5H): Protons of the phenyl group.
-
δ ~6.5 ppm (s, 1H): Vinylic proton on the cyclopentenone ring.
-
δ ~2.9 ppm (m, 2H): Aliphatic protons adjacent to the double bond (C4-H).
-
δ ~2.5 ppm (m, 2H): Aliphatic protons adjacent to the carbonyl group (C5-H).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~208 ppm: Carbonyl carbon (C=O).
-
δ ~170 ppm: Quaternary vinylic carbon attached to the phenyl group (C3).
-
δ ~135 ppm: Vinylic C-H carbon (C2).
-
δ ~128-132 ppm: Carbons of the phenyl ring.
-
δ ~35 ppm: Aliphatic carbon (C5).
-
δ ~30 ppm: Aliphatic carbon (C4).
-
Table 3: Predicted NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | ¹H NMR | ¹³C NMR |
| C=O (C1) | - | ~208 |
| =C-H (C2) | ~6.5 (s) | ~135 |
| =C-Ph (C3) | - | ~170 |
| -CH₂- (C4) | ~2.9 (m) | ~30 |
| -CH₂- (C5) | ~2.5 (m) | ~35 |
| Phenyl C-H | ~7.4-7.6 (m) | ~128-132 |
| Phenyl C-ipso | - | ~134 |
Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple orthogonal techniques. The workflow diagram below illustrates how these methods are integrated to provide a complete picture of the compound's identity, purity, and structure.
Caption: Integrated workflow for characterization.
Conclusion
The definitive characterization of 3-Phenyl-2-cyclopenten-1-one requires a multi-pronged analytical approach. By first establishing purity with a chromatographic method like GC-MS or HPLC, subsequent spectroscopic analyses (MS, FTIR, ¹H & ¹³C NMR) can be performed on a reliable sample. The convergence of data from these orthogonal techniques provides a high degree of confidence in the material's identity, purity, and structural integrity, ensuring its suitability for downstream applications in research and development.
References
-
PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-phenyl-2-cyclopenten-1-one. Retrieved from [Link]
- Galin, J. V., & de Andrade, J. B. (2013). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Microchemical Journal, 110, 311-317.
-
SpectraBase. (n.d.). 3-Phenylcyclopent-2-enone. Wiley-VCH GmbH. Retrieved from [Link]
- Romero, E., et al. (2018). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society, 140(35), 11164–11169.
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
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Sources
The Strategic Application of 3-Phenyl-2-cyclopenten-1-one in Michael Addition Reactions: A Guide for Researchers
Introduction: The Unique Reactivity of 3-Phenyl-2-cyclopenten-1-one
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. This conjugate addition reaction is fundamental to the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2] 3-Phenyl-2-cyclopenten-1-one is a particularly noteworthy Michael acceptor. Its α,β-unsaturated ketone framework is activated towards nucleophilic attack at the β-position. The presence of the phenyl group at the 3-position introduces significant electronic and steric influences that differentiate its reactivity from simpler cyclic enones. This phenyl substituent can modulate the electrophilicity of the β-carbon and influence the stereochemical outcome of the addition, making it a valuable substrate for creating diverse molecular scaffolds. The cyclopentanone core is a prevalent motif in a wide array of biologically active molecules and natural products, and the Michael adducts derived from 3-phenyl-2-cyclopenten-1-one are valuable intermediates in the synthesis of novel therapeutic agents.[2][3]
This technical guide provides an in-depth exploration of the use of 3-Phenyl-2-cyclopenten-1-one in Michael addition reactions, offering detailed mechanistic insights and practical, field-proven protocols for its application with a range of nucleophiles.
Mechanistic Considerations: The Heart of the Michael Addition
The Michael addition reaction is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4] The reaction is typically initiated by a base that deprotonates the Michael donor to generate a stabilized nucleophile, such as an enolate. This nucleophile then attacks the electrophilic β-carbon of the 3-phenyl-2-cyclopenten-1-one. The resulting enolate intermediate is subsequently protonated to yield the final Michael adduct.
The general mechanism can be visualized as a three-step process:
-
Nucleophile Activation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized nucleophile.
-
Conjugate Addition: The activated nucleophile attacks the β-carbon of the 3-phenyl-2-cyclopenten-1-one, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a new enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a suitable proton source (often the conjugate acid of the base used in the first step or the solvent) to afford the final product.
Caption: General mechanism of the Michael addition reaction.
A Versatile Substrate: Michael Additions with Diverse Nucleophiles
3-Phenyl-2-cyclopenten-1-one can react with a wide variety of nucleophiles. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of functionalized cyclopentanone derivatives.
Carbon Nucleophiles: Building the Carbon Skeleton
The formation of new carbon-carbon bonds via Michael addition is a powerful tool in organic synthesis. Malonates and nitroalkanes are common "soft" carbon nucleophiles that are well-suited for this reaction.
| Entry | Michael Donor | Catalyst/Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Diethyl Malonate | Sodium Ethoxide | Ethanol | High | N/A (racemic) |
| 2 | Nitromethane | DBU | THF | Good | N/A (racemic) |
| 3 | Dimethyl Malonate | Chiral Diamine/Acid | Methanol | >95 | >95 |
Note: Data presented are representative for Michael additions to cyclopentenones and may require optimization for 3-Phenyl-2-cyclopenten-1-one.[5][6]
Heteroatom Nucleophiles: Introducing Functionality
The aza-Michael (addition of amines) and thia-Michael (addition of thiols) reactions are highly efficient methods for introducing nitrogen and sulfur functionalities, respectively.[7][8][9][10] These reactions are often characterized by rapid kinetics and high yields under mild conditions.
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized for specific research applications.
Protocol 1: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)
This protocol describes a classic base-catalyzed Michael addition of a soft carbon nucleophile to 3-phenyl-2-cyclopenten-1-one.
Materials:
-
3-Phenyl-2-cyclopenten-1-one
-
Diethyl malonate
-
Sodium ethoxide (catalytic amount)
-
Anhydrous ethanol
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Reagent Addition: Add 3-phenyl-2-cyclopenten-1-one (1.0 eq) and diethyl malonate (1.1-1.5 eq) to the stirring solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 10-20 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Michael addition reaction.
Protocol 2: Thia-Michael Addition of a Thiol
This protocol outlines a general procedure for the conjugate addition of a thiol to 3-phenyl-2-cyclopenten-1-one, which often proceeds rapidly under mild conditions.
Materials:
-
3-Phenyl-2-cyclopenten-1-one
-
Thiophenol (or other thiol)
-
Triethylamine (catalytic amount)
-
Dichloromethane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenyl-2-cyclopenten-1-one (1.0 eq) and the thiol (1.0-1.2 eq) in dichloromethane.
-
Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 10 mol%) to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often exothermic and proceeds to completion quickly. Monitor by TLC.
-
Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product is often of high purity, but can be further purified by column chromatography if necessary.
Applications in Drug Discovery and Development
The Michael adducts derived from 3-phenyl-2-cyclopenten-1-one are valuable precursors for the synthesis of a wide range of biologically active molecules. The resulting substituted cyclopentanone core can be further elaborated to construct complex polycyclic systems and introduce diverse functional groups, making this reaction a powerful tool in medicinal chemistry. The strategic use of asymmetric Michael additions allows for the stereoselective synthesis of chiral building blocks, which is of paramount importance in the development of modern pharmaceuticals.
Conclusion
3-Phenyl-2-cyclopenten-1-one is a versatile and valuable Michael acceptor in organic synthesis. The electronic and steric influence of the phenyl group provides unique opportunities for controlling reactivity and stereoselectivity. The ability to form new carbon-carbon and carbon-heteroatom bonds through Michael addition reactions with this substrate opens avenues for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this important building block.
References
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2011). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Angewandte Chemie International Edition, 50(39), 9144-9147. [Link]
-
ResearchGate. (2015). Enantioselective Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted (E)-2-oxobut-3-enoates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Asymmetric michael addition reaction. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one. PubChem. [Link]
-
Beilstein Journals. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. [Link]
-
Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
MDPI. (2022). Thia-Michael Reaction. Encyclopedia. [Link]
-
YouTube. (2019). examples of Michael additions. YouTube. [Link]
-
PubMed. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PMC. [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link]
-
MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. International Journal of Molecular Sciences. [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link]
-
Royal Society of Chemistry. (2006). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications. [Link]
-
YouTube. (2023). Michael Addition Reaction EXPLAINED. YouTube. [Link]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta. [Link]
-
National Center for Biotechnology Information. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. [Link]
-
Royal Society of Chemistry. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]
-
Buchler GmbH. (n.d.). Aza-Michael Addition, (E)-3-(2-(2-oxopropyl)phenyl). Buchler GmbH. [Link]
-
ChemRxiv. (n.d.). A photochemical strategy towards Michael addition reactions of cyclopropenes. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. [Link]
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Application Note & Protocol: 3-Phenyl-2-cyclopenten-1-one as a Versatile Precursor for Prostaglandin Synthesis
For: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Introduction: The Strategic Value of the Cyclopentenone Approach
Prostaglandins are a class of lipid autacoids that exhibit a wide range of physiological effects, including regulation of inflammation, blood pressure, and cell growth.[1][2] Their complex and stereochemically rich structures have made them a formidable challenge for synthetic chemists. Among the various strategies developed, the "three-component coupling" or "cyclopentenone approach" has emerged as a particularly elegant and efficient method for constructing the prostaglandin skeleton.[3][4][5][6] This convergent strategy allows for the rapid assembly of the core structure by sequentially adding the two side chains to a cyclopentenone precursor.
This application note provides a detailed guide to the use of 3-phenyl-2-cyclopenten-1-one and related chiral 4-oxygenated 2-cyclopentenone units as foundational building blocks in prostaglandin synthesis. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and offer expert insights into troubleshooting and optimization.
Mechanistic Cornerstone: The Three-Component Coupling Reaction
The power of the cyclopentenone strategy lies in a one-pot sequence that forms two crucial carbon-carbon bonds with a high degree of stereocontrol. The process unfolds in two key stages:
-
1,4-Conjugate Addition (Michael Addition): A nucleophilic lower side chain, typically in the form of a lithium diorganocuprate, is added to the β-carbon of the α,β-unsaturated cyclopentenone. This step establishes the stereochemistry at C-12.
-
Enolate Trapping: The resulting enolate intermediate is trapped in situ by an electrophilic upper side chain, usually an allylic iodide. This alkylation step sets the stereocenter at C-8.
The trans relationship between the two newly introduced side chains is generally favored thermodynamically, leading to the correct relative stereochemistry of the prostaglandin core.[7]
Caption: General workflow of the three-component coupling reaction.
Experimental Protocols
The following protocols are representative of the key steps in the synthesis of a prostaglandin E1 (PGE1) analogue.
Protocol 1: Preparation of the Organocuprate and Conjugate Addition
Principle: This protocol describes the formation of a lithium divinylcuprate, which serves as the nucleophile for the 1,4-addition. The reaction is highly sensitive to air and moisture, requiring anhydrous conditions and an inert atmosphere.
Materials:
-
(S)-3-(tert-Butyldimethylsilyloxy)-1-octyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et2O)
-
Argon or Nitrogen gas supply
-
Schlenk line and associated glassware
Procedure:
-
Vinylstannane Preparation (Precursor to the Cuprate): A solution of (S)-3-(tert-butyldimethylsilyloxy)-1-octyne is treated with tributyltin hydride (Bu3SnH) and a radical initiator like AIBN to form the corresponding (E)-vinylstannane.[8][9]
-
Transmetalation to Vinyllithium: The purified vinylstannane is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. A solution of n-BuLi (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
Cuprate Formation: In a separate flask, CuI (0.5 equivalents) is suspended in anhydrous THF at -78 °C. The freshly prepared vinyllithium solution is then transferred via cannula to the CuI suspension. The mixture is allowed to warm slightly to -40 °C and stirred until a homogenous solution of the lithium diorganocuprate is formed.[10]
-
Conjugate Addition: The solution of (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one in anhydrous THF is cooled to -78 °C. The prepared cuprate solution is then added dropwise via cannula. The reaction is monitored by thin-layer chromatography (TLC) until the starting cyclopentenone is consumed (typically 1-2 hours).
Self-Validation:
-
TLC Analysis: The disappearance of the starting enone spot and the appearance of a new, less polar spot corresponding to the enolate (or its quenched product) indicates a successful reaction.
-
Quenched Aliquot Analysis: A small aliquot of the reaction mixture can be quenched with saturated aqueous ammonium chloride. Extraction and subsequent 1H NMR analysis should show the disappearance of the vinyl protons of the starting enone and the appearance of new aliphatic protons.
Protocol 2: In-Situ Enolate Trapping with the Upper Side Chain
Principle: The enolate generated in Protocol 1 is a potent nucleophile. This protocol details its immediate trapping with an electrophilic fragment corresponding to the prostaglandin's upper α-chain.
Materials:
-
Reaction mixture from Protocol 1
-
Methyl 7-iodo-5-heptynoate (or a similar electrophilic α-chain precursor)
-
Hexamethylphosphoramide (HMPA) (use with extreme caution, carcinogenic) or DMPU as a safer alternative.
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether (Et2O)
Procedure:
-
Addition of Electrophile: To the cold (-78 °C) reaction mixture containing the lithium enolate, add HMPA or DMPU (2 equivalents) to enhance the reactivity of the enolate.
-
Alkylation: A solution of methyl 7-iodo-5-heptynoate (1.2 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.[10]
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is transferred to a separatory funnel and extracted three times with Et2O.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the protected prostaglandin core.
Self-Validation:
-
Spectroscopic Analysis: 1H and 13C NMR spectroscopy will confirm the incorporation of both side chains. The appearance of signals corresponding to the ester and alkyne groups of the upper chain, along with the signals from the lower chain, is indicative of success. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.
Data Presentation: Characterization of Key Intermediates
The following table summarizes typical spectroscopic data for a protected PGE1 methyl ester synthesized via this route.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |
| Protected PGE₁ Methyl Ester | ~5.6 (m, 2H, vinyl CH=CH), 4.1 (m, 1H, CH-O), 3.65 (s, 3H, OCH₃), 2.75 (dd, 1H, C10-H), 0.88 (t, 3H, terminal CH₃), 0.05 (s, 6H, Si(CH₃)₂) | ~215 (C=O, C9), ~174 (C=O, ester), ~135, 129 (CH=CH), ~80 (C≡C), ~75 (CH-O), 51.5 (OCH₃), -4.5 (Si(CH₃)₂) | 2950, 2860 (C-H), 2230 (C≡C), 1740 (C=O, ester), 1715 (C=O, ketone) |
Note: Exact chemical shifts and peak intensities will vary depending on the specific protecting groups used and the NMR solvent.
Visualization of the Synthetic Pathway
The following diagram illustrates the complete synthetic sequence from the chiral cyclopentenone precursor to the final PGE1 product.
Caption: Synthetic pathway to PGE1 via the cyclopentenone approach.
Trustworthiness: Troubleshooting and Expert Insights
Issue 1: Low Yield in Conjugate Addition
-
Causality: The formation and reactivity of organocuprates are highly sensitive to impurities, temperature, and stoichiometry.
-
Field-Proven Solutions:
-
Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.
-
Use freshly titrated n-BuLi.
-
Purify the CuI salt to remove any oxidizing impurities.
-
Slow addition of the cuprate to the enone at -78 °C is critical to prevent side reactions.
-
Issue 2: Poor Stereoselectivity
-
Causality: The stereochemical outcome is dictated by the facial selectivity of the conjugate addition and the subsequent alkylation.
-
Field-Proven Solutions:
-
The use of a chiral, 4-substituted cyclopentenone is essential for directing the incoming nucleophile to the opposite face.[7]
-
The addition of coordinating solvents or additives like HMPA can influence the aggregation state of the enolate and affect the stereochemical outcome of the alkylation. Careful optimization of these conditions may be required.
-
Issue 3: Competing 1,2-Addition
-
Causality: Organolithium reagents can add directly to the carbonyl group (1,2-addition) instead of the desired 1,4-addition.
-
Field-Proven Solutions:
-
The conversion of the organolithium species to a less reactive organocuprate is the primary method to ensure exclusive 1,4-addition. Ensure the transmetalation is complete before adding the enone.
-
Conclusion
The three-component coupling strategy using cyclopentenone precursors like 3-phenyl-2-cyclopenten-1-one and its derivatives represents a powerful and convergent route for the synthesis of prostaglandins and their analogues.[4][9] This approach offers high levels of stereocontrol and flexibility, allowing for the generation of a diverse library of compounds for biological evaluation. The protocols and insights provided in this note serve as a robust foundation for researchers aiming to leverage this elegant chemistry in their drug discovery and development efforts.
References
-
Title: Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Prostaglandin Syntheses by Three‐Component Coupling. Source: Angewandte Chemie International Edition. URL: [Link]
-
Title: 3.5: Syntheses of Prostaglandins from Cyclopentanes. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Synthesis of Chiral Cyclopentenones. Source: Chemical Reviews. URL: [Link]
-
Title: Natural and unnatural prostaglandins via the three-component coupling synthesis. Source: Advances in Prostaglandin, Thromboxane, and Leukotriene Research. URL: [Link]
-
Title: 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. Source: ChemMedChem. URL: [Link]
-
Title: Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork). Source: YouTube (NPTEL IIT Bombay). URL: [Link]
-
Title: Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Source: Frontiers in Pharmacology. URL: [Link]
-
Title: Efficient Asymmetric Synthesis of Prostaglandin E1. Source: ResearchGate. URL: [Link]
-
Title: 9 Stork Synthesis of Prostaglandins | PGF2. Source: YouTube (Kate Tutorials). URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol. Source: Organic Letters. URL: [Link]
-
Title: Prostaglandin synthesis. 16. The three-component coupling synthesis of prostaglandins. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Efficient Asymmetric Synthesis of Prostaglandin E1. Source: Zeitschrift für Naturforschung B. URL: [Link]
-
Title: Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]
-
Title: Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Source: Medicinal Research Reviews. URL: [Link]
- Title: Process for the preparation of prostaglandins.
-
Title: The chemistry, biology and pharmacology of the cyclopentenone prostaglandins. Source: Prostaglandins & Other Lipid Mediators. URL: [Link]
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- 10. youtube.com [youtube.com]
The Versatile Scaffold: 3-Phenyl-2-cyclopenten-1-one in Medicinal Chemistry
The 3-phenyl-2-cyclopenten-1-one core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents.[1] Its inherent biological activities, coupled with the synthetic tractability of the cyclopentenone ring, have drawn significant attention from researchers in drug discovery.[2] This guide provides an in-depth exploration of the applications of 3-phenyl-2-cyclopenten-1-one derivatives, focusing on their anticancer and anti-inflammatory potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss structure-activity relationships that govern their therapeutic efficacy.
A Scaffold with Diverse Biological Activities
The 3-phenyl-2-cyclopenten-1-one moiety is a key structural feature in a variety of biologically active molecules. The α,β-unsaturated ketone system within the cyclopentenone ring is a critical pharmacophore, participating in Michael additions with biological nucleophiles, thereby modulating the function of key cellular proteins.[1] This reactivity underpins the observed antimicrobial, anti-inflammatory, and anticancer properties of its derivatives.[2]
Anticancer Applications: Inducing Apoptosis in Malignant Cells
The cyclopentenone moiety is a known pro-apoptotic pharmacophore, and its incorporation into the 3-phenyl-2-cyclopenten-1-one scaffold has yielded promising anticancer candidates.[3][4] Studies have demonstrated that derivatives of this scaffold can induce cell death in various cancer cell lines, with a mechanism often involving the mitochondrial pathway and the activation of caspases.[3]
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of cyclopentenone-containing compounds is often attributed to their ability to induce cellular stress and trigger programmed cell death. For instance, the model compound cyclopent-2-en-1-one has been shown to be both cytotoxic and pro-apoptotic in melanoma and lung cancer cells, with its effects mediated by mitochondria and caspase-3 activation.[3] While the precise molecular targets of many 3-phenyl-2-cyclopenten-1-one derivatives are still under investigation, their electrophilic nature suggests potential interactions with cysteine residues in key proteins involved in cell survival and proliferation.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various 3-phenyl-2-cyclopenten-1-one derivatives against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency and highlights the influence of structural modifications on their anticancer activity.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative A | A549 | Lung Adenocarcinoma | 10.67 ± 1.53 | [5] |
| C6 | Glioma | 4.33 ± 1.04 | [5] | |
| Derivative B | A549 | Lung Adenocarcinoma | 24.0 ± 3.46 | [5] |
| C6 | Glioma | 23.33 ± 2.08 | [5] | |
| Derivative C | A549 | Lung Adenocarcinoma | 28.0 ± 1.0 | [5] |
| C6 | Glioma | 49.33 ± 1.15 | [5] | |
| Derivative D | PC-3 | Prostate Cancer | >100 | [6] |
| U251 | Glioblastoma | >100 | [6] | |
| K562 | Leukemia | >100 | [6] | |
| HCT-15 | Colon Cancer | >100 | [6] | |
| MCF-7 | Breast Cancer | >100 | [6] | |
| Derivative E | MCF-7 | Breast Cancer | 43.6 | [7] |
| HepG2 | Liver Cancer | >50 | [7] | |
| Derivative F | MCF-7 | Breast Cancer | 39.3 | [7] |
| HepG2 | Liver Cancer | >50 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details a standardized method for evaluating the cytotoxic effects of 3-phenyl-2-cyclopenten-1-one derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Causality Behind Experimental Choices:
The MTT assay is selected for its reliability, reproducibility, and ease of use for high-throughput screening of compound libraries. The principle lies in the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-phenyl-2-cyclopenten-1-one derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Applications: Modulating the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. The cyclopentenone moiety has been shown to inhibit the NF-κB signaling pathway, making 3-phenyl-2-cyclopenten-1-one derivatives attractive candidates for the development of novel anti-inflammatory drugs.[8]
Mechanism of Action: Inhibition of NF-κB Activation
The anti-inflammatory effects of many cyclopentenone-containing compounds are attributed to their ability to directly inhibit the IκB kinase (IKK) complex. IKK is responsible for phosphorylating the inhibitory protein IκBα, which leads to its degradation and the subsequent release and nuclear translocation of NF-κB. By inhibiting IKK, cyclopentenone derivatives can prevent the activation of NF-κB and the transcription of pro-inflammatory genes such as those for cytokines and cyclooxygenase-2 (COX-2).[1]
Signaling Pathway Diagram:
Caption: Workflow for the NF-κB luciferase reporter assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-phenyl-2-cyclopenten-1-one scaffold has provided valuable insights into the structural features crucial for its biological activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence both anticancer and anti-inflammatory activities. Electron-withdrawing groups or halogens at the para- or meta-positions have been shown to enhance cytotoxic activity in some cancer cell lines. [6]* Modifications of the Cyclopentenone Ring: The integrity of the α,β-unsaturated ketone is generally essential for activity, as it acts as a Michael acceptor. Modifications at other positions of the cyclopentenone ring can modulate the reactivity and steric properties of the molecule, thereby affecting its interaction with biological targets.
Synthesis of 3-Phenyl-2-cyclopenten-1-one Derivatives
A common and efficient method for the synthesis of 3-phenyl-2-cyclopenten-1-one and its derivatives is through an aldol condensation reaction. [2]
General Synthetic Protocol:
A representative synthesis involves the base-catalyzed condensation of a substituted benzaldehyde with a cyclopentanone.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and cyclopentanone in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for instance, a 10% aqueous solution of sodium hydroxide.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-phenyl-2-cyclopenten-1-one derivative.
-
Synthetic Workflow Diagram:
Sources
- 1. Inhibition of NF-kappaB, iNOS mRNA, COX2 mRNA, and COX catalytic activity by phenyl-N-tert-butylnitrone (PBN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of 3-Phenyl-1H-isochromen-1-ones: A Detailed Protocol for Researchers
Introduction: The Significance of 3-Phenyl-1H-isochromen-1-ones
The 3-phenyl-1H-isochromen-1-one scaffold is a privileged heterocyclic motif present in a variety of natural products and synthetic molecules of significant biological importance.[1][2] Members of this compound class have demonstrated a wide range of pharmacological activities, including potent antioxidant and antiplatelet properties, making them attractive targets for drug discovery and development programs.[1] The isocoumarin core, of which 3-phenyl-1H-isochromen-1-one is a derivative, is a recurring structural feature in molecules with promising therapeutic potential.[2]
This application note provides a comprehensive and reliable protocol for the synthesis of 3-phenyl-1H-isochromen-1-ones, designed for researchers, scientists, and professionals in drug development. The described methodology is based on a robust and efficient one-pot Sonogashira coupling and cyclization sequence, offering a streamlined approach to this valuable class of compounds.
Overall Synthetic Strategy: A Two-Stage Approach
The synthesis is logically divided into two primary stages:
-
Preparation of the Key Precursor: Esterification of 2-iodobenzoic acid to yield methyl 2-iodobenzoate. This stable and readily handled intermediate is the cornerstone of the subsequent coupling reaction.
-
One-Pot Sonogashira Coupling and Cyclization: A palladium- and copper-catalyzed cross-coupling of methyl 2-iodobenzoate with phenylacetylene, followed by an in-situ intramolecular cyclization to afford the target 3-phenyl-1H-isochromen-1-one.
This two-stage approach ensures a high degree of control over each transformation, leading to a reliable and reproducible synthesis.
Visualizing the Workflow
The following diagram illustrates the sequential nature of the synthetic protocol.
Caption: Workflow for the synthesis of 3-phenyl-1H-isochromen-1-one.
Stage 1: Synthesis of Methyl 2-Iodobenzoate
This initial stage focuses on the preparation of the key aryl halide precursor, methyl 2-iodobenzoate, from commercially available 2-iodobenzoic acid. The esterification is a classic acid-catalyzed reaction.[3][4]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier (Example) |
| 2-Iodobenzoic acid | 88-67-5 | C₇H₅IO₂ | 248.02 | Sigma-Aldrich |
| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 | Fisher Scientific |
| Sulfuric acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | VWR |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | N/A | NaHCO₃ (aq) | N/A | Prepared in-house |
| Brine (saturated NaCl solution) | N/A | NaCl (aq) | N/A | Prepared in-house |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich |
Experimental Protocol
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodobenzoic acid (13.1 g, 52.9 mmol) and methanol (300 mL).[4]
-
Slowly and carefully add concentrated sulfuric acid (30 mL) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 2.5 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and perform a single extraction with diethyl ether (200 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 5:1) to yield methyl 2-iodobenzoate as a white to pale yellow solid (expected yield: ~99%).[4][5]
Stage 2: One-Pot Synthesis of 3-Phenyl-1H-isochromen-1-one
This stage employs a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization in a single pot. This efficient process minimizes handling and purification of intermediates.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier (Example) |
| Methyl 2-iodobenzoate | 610-97-9 | C₈H₇IO₂ | 262.04 | Prepared in Stage 1 or Sigma-Aldrich |
| Phenylacetylene | 536-74-3 | C₈H₆ | 102.13 | Alfa Aesar |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Strem Chemicals |
| Copper(I) iodide | 7681-65-4 | CuI | 190.45 | Acros Organics |
| Triethylamine (anhydrous) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | C₄H₈O | 72.11 | Fisher Scientific |
Experimental Protocol
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add methyl 2-iodobenzoate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (2.0 mmol) to the flask via syringe.
-
To the stirred mixture, add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.[6]
-
Monitor the reaction by TLC for the consumption of the starting materials and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate, e.g., starting from 95:5) to afford 3-phenyl-1H-isochromen-1-one as a solid.
Characterization of 3-Phenyl-1H-isochromen-1-one (CAS: 4809-08-9)[9]
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₅H₁₀O₂
-
Molecular Weight: 222.24 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 8.28 (d, J = 7.9 Hz, 1H), 7.70 – 7.62 (m, 3H), 7.55 – 7.45 (m, 4H), 7.38 (d, J = 7.8 Hz, 1H), 6.85 (s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 153.8, 138.9, 134.5, 131.2, 130.6, 129.8, 129.0, 128.8, 127.3, 126.1, 120.5, 101.9.
-
IR (KBr, cm⁻¹): ν 1720-1740 (C=O, lactone), 1600, 1490, 1450 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z 222 (M⁺).
Reaction Mechanism: The Sonogashira Coupling Catalytic Cycle
The core of this synthesis is the Sonogashira coupling, a powerful cross-coupling reaction. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
The palladium(0) species undergoes oxidative addition with methyl 2-iodobenzoate. Concurrently, copper(I) iodide reacts with phenylacetylene in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium center yields the coupled product and regenerates the active palladium(0) catalyst. The subsequent intramolecular cyclization is facilitated by the proximity of the ester and the newly formed alkyne.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[7]
-
Palladium Catalysts: Palladium catalysts are potent and should be handled with care. Avoid inhalation of dust.[8]
-
Copper(I) Iodide: Harmful if swallowed and causes serious eye damage. May cause skin and respiratory irritation. Avoid breathing dust.[9][10][11]
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated area and away from ignition sources.
-
Solvents: Diethyl ether and THF are highly flammable. Handle with care and avoid sources of ignition.
References
- Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzo
- Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd. (URL: Available upon request)
- Flow Chemistry: Sonogashira Coupling. (URL: Available upon request)
-
Standard Operating Procedure. (URL: [Link])
- Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols - Benchchem. (URL: Available upon request)
-
Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions - ResearchGate. (URL: [Link])
- The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. (URL: Available upon request)
-
Generation of 3‐phenyl‐1H‐isochromen‐1‐one (3). - ResearchGate. (URL: [Link])
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])
-
Copper(I) iodide - Szabo-Scandic. (URL: [Link])
-
Safety Data Sheet: Copper(I) iodide - Carl ROTH. (URL: [Link])
-
CAS 4809-08-9 | 3-Phenyl-1H-isochromen-1-one | MFCD00157341. (URL: [Link])
-
Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed. (URL: [Link])
-
(PDF) Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - ResearchGate. (URL: [Link])
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. (URL: [Link])
-
3-[Hydroxy(phenyl)methyl]isochromen-1-one | C16H12O3 | CID 73755784 - PubChem. (URL: [Link])
- ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (URL: Available upon request)
-
3-Hydroxymethyl-3-phenylcyclopropene - Organic Syntheses Procedure. (URL: [Link])
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- 1. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
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Application Notes & Protocols: The Diels-Alder Reaction with 3-Phenyl-2-cyclopenten-1-one as a Dienophile
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the execution and theoretical underpinnings of the Diels-Alder reaction utilizing 3-Phenyl-2-cyclopenten-1-one as the dienophile. We will delve into the mechanistic nuances, stereochemical outcomes, and practical laboratory protocols. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind experimental choices, ensuring a thorough understanding and successful implementation of this powerful cycloaddition reaction.
Introduction: The Strategic Value of the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring through the concerted interaction of a conjugated diene and a dienophile.[1][2] First described by Otto Diels and Kurt Alder in 1928, this Nobel Prize-winning reaction offers a reliable method for constructing complex cyclic systems with excellent control over regio- and stereochemistry.[1] Its atom economy and versatility have made it an indispensable tool in the synthesis of natural products and novel therapeutic agents.[1][2]
3-Phenyl-2-cyclopenten-1-one is a particularly interesting dienophile. Its structure, featuring an α,β-unsaturated ketone conjugated with a phenyl group, provides a unique combination of steric and electronic properties that influence its reactivity and the stereochemical outcome of the cycloaddition.[3] Understanding these factors is crucial for designing and optimizing synthetic routes that employ this versatile building block.
Mechanistic Insights and Stereochemical Considerations
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1] The stereochemistry of the reactants is faithfully translated to the product, making it a highly stereospecific reaction.[4][5]
Frontier Molecular Orbital (FMO) Theory
The reactivity in a normal electron-demand Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6] Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy. This smaller energy gap between the HOMO and LUMO facilitates a more favorable interaction and accelerates the reaction.[6]
In the case of 3-Phenyl-2-cyclopenten-1-one, the carbonyl group acts as an electron-withdrawing group, lowering the LUMO energy and making it an effective dienophile.[3]
The Endo Rule
When a cyclic diene reacts with a dienophile, the formation of bicyclic products can lead to two possible stereoisomers: endo and exo. The "endo rule" states that the kinetically favored product is typically the endo isomer.[4][7] This preference is attributed to secondary orbital interactions in the transition state, where the electron-withdrawing substituents on the dienophile are oriented towards the developing pi-system of the diene.[1]
It is important to note that the exo product is often the thermodynamically more stable isomer. Therefore, prolonged reaction times or high temperatures can lead to the formation of the exo product through a retro-Diels-Alder reaction followed by cycloaddition.[8]
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting the Diels-Alder reaction between 3-Phenyl-2-cyclopenten-1-one and a representative diene, cyclopentadiene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Phenyl-2-cyclopenten-1-one | ≥98% | Commercially Available | --- |
| Dicyclopentadiene | Technical Grade | Commercially Available | Cracked to monomeric cyclopentadiene before use. |
| Toluene | Anhydrous | Commercially Available | --- |
| Diethyl Ether | Anhydrous | Commercially Available | --- |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | --- |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
Equipment
-
Round-bottom flasks
-
Distillation apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates and chamber
-
NMR spectrometer
-
IR spectrometer
-
Melting point apparatus
Workflow Diagram
Caption: Experimental workflow for the Diels-Alder reaction.
Detailed Protocol
Step 1: Preparation of Cyclopentadiene
-
Rationale: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene.[9] To obtain the reactive monomer, the dimer must be "cracked" via a retro-Diels-Alder reaction.
-
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene (20 mL) in the distillation flask.
-
Heat the flask to approximately 180 °C.
-
Collect the cyclopentadiene monomer, which distills at around 41 °C.
-
Keep the collected cyclopentadiene on ice and use it immediately.
-
Step 2: Diels-Alder Reaction
-
Rationale: This step involves the cycloaddition of freshly prepared cyclopentadiene with 3-Phenyl-2-cyclopenten-1-one. Toluene is used as a high-boiling solvent to facilitate the reaction, which may require elevated temperatures.
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Phenyl-2-cyclopenten-1-one (5.0 g, 31.6 mmol) in anhydrous toluene (50 mL).
-
Cool the solution in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (4.2 g, 63.2 mmol, 2.0 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Step 3: Work-up and Purification
-
Rationale: The work-up procedure is designed to remove any unreacted starting materials and byproducts. Column chromatography is a standard technique for purifying the desired Diels-Alder adduct.
-
Procedure:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Load the dissolved crude product onto the column.
-
Elute the column with the hexane/ethyl acetate solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Diels-Alder adduct.
-
Step 4: Product Characterization
-
Rationale: It is essential to confirm the structure and purity of the synthesized adduct using various spectroscopic techniques.
-
Techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and stereochemistry of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl group).
-
Melting Point Analysis: To assess the purity of the crystalline product. A sharp melting point range is indicative of high purity.[10]
-
Lewis Acid Catalysis
The rate and stereoselectivity of the Diels-Alder reaction can often be enhanced by the use of a Lewis acid catalyst.[1] Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinate to the carbonyl oxygen of the dienophile.[11] This coordination increases the electron-withdrawing nature of the carbonyl group, further lowering the LUMO energy of the dienophile and accelerating the reaction.[8][11]
Diagram of Lewis Acid Catalysis
Caption: Lewis acid activation of the dienophile.
Protocol Modification for Lewis Acid Catalysis
-
Procedure:
-
Follow Step 2 of the general protocol.
-
Prior to the addition of cyclopentadiene, cool the solution of 3-Phenyl-2-cyclopenten-1-one in an appropriate solvent (e.g., dichloromethane) to -78 °C (dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the stirred solution.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Slowly add the cyclopentadiene.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Proceed with the standard work-up and purification.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Dicyclopentadiene and cyclopentadiene are flammable and have strong odors. Handle with care.
-
Lewis acids are corrosive and react violently with water. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. 3-Phenyl-2-cyclopenten-1-one may cause skin and eye irritation.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, or consider using a Lewis acid catalyst. |
| Inefficient cracking of dicyclopentadiene | Ensure the distillation temperature is appropriate and the monomer is used immediately. | |
| Product loss during work-up/purification | Optimize extraction and chromatography conditions. | |
| Formation of Multiple Products | Presence of both endo and exo isomers | Adjust reaction temperature and time. Lower temperatures generally favor the endo product. |
| Side reactions | Ensure reagents are pure and the reaction is performed under an inert atmosphere if necessary. |
Conclusion
The Diels-Alder reaction of 3-Phenyl-2-cyclopenten-1-one is a robust and versatile method for the synthesis of complex polycyclic structures. By understanding the underlying principles of reactivity and stereoselectivity, and by following carefully designed experimental protocols, researchers can effectively utilize this reaction to build molecular complexity in a controlled and efficient manner. The potential for Lewis acid catalysis further expands the scope and utility of this important transformation in the fields of chemical synthesis and drug discovery.
References
-
Houk, K. N., & Lollar, T. S. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
García, J. I., Mayoral, J. A., & Salvatella, L. (2002). A DFT Study of the Molecular Mechanisms of the Diels−Alder Reaction between Cyclopentadiene and 3-Phenyl-1-(2-pyridyl)-2-propen-1-one − Role of the Zn2+ Lewis Acid Catalyst and Water Solvent. ResearchGate. [Link]
-
Ferreira, V. F., & de Souza, M. C. B. V. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules. [Link]
-
McMurry, J. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. In Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]
-
YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab. [Link]
-
YouTube. (2020). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77422, 3-Phenyl-2-cyclopenten-1-one. [Link]
-
National Center for Biotechnology Information. (n.d.). Click Chemistry with Cyclopentadiene. [Link]
-
Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. [Link]
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- 12. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 3-Methyl-2-cyclopenten-1-one via Vacuum Fractional Distillation
Abstract
3-Methyl-2-cyclopenten-1-one is a valuable cyclic ketone and a pivotal intermediate in the synthesis of pharmaceuticals, as well as a component in the flavor and fragrance industry.[1][2] Its utility is directly dependent on its purity, as contaminants can lead to undesirable side reactions and affect the quality of the final product. This guide provides a detailed experimental protocol for the purification of 3-Methyl-2-cyclopenten-1-one from a crude reaction mixture, primarily employing vacuum fractional distillation. The causality behind each step is explained to provide a deeper understanding of the purification principles, ensuring a reproducible and efficient process.
Introduction and Physicochemical Profile
3-Methyl-2-cyclopenten-1-one (CAS: 2758-18-1) is a five-membered ring structure containing both a ketone and an alkene functional group (an enone).[3] This arrangement makes it a versatile building block in organic synthesis.[4] Commercially available or synthesized material often contains impurities from the reaction, such as unreacted starting materials (e.g., 2,5-hexanedione), solvents, or side-products.[5][6] Therefore, a robust purification strategy is essential.
The selection of an appropriate purification method is dictated by the physical properties of the compound and its likely impurities. Fractional distillation is ideal for separating liquids with different boiling points, and applying a vacuum is crucial for heat-sensitive compounds.[7]
Table 1: Physicochemical Properties of 3-Methyl-2-cyclopenten-1-one
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O | [8] |
| Molecular Weight | 96.13 g/mol | [8] |
| Appearance | Colorless to clear yellow/brown liquid | [9][10] |
| Boiling Point | 157-158 °C @ 760 mmHg 74 °C @ 15 mmHg | [9] |
| Melting Point | 3-5 °C | |
| Density | ~0.971 g/mL at 25 °C | |
| Refractive Index | 1.485 - 1.491 at 20 °C | [8][9] |
| Flash Point | 65.6 °C (150 °F) | [9] |
Principle of Purification: Vacuum Fractional Distillation
The primary method for purifying 3-Methyl-2-cyclopenten-1-one is fractional distillation under reduced pressure.
-
Causality (Why Fractional Distillation?): A simple distillation is only effective when separating liquids with vastly different boiling points (>100 °C difference) or separating a volatile liquid from a non-volatile solid.[7] Crude 3-Methyl-2-cyclopenten-1-one, often synthesized via aldol condensation of 2,5-hexanedione, may contain residual starting material (Boiling Point: ~194 °C) and other byproducts. Fractional distillation inserts a fractionating column between the distillation flask and the condenser, providing a large surface area (e.g., glass beads, Raschig rings, or Vigreux indentations).[11] This setup establishes a temperature gradient, creating numerous successive vaporization-condensation cycles (theoretical plates).[12] Each cycle enriches the vapor with the more volatile component (the compound with the lower boiling point), leading to a much finer separation of components with close boiling points.[13]
-
Causality (Why Vacuum?): The atmospheric boiling point of 3-Methyl-2-cyclopenten-1-one is relatively high (157-158 °C).[9] At this temperature, sensitive organic molecules, particularly enones, are susceptible to thermal decomposition, polymerization, or side reactions, which would decrease the yield and purity of the final product. By reducing the pressure inside the apparatus, the boiling point of the liquid is significantly lowered, allowing for distillation at a much safer temperature where the compound is stable.[14] For example, at a pressure of 15 mmHg, the boiling point drops to a manageable 74 °C.[1]
Safety and Handling
Prior to commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS).
-
Hazards: 3-Methyl-2-cyclopenten-1-one is a combustible liquid and causes serious eye irritation.[15] It may also cause skin and respiratory tract irritation.[8][10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16]
-
Engineering Controls: All handling and purification procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[16] Ensure that a safety shower and eyewash station are readily accessible.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]
Experimental Workflow and Protocol
The following diagram outlines the complete purification and validation process.
Caption: Workflow for the purification of 3-Methyl-2-cyclopenten-1-one.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Crude 3-Methyl-2-cyclopenten-1-one
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser (Liebig or Allihn)
-
Receiving flask(s) (round-bottom or pear-shaped)
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Laboratory jack
-
Vacuum pump, tubing, and pressure gauge (manometer)
-
Glass wool (for insulating the column)
-
Keck clips or joint clamps
Procedure:
-
Charging the Flask: Place a magnetic stir bar into the appropriately sized distilling flask. Add the crude 3-Methyl-2-cyclopenten-1-one to the flask, filling it to no more than two-thirds of its capacity to prevent bumping.
-
Apparatus Assembly:
-
Securely clamp the distilling flask over the heating mantle.
-
Attach the fractionating column vertically to the flask. For optimal efficiency, insulate the column by wrapping it with glass wool followed by aluminum foil. This minimizes heat loss and helps maintain the temperature gradient.
-
Place the distillation head atop the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser. This placement ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Attach the condenser and secure the cooling water lines (water in at the bottom, out at the top).
-
Connect the vacuum adapter and receiving flask. Use multiple receiving flasks to easily separate the different fractions.
-
Secure all glass joints with Keck clips.
-
-
System Evacuation: Ensure all connections are airtight. Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 15 mmHg). A slow reduction in pressure prevents violent bumping of the liquid.
-
Heating and Equilibration:
-
Turn on the stirring function to ensure smooth boiling.
-
Begin to gently heat the distilling flask using the heating mantle.
-
Observe the liquid as it begins to boil and the vapor rises into the fractionating column. Allow the column to equilibrate by adjusting the heat so that a reflux ring of condensing vapor is seen slowly ascending the column. This process allows the separation to occur.
-
-
Fraction Collection:
-
Forerun: Collect the first few milliliters of distillate that come over at a low temperature. This fraction will contain any highly volatile impurities (e.g., residual solvents).
-
Main Fraction: As the temperature stabilizes at the expected boiling point of 3-Methyl-2-cyclopenten-1-one at the working pressure (e.g., ~74 °C at 15 mmHg), switch to a clean receiving flask. Collect the distillate while the temperature remains constant. A stable boiling point is the primary indicator of a pure substance being distilled.
-
Final Fraction/Residue: If the temperature begins to rise sharply or drop, it indicates the desired product has been distilled. Stop collecting the main fraction. The material remaining in the distilling flask is the high-boiling residue.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool completely.
-
Slowly and carefully vent the apparatus to return it to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.
-
Disassemble the glassware for cleaning.
-
Characterization and Quality Control
To validate the success of the purification, the collected main fraction must be analyzed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for assessing purity. A small aliquot of the purified sample is injected into the GC. The resulting chromatogram should show a single major peak corresponding to 3-Methyl-2-cyclopenten-1-one. The percentage purity can be calculated from the peak area. The mass spectrum will confirm the identity of the compound by matching its fragmentation pattern and molecular ion peak (m/z = 96.13) to library data.[18]
-
Refractive Index: Measuring the refractive index of the purified liquid provides a quick and simple physical constant check. The value should fall within the accepted range (1.485 - 1.491 at 20 °C).[9] Deviations can indicate the presence of impurities.
-
NMR and IR Spectroscopy: For rigorous structural confirmation, ¹H and ¹³C NMR, as well as IR spectroscopy, can be performed. The spectra should be clean and match the known data for the compound.[6]
Troubleshooting
-
Problem: Violent bumping or foaming in the distilling flask.
-
Cause & Solution: Heating too rapidly or insufficient stirring. Reduce the heating rate and ensure the stir bar is spinning effectively. Ensure the system is not filled more than 2/3 full.
-
-
Problem: Inability to achieve the target vacuum.
-
Cause & Solution: Leaks in the system. Check all glass joints and tubing connections. Lightly grease the joints if necessary (use vacuum-rated grease sparingly).
-
-
Problem: Fluctuating temperature during collection of the main fraction.
-
Cause & Solution: Inefficient separation or uneven heating. Ensure the column is properly insulated and the heating is steady. A fluctuating temperature suggests a mixture is still distilling, and the separation may need to be repeated with a more efficient column.
-
References
-
The Good Scents Company. (n.d.). 3-methyl-2-cyclopenten-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Strappaghetto, R., et al. (1997). Environmentally Benign Procedures for the Preparation and Isolation of 3-Methylcyclopent-2-en-1-one. Australian Journal of Chemistry, 50(7), 725-728.
-
Chongqing Chemdad Co., Ltd. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]
-
LookChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]
- Google Patents. (1992). US5136100A - Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one.
- Karpinski, M. L., Nicholas, D., & Gilbert, J. C. (1995). AN IMPROVED PROCEDURE FOR THE PREPARATION OF 3-METHYL-2-CYCLOPENTEN-1-ONE.
-
Taylor & Francis Online. (1995). AN IMPROVED PROCEDURE FOR THE PREPARATION OF 3-METHYL-2-CYCLOPENTEN-1-ONE. Retrieved from [Link]
- Shiraishi, M., et al. (1975). Synthesis of 3-AlkyI-2-cyclopenten-2-ol-1-ones. Agricultural and Biological Chemistry, 39(1), 231-232.
-
Organic Syntheses. (n.d.). 2-cyclopentenone. Retrieved from [Link]
- Zhao, Y., et al. (2021).
-
NIST. (n.d.). 2-Cyclopenten-1-one, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Fractional Distillation?. YouTube. Retrieved from [Link]
-
Freesciencelessons. (2023). GCSE Chemistry Revision "Fractional Distillation". YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenyl-2-cyclopenten-1-one
Welcome to the technical support center for the synthesis of 3-Phenyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for optimizing the yield and purity of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Phenyl-2-cyclopenten-1-one, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of 3-Phenyl-2-cyclopenten-1-one
Question: I am attempting to synthesize 3-Phenyl-2-cyclopenten-1-one via an intramolecular aldol condensation of 1-phenyl-1,4-pentanedione, but I am observing a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the intramolecular aldol condensation to form 3-Phenyl-2-cyclopenten-1-one can stem from several factors, ranging from reaction conditions to the quality of reagents.[1] Here is a systematic approach to troubleshoot this issue:
1. Incomplete Reaction or Unfavorable Equilibrium:
-
Causality: The cyclization and subsequent dehydration to the enone are reversible processes. The reaction may not have reached completion, or the equilibrium may not favor the product under your current conditions.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR to ensure it has gone to completion.[2]
-
Optimize Temperature: While higher temperatures can favor the dehydration step, they can also lead to side reactions and decomposition.[2] Experiment with a range of temperatures to find the optimal balance.
-
Water Removal: The elimination of water drives the reaction towards the α,β-unsaturated product. Consider using a Dean-Stark apparatus if the solvent allows, or add a dehydrating agent.
-
2. Inappropriate Base or Catalyst Concentration:
-
Causality: The choice and concentration of the base are critical for promoting the enolate formation without causing side reactions.[3] Too strong a base can lead to undesired deprotonations and side reactions, while too weak a base will result in slow or incomplete reaction.
-
Solutions:
-
Screen Different Bases: Common bases for this reaction include sodium hydroxide, potassium hydroxide, and sodium ethoxide.[4][5] The optimal base may depend on your specific substrate and solvent.
-
Titrate Base Concentration: Systematically vary the concentration of the base to find the optimal catalytic amount.
-
3. Poor Quality of Starting Material:
-
Causality: Impurities in the starting material, 1-phenyl-1,4-pentanedione, can inhibit the reaction or lead to the formation of byproducts.
-
Solutions:
-
Purify the Starting Material: Ensure the purity of your dione starting material through techniques like recrystallization or column chromatography.
-
Confirm Structure: Verify the structure and purity of the starting material using NMR and melting point analysis.
-
4. Side Reactions:
-
Causality: Besides the desired intramolecular condensation, intermolecular aldol reactions or other side reactions can occur, consuming the starting material and reducing the yield of the desired product.
-
Solutions:
-
Use High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.
-
Controlled Addition: Slowly adding the dione to the basic solution can also help to maintain a low concentration of the starting material, favoring the intramolecular pathway.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired 3-Phenyl-2-cyclopenten-1-one, but I am also getting a significant amount of other products that are difficult to separate. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Identifying the byproducts can provide clues to the underlying side reactions.
Potential Byproducts and Their Causes:
| Potential Byproduct | Plausible Cause | Proposed Solution |
| Polymeric Material | High concentration of reactants leading to intermolecular polymerization. | Employ high dilution conditions. |
| Michael Addition Adducts | If an enolate attacks the α,β-unsaturated product. | Use a milder base or shorter reaction times. |
| Products of Rearrangement | Under harsh acidic or basic conditions, rearrangements can occur.[4] | Optimize pH and temperature to milder conditions. |
Strategies to Minimize Byproduct Formation:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Fluctuations can lead to a loss of selectivity.[1]
-
Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[2]
-
Purification of Reagents: Ensure all solvents and reagents are pure and dry, as impurities can catalyze side reactions.[2]
Issue 3: Difficulty in Product Isolation and Purification
Question: I believe my reaction has worked, but I am having trouble isolating and purifying the 3-Phenyl-2-cyclopenten-1-one from the reaction mixture. What are some effective purification strategies?
Answer: Effective isolation and purification are crucial for obtaining a high-purity product.
1. Extraction:
-
After quenching the reaction, a standard workup involving extraction with an organic solvent like diethyl ether or ethyl acetate is typically performed.[6]
-
Washing the organic layer with a dilute acid solution can help remove any remaining basic catalyst. A subsequent wash with brine will help to remove water.[6]
2. Chromatography:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting material.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically employed. The optimal solvent system can be determined by TLC analysis.
-
3. Recrystallization:
-
If the crude product is a solid, recrystallization can be an effective final purification step.
-
Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
4. Distillation:
-
If the product is a liquid and thermally stable, vacuum distillation can be used for purification.[6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 3-Phenyl-2-cyclopenten-1-one via intramolecular aldol condensation?
A1: The synthesis proceeds through a base-catalyzed intramolecular aldol condensation of a 1,4-dicarbonyl compound, in this case, 1-phenyl-1,4-pentanedione. The mechanism involves the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from one of the carbonyl groups to form an enolate.[3]
-
Intramolecular Attack: The enolate then acts as a nucleophile and attacks the other carbonyl carbon, forming a five-membered ring and a β-hydroxy ketone intermediate.[7]
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, 3-Phenyl-2-cyclopenten-1-one.[7]
Caption: Intramolecular Aldol Condensation Mechanism.
Q2: Are there alternative synthetic routes to 3-Phenyl-2-cyclopenten-1-one?
A2: Yes, besides the intramolecular aldol condensation, other methods can be employed to synthesize cyclopentenone derivatives. These include:
-
Nazarov Cyclization: This is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone.[8][9]
-
Pauson-Khand Reaction: This is a (2+2+1) cycloaddition of an alkyne, an alkene, and carbon monoxide, often mediated by a cobalt catalyst, to form a cyclopentenone.[10]
-
Robinson Annulation: While typically used for forming six-membered rings, variations of this reaction can be adapted for the synthesis of five-membered rings.[11][12][13]
Q3: How critical is the choice of solvent in this synthesis?
A3: The choice of solvent is very important as it can influence the solubility of the reactants, the effectiveness of the base, and the overall reaction rate and yield. Protic solvents like ethanol or methanol are commonly used with bases like sodium hydroxide or sodium ethoxide.[4] Aprotic solvents may also be used, depending on the specific base and reaction conditions. It is advisable to consult the literature for solvent systems that have been successful for similar substrates.[2]
Q4: Can this reaction be scaled up for larger-scale production?
A4: Yes, this reaction is amenable to scale-up. However, several factors need to be carefully considered:
-
Heat Transfer: The reaction can be exothermic, and efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions.
-
Mixing: Efficient stirring is necessary to ensure homogeneity, especially in larger reaction vessels.
-
Reagent Addition: For larger scales, controlled addition of reagents may be even more critical to manage the reaction rate and heat generation.
-
Workup and Purification: The extraction and purification methods may need to be adapted for larger volumes.
Q5: What are some of the key safety precautions to consider when performing this synthesis?
A5: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:
-
Corrosive Bases: Strong bases like sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Flammable Solvents: Many organic solvents are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.
-
Product Hazards: The product, 3-Phenyl-2-cyclopenten-1-one, may cause skin and eye irritation.[14] Consult the Safety Data Sheet (SDS) for detailed handling information.
Caption: Troubleshooting Workflow for Low Yield.
References
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- 10. thieme-connect.com [thieme-connect.com]
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- 13. Robinson Annulation [organic-chemistry.org]
- 14. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cyclopentenone Synthesis: A Technical Troubleshooting Guide for Researchers
Welcome to the Technical Support Center for Cyclopentenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this pivotal structural motif. Cyclopentenones are fundamental building blocks in the synthesis of numerous natural products and pharmaceuticals, and their efficient construction is often a critical step in a synthetic campaign. This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.
Section 1: The Nazarov Cyclization
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones via a 4π-electrocyclization. However, achieving high yields and selectivity can be challenging.
Frequently Asked Questions & Troubleshooting
Question 1: My Nazarov cyclization is resulting in a low yield or fails to proceed. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Nazarov cyclizations can often be attributed to several factors, including inappropriate catalyst selection, suboptimal reaction conditions, or substrate-related issues.[1]
Causality and Troubleshooting Workflow:
A primary reason for a sluggish or failed Nazarov cyclization is the stability of the pentadienyl cation intermediate. If this intermediate is not sufficiently stabilized or if the energy barrier to cyclization is too high, the reaction will not proceed efficiently. The choice of Lewis or Brønsted acid is critical in promoting the formation of this cation without degrading the starting material.[2]
Here is a step-by-step troubleshooting workflow:
-
Re-evaluate Your Acid Catalyst: The nature and strength of the acid are paramount.
-
Screen Lewis Acids: If you are using a standard Lewis acid like FeCl₃ or BF₃·OEt₂, consider screening a broader range. SnCl₄ and Cu(OTf)₂ are often effective alternatives.[3][4] For sensitive substrates, milder catalysts may be required.
-
Consider Brønsted Acids: In some cases, a strong Brønsted acid like methanesulfonic acid (MeSO₃H) can be more effective.
-
Catalyst Loading: Ensure you are using the correct catalyst loading. While catalytic amounts are ideal, some substrates may require stoichiometric amounts of the acid to drive the reaction to completion.[5]
-
-
Optimize Reaction Temperature:
-
Initial Low Temperature: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature. This can help to control exothermic reactions and minimize side product formation.
-
Heating: If no reaction is observed at room temperature, gradually increase the temperature. Some less reactive substrates require heating to overcome the activation energy barrier.
-
-
Check Starting Material Quality:
-
Purity: Ensure your divinyl ketone starting material is pure. Impurities can interfere with the catalyst or lead to undesired side reactions.
-
Stability: Divinyl ketones can be unstable. It is advisable to use them freshly prepared or purified.
-
Question 2: I am observing the formation of multiple products, and I suspect regioisomers of the desired cyclopentenone. How can I improve the regioselectivity of the elimination step?
Answer:
Poor regioselectivity in the final deprotonation step of the Nazarov cyclization is a common issue, leading to a mixture of double bond isomers in the cyclopentenone product.[5] This arises from the non-selective removal of a proton from the oxyallyl cation intermediate.
Strategies to Control Regioselectivity:
-
Silicon-Directed Nazarov Cyclization: This is a highly effective strategy to control the position of the double bond. By incorporating a trialkylsilyl group (e.g., TMS) on one of the vinyl groups, the elimination step is directed to occur via cleavage of the C-Si bond, leading to a single regioisomer.[5][6]
-
Substrate Polarization: Introducing electron-donating or electron-withdrawing groups on the divinyl ketone backbone can influence the stability of the developing positive charge in the oxyallyl cation, thereby directing the deprotonation to a specific position.[5]
-
Enzyme-like Catalysis: Advanced methods using supramolecular catalysts can create a microenvironment around the substrate that mimics an enzyme's active site, directing the deprotonation with high regioselectivity.[7]
Question 3: My reaction is producing a significant amount of a rearranged byproduct. How can I identify and suppress this?
Answer:
A common side reaction in the Nazarov cyclization is a Wagner-Meerwein rearrangement, which competes with the desired cyclization pathway.[1] This is particularly prevalent with substrates that can form a stable carbocation adjacent to the reacting system.
Identification and Mitigation:
-
Identification: These rearranged products can often be identified by NMR and Mass Spectrometry. Look for unexpected changes in the carbon skeleton. For example, a shift of a methyl or phenyl group.
-
Suppression:
-
Milder Conditions: Wagner-Meerwein rearrangements are often promoted by strong acids and high temperatures. Switching to a milder Lewis acid and running the reaction at a lower temperature can often suppress this side reaction.
-
Catalyst Choice: Some catalysts are more prone to inducing rearrangements than others. Screening different Lewis or Brønsted acids is a key strategy.
-
Experimental Protocol: A General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization
This protocol provides a general starting point for a tin(IV) chloride-catalyzed Nazarov cyclization of a divinyl ketone.[4]
Materials:
-
Divinyl ketone (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve the divinyl ketone (0.58 mmol, 1.0 equiv) in anhydrous DCM (19 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of SnCl₄ in DCM (1.16 mmol, 2.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentenone.
Section 2: The Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. While highly convergent, it comes with its own set of challenges.
Frequently Asked Questions & Troubleshooting
Question 1: My Pauson-Khand reaction is giving a low yield of the desired cyclopentenone. What are the likely causes and how can I improve the efficiency?
Answer:
Low yields in the Pauson-Khand reaction can be a result of several factors, including inefficient formation of the key cobalt-alkyne complex, catalyst deactivation, or competing side reactions.[8][9]
Troubleshooting Steps for Low Yield:
-
Ensure Complete Formation of the Cobalt-Alkyne Complex: The reaction is initiated by the formation of a hexacarbonyl dicobalt alkyne complex.
-
Visual Confirmation: The formation of this complex is usually accompanied by a color change to a deep red or brown.[10]
-
Reaction Time: Allow sufficient time for complex formation before adding the alkene (typically 1-2 hours at room temperature).[11]
-
Quality of Co₂(CO)₈: Dicobalt octacarbonyl can degrade over time. Use a fresh bottle or purify it before use.
-
-
Optimize Reaction Conditions:
-
Temperature: While thermal conditions are traditional, many modern protocols use promoters to allow for lower reaction temperatures, which can improve yields and functional group tolerance.[12]
-
Promoters: Amine N-oxides, such as N-methylmorpholine N-oxide (NMO), are commonly used to promote the reaction at or near room temperature.[12][13]
-
Solvent: The choice of solvent can have a significant impact on the reaction outcome. Toluene, acetonitrile, and dichloromethane are commonly used. Acetonitrile has been shown to be an effective accelerator in some cases.[14]
-
-
Address Potential Side Reactions:
-
Alkyne Trimerization: A common side reaction is the trimerization of the alkyne to form benzene derivatives. This can be minimized by using the alkyne as the limiting reagent or by running the reaction at a lower temperature.
-
Substrate Decomposition: Sensitive substrates may decompose under harsh thermal conditions. The use of promoters allows for milder reaction conditions.
-
Question 2: My intermolecular Pauson-Khand reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a significant challenge in intermolecular Pauson-Khand reactions, especially with unsymmetrical alkynes and alkenes.[12] The regioselectivity is influenced by both steric and electronic factors.[14]
Strategies for Improving Regioselectivity:
-
Steric Control: Generally, the larger substituent on the alkyne prefers to be positioned alpha to the carbonyl group in the cyclopentenone product. Maximizing the steric difference between the alkyne substituents can enhance this preference.
-
Electronic Control: Electron-withdrawing groups on the alkyne tend to favor placement at the β-position of the cyclopentenone.
-
Directing Groups: Incorporating a coordinating group (e.g., an ether, thioether, or amine) on the alkene substrate can direct the cobalt complex to one face of the double bond, thereby controlling the regiochemistry.[15]
-
Intramolecular Reaction: The most reliable way to ensure high regioselectivity is to perform an intramolecular Pauson-Khand reaction, where the alkene and alkyne are tethered together. This is a widely used strategy in total synthesis.[16]
Question 3: After the reaction, I am struggling to remove the cobalt byproducts from my product. What is the best work-up and purification procedure?
Answer:
Residual cobalt complexes can make the purification of Pauson-Khand products challenging. A proper work-up procedure is crucial for removing these impurities.
Work-up and Purification Protocol:
-
Filtration: After the reaction is complete, it is often beneficial to filter the reaction mixture through a pad of celite or silica gel to remove insoluble cobalt species. Elute with a suitable solvent like ethyl acetate or dichloromethane.[10]
-
Oxidative Work-up: Treatment with a mild oxidizing agent can help to decompose the remaining cobalt complexes, making them easier to remove.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final cyclopentenone product. Careful selection of the eluent system is necessary to achieve good separation.
Experimental Protocol: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction with NMO Promotion
This protocol provides a general procedure for a Pauson-Khand reaction using a stoichiometric amount of dicobalt octacarbonyl and NMO as a promoter.[10]
Materials:
-
Alkyne (1.0 equiv)
-
Alkene (1.2-5.0 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv)
-
N-methylmorpholine N-oxide (NMO, 3.0-6.0 equiv), often as a monohydrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Silica gel or celite
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkyne (1.0 equiv) in the chosen solvent.
-
Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv).
-
Stir the mixture at room temperature for 1-4 hours. The solution should turn a deep red, indicating the formation of the alkyne-cobalt hexacarbonyl complex.
-
Add the alkene (1.2-5.0 equiv), followed by N-methylmorpholine N-oxide (NMO, 3.0-6.0 equiv). The reaction is often exothermic.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-12 hours.
-
Upon completion, filter the reaction mixture through a pad of silica gel or celite, eluting with a solvent like ethyl acetate or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cyclopentenone.
Section 3: Aldol Condensation Route
The intramolecular aldol condensation of 1,4-dicarbonyl compounds is a classic and reliable method for constructing the cyclopentenone ring. However, issues with incomplete reaction, side reactions, and difficult purifications can arise.
Frequently Asked Questions & Troubleshooting
Question 1: My intramolecular aldol condensation is incomplete, and I am isolating the starting dicarbonyl compound. How can I drive the reaction to completion?
Answer:
Incomplete conversion in an aldol condensation can be due to an unfavorable equilibrium for the initial aldol addition step or insufficient activation of the enolate or the electrophilic carbonyl.[17]
Strategies to Improve Conversion:
-
Choice of Base/Acid:
-
Base Catalysis: For base-catalyzed reactions, ensure you are using a sufficiently strong base to generate the enolate. Sodium hydroxide or potassium hydroxide are common choices. For substrates prone to side reactions, a milder base like potassium carbonate may be beneficial.
-
Acid Catalysis: In acid-catalyzed reactions, a protic acid like sulfuric acid or p-toluenesulfonic acid is typically used to generate the enol intermediate.
-
-
Temperature and Reaction Time:
-
Heating: The dehydration step of the aldol condensation is often promoted by heat. If you are isolating the aldol addition product (a β-hydroxy ketone), increasing the reaction temperature will facilitate the elimination of water to form the α,β-unsaturated cyclopentenone.
-
Extended Reaction Time: Some aldol condensations can be slow. Monitor the reaction over a longer period to ensure it has reached completion.
-
-
Water Removal: The dehydration step is an equilibrium process. Removing water as it is formed can drive the reaction towards the cyclopentenone product. This can be achieved by using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.
Question 2: I am observing the formation of multiple products in my crossed aldol condensation leading to a cyclopentenone precursor. How can I improve the selectivity?
Answer:
Crossed aldol condensations between two different carbonyl compounds can lead to a mixture of up to four products if both partners can form an enolate.[18] To achieve a selective reaction, one must control which carbonyl acts as the nucleophile (enolate) and which acts as the electrophile.
Methods for Selective Crossed Aldol Condensation:
-
Use a Non-Enolizable Carbonyl: One of the most effective strategies is to use a carbonyl compound that lacks α-hydrogens as the electrophile (e.g., benzaldehyde or formaldehyde). This prevents self-condensation of the electrophile.
-
Directed Aldol Reactions:
-
Pre-formed Enolates: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to quantitatively form the enolate of one carbonyl compound before the second carbonyl is added. This ensures that only one nucleophile is present.
-
Slow Addition: Slowly adding the enolizable component to a mixture of the non-enolizable carbonyl and the base can also minimize self-condensation.
-
Question 3: My final cyclopentenone product is impure, and I suspect self-condensation of the starting ketone. How can I identify and minimize this byproduct?
Answer:
Self-condensation of a ketone like cyclopentanone can lead to the formation of dimeric and trimeric byproducts.[19]
Identification and Minimization:
-
Identification: These byproducts will have a higher molecular weight than the desired product and can be identified by GC-MS and NMR. For example, the self-condensation of cyclopentanone can produce 2-cyclopentylidene-cyclopentanone.[20]
-
Minimization:
-
Controlled Conditions: Use of milder reaction conditions (lower temperature, weaker base) can sometimes reduce the rate of self-condensation.
-
Stoichiometry: In a crossed aldol condensation, using an excess of the non-enolizable electrophile can help to favor the desired reaction over the self-condensation of the enolizable ketone.
-
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation
This protocol provides a general procedure for the base-catalyzed intramolecular aldol condensation of a 1,4-dicarbonyl compound.
Materials:
-
1,4-dicarbonyl compound (1.0 equiv)
-
Base (e.g., aqueous NaOH or KOH)
-
Solvent (e.g., Ethanol or a biphasic system)
-
Acid for neutralization (e.g., HCl)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in a suitable solvent in a round-bottom flask.
-
Add the base to the solution. The amount of base can range from catalytic to stoichiometric depending on the substrate.
-
Stir the reaction mixture at room temperature or with heating. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with an acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure cyclopentenone.
Section 4: Data and Visualization
Table 1: Troubleshooting Summary for Common Cyclopentenone Syntheses
| Issue | Potential Cause(s) | Recommended Solutions | Relevant Synthesis |
| Low Yield / No Reaction | Inactive catalyst, unfavorable equilibrium, suboptimal temperature, impure starting materials. | Screen different catalysts (Lewis/Brønsted acids, cobalt/rhodium complexes), adjust temperature, use promoters (e.g., NMO), purify starting materials. | Nazarov, Pauson-Khand, Aldol |
| Poor Regioselectivity | Non-selective deprotonation, steric/electronic effects. | Use directing groups (e.g., silyl group in Nazarov), maximize steric/electronic differences in substrates, switch to an intramolecular reaction. | Nazarov, Pauson-Khand |
| Side Product Formation | Rearrangements (Wagner-Meerwein), alkyne trimerization, self-condensation. | Use milder reaction conditions, adjust stoichiometry, use a non-enolizable partner in crossed aldol. | Nazarov, Pauson-Khand, Aldol |
| Difficult Purification | Residual metal catalysts, polar byproducts, oily product. | Perform oxidative work-up, use filtration aids (celite), optimize chromatography conditions (normal phase, reversed-phase, or HILIC). | Pauson-Khand, Aldol |
Diagrams
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in cyclopentenone synthesis.
Diagram 2: Mechanistic Overview of the Nazarov Cyclization
Caption: Simplified mechanism of the acid-catalyzed Nazarov cyclization.
Diagram 3: The Pauson-Khand Reaction Catalytic Cycle
Caption: A simplified representation of the Pauson-Khand reaction cycle.
References
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-
Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society, 104(9), 2642–2645. [Link]
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NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]
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Simeonov, S. P., Afonso, C. A. M., & Vassilev, N. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5764-5882. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Pauson-Khand Reactions of Diones. BenchChem.
- Frontier, A. J. (2010).
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
Pu, L. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers, 10(8), 2017-2025. [Link]
-
Ma, X., Liu, Y., Wang, T., Zhang, Q., & Wang, C. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Catalysts, 13(3), 530. [Link]
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Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
Hastings, C. J., Backlund, M. P., Bergman, R. G., & Raymond, K. N. (2011). Enzyme-like control of carbocation deprotonation regioselectivity in supramolecular catalysis of the Nazarov cyclization. Angewandte Chemie International Edition, 50(45), 10570-10573. [Link]
-
NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]
- Zhang, Z., et al. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 25(7), 3847-3849.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Catalytic Systems for Cyclopentenone Synthesis. BenchChem.
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Zhang, X., et al. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers, 10(8), 2017-2025. [Link]
-
NROChemistry. (2022, February 26). Nazarov Cyclization [Video]. YouTube. [Link]
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Fisher, G. H. (2007). Aza-Nazarov Cyclization Cascades. Tetrahedron Letters, 48(27), 4747-4749. [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis. BenchChem.
-
Li, A., & Yang, Z. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Catalysts, 11(1), 99. [Link]
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Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]
- de Meijere, A., & von Zezschwitz, P. (2003). The Pauson–Khand Reaction. In Metal-Catalyzed Cross-Coupling Reactions (pp. 471-519). Wiley-VCH.
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- Gibson, S. E., & Stevenazzi, A. (2005). The Intermolecular Pauson-Khand Reaction.
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Al-Masum, M. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38048-38075. [Link]
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Rios, R. (2017). Recent Advances in the Pauson–Khand Reaction. Current Organic Chemistry, 21(24), 2536-2548. [Link]
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Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]
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Tius, M. A. (2012). Asymmetric Nazarov Cyclizations. Accounts of Chemical Research, 45(5), 767-778. [Link]
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Wang, C., et al. (2024). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. [Link]
- Tius, M. A. (n.d.).
-
Al-Masum, M. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38048-38075. [Link]
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Pericàs, M. A., et al. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(18), 2537-2546. [Link]
-
Ma, X., Liu, Y., Wang, T., Zhang, Q., & Wang, C. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Catalysts, 13(3), 530. [Link]
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- Zhang, Z., et al. (2018). GC/MS spectra of liquid product in the aldol condensation of biomass-derived aldehydes and ketones.
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Technical Support Center: Synthesis of 3-Phenyl-2-cyclopenten-1-one
Welcome to the technical support center for the synthesis of 3-Phenyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to overcome common synthetic challenges.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to 3-Phenyl-2-cyclopenten-1-one?
-
Why is the intramolecular aldol condensation of 1-phenyl-1,4-pentanedione a preferred method?
-
What are the main challenges and side reactions to anticipate?
-
-
Troubleshooting Guide: Intramolecular Aldol Condensation
-
Problem: Low yield of the desired 3-Phenyl-2-cyclopenten-1-one.
-
Problem: Presence of an unexpected isomer in the final product.
-
Problem: Formation of polymeric or tar-like material.
-
Problem: Incomplete reaction, with significant starting material remaining.
-
-
Alternative Synthetic Route: The Nazarov Cyclization
-
FAQ: When should I consider the Nazarov cyclization for synthesizing phenyl-substituted cyclopentenones?
-
Troubleshooting: Poor regioselectivity in the Nazarov cyclization.
-
-
Experimental Protocols
-
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation of 1-Phenyl-1,4-pentanedione.
-
Protocol 2: Purification of 3-Phenyl-2-cyclopenten-1-one by Column Chromatography.
-
-
References
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 3-Phenyl-2-cyclopenten-1-one?
The synthesis of 3-Phenyl-2-cyclopenten-1-one can be approached through several established methods, each with its own set of advantages and challenges. The most commonly employed routes include:
-
Intramolecular Aldol Condensation of a 1,4-Diketone: This is often the most direct and high-yielding method, starting from 1-phenyl-1,4-pentanedione. The reaction proceeds via an intramolecular cyclization followed by dehydration.
-
The Nazarov Cyclization: This method involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone.[1][2] For the synthesis of 3-Phenyl-2-cyclopenten-1-one, a suitably substituted divinyl ketone precursor would be required. While powerful, controlling regioselectivity can be a challenge.[3]
-
Paal-Knorr Synthesis: While traditionally used for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyls, modifications of this reaction can be adapted for cyclopentenone synthesis.[4][5][6]
-
Friedel-Crafts Acylation: An intramolecular Friedel-Crafts acylation of a suitable precursor, such as a derivative of 4-phenylpentanoic acid, can also yield the desired product. However, this method can be prone to side reactions like polysubstitution and rearrangements.[7]
Why is the intramolecular aldol condensation of 1-phenyl-1,4-pentanedione a preferred method?
The intramolecular aldol condensation of 1-phenyl-1,4-pentanedione is frequently the method of choice due to several factors:
-
High Efficiency: Intramolecular reactions are kinetically favored over their intermolecular counterparts due to the proximity of the reacting functional groups within the same molecule.
-
Thermodynamic Stability of the Product: The formation of a five-membered ring is thermodynamically favorable, minimizing the formation of strained ring systems.
-
Readily Available Starting Material: The precursor, 1-phenyl-1,4-pentanedione, can be synthesized through various methods, including the acylation of ethyl acetoacetate.[8]
What are the main challenges and side reactions to anticipate?
Regardless of the synthetic route, there are common challenges to be aware of:
-
Regioselectivity: In unsymmetrical precursors, such as in the Nazarov cyclization or the intramolecular aldol condensation of certain diketones, the formation of isomeric products is a significant concern.
-
Polymerization: Under harsh acidic or basic conditions, starting materials or the enone product can be susceptible to polymerization, leading to reduced yields and purification difficulties.
-
Incomplete Reactions: Achieving full conversion of the starting material can be challenging and requires careful optimization of reaction conditions (temperature, catalyst concentration, and reaction time).
-
Purification: The separation of the desired product from starting materials, isomers, and other byproducts often requires chromatographic techniques.
Troubleshooting Guide: Intramolecular Aldol Condensation
The intramolecular aldol condensation of 1-phenyl-1,4-pentanedione is a robust reaction, but issues can arise. This section addresses the most common problems and provides actionable solutions.
Problem: Low yield of the desired 3-Phenyl-2-cyclopenten-1-one.
A low yield can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
-
Potential Cause 1: Incomplete Deprotonation. The crucial first step is the formation of an enolate. If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor the enolate, leading to a sluggish or incomplete reaction.
-
Solution: Ensure the use of a fresh, high-purity base (e.g., NaOH, KOH, or NaOEt). Consider using a slightly stronger base like potassium tert-butoxide (KOtBu) if weaker bases are ineffective. Ensure the stoichiometry of the base is appropriate for the reaction scale.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The rate of both the cyclization and the subsequent dehydration step are temperature-dependent.
-
Solution: If the reaction is proceeding slowly, a modest increase in temperature can be beneficial. However, excessively high temperatures can promote side reactions and polymerization. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Potential Cause 3: Product Loss During Workup. 3-Phenyl-2-cyclopenten-1-one has moderate polarity. Improper choice of extraction solvents can lead to significant product loss in the aqueous phase.
-
Solution: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery from the aqueous layer.
-
Problem: Presence of an unexpected isomer in the final product.
The formation of an isomer is most likely due to a lack of regioselectivity during the initial deprotonation step.
Reaction Mechanism and Regioselectivity
Caption: Regioselectivity in the intramolecular aldol condensation of 1-phenyl-1,4-pentanedione.
-
Explanation of the Issue: 1-Phenyl-1,4-pentanedione has two sets of enolizable α-protons: at the C2 position (adjacent to the phenyl-substituted carbonyl) and at the C5 position (the terminal methyl group). Deprotonation at C5 (Path A) leads to the desired 3-Phenyl-2-cyclopenten-1-one. However, deprotonation at C2 (Path B) can lead to the formation of the isomeric byproduct, 4-Phenyl-2-cyclopenten-1-one. The acidity of the C2 protons is influenced by the electron-withdrawing phenyl group, making competitive deprotonation a possibility.
-
Solution 1: Choice of Base and Temperature. The regioselectivity can often be influenced by the reaction conditions.
-
Kinetic vs. Thermodynamic Control: Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic enolate (deprotonation of the less sterically hindered C5 protons). Conversely, using a smaller, stronger base at higher temperatures may lead to an equilibrium mixture of enolates, potentially increasing the amount of the undesired isomer. For this specific substrate, thermodynamic control often still favors the desired product due to the stability of the conjugated system formed.
-
-
Solution 2: Purification. If the formation of the isomer cannot be completely suppressed, careful purification is necessary.
-
Column Chromatography: The two isomers will likely have slightly different polarities and can often be separated by flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should be employed to achieve good separation.
-
Problem: Formation of polymeric or tar-like material.
The formation of dark, insoluble material is a common issue in aldol condensations, particularly when reaction conditions are too harsh.
-
Potential Cause 1: High Concentration of Base or High Temperature. Both the starting diketone and the α,β-unsaturated ketone product can undergo intermolecular side reactions under strongly basic conditions and at elevated temperatures, leading to polymer formation.
-
Solution: Use the minimum effective concentration of the base. If possible, use a catalytic amount of a strong base. Avoid excessive heating; run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Potential Cause 2: Extended Reaction Times. Leaving the reaction to run for an unnecessarily long time can increase the likelihood of side reactions and product degradation.
-
Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, quench the reaction promptly to prevent the formation of byproducts.
-
Problem: Incomplete reaction, with significant starting material remaining.
This issue is often related to the points discussed under "Low Yield."
-
Potential Cause 1: Inactive Catalyst. The base may have degraded due to improper storage or exposure to atmospheric CO₂.
-
Solution: Use a fresh bottle of the base or titrate it to determine its exact concentration.
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature. The reaction may simply be proceeding slowly under the chosen conditions.
-
Solution: As mentioned previously, incrementally increase the reaction time and/or temperature while monitoring the reaction by TLC.
-
Alternative Synthetic Route: The Nazarov Cyclization
While the intramolecular aldol condensation is often preferred, the Nazarov cyclization is a powerful alternative for constructing cyclopentenone rings.
FAQ: When should I consider the Nazarov cyclization for synthesizing phenyl-substituted cyclopentenones?
The Nazarov cyclization is particularly useful when:
-
The required 1,4-diketone for an aldol route is difficult to synthesize.
-
You are starting from precursors that can readily form a divinyl ketone.
-
Stereochemical control at multiple centers is required, as modern asymmetric variants of the Nazarov cyclization offer excellent stereocontrol.[9]
Troubleshooting: Poor regioselectivity in the Nazarov cyclization.
A common pitfall of the Nazarov cyclization with unsymmetrical divinyl ketones is poor regioselectivity in the elimination step, leading to a mixture of double bond isomers.
Regioselectivity in the Nazarov Cyclization
Caption: Competing elimination pathways in the Nazarov cyclization leading to different regioisomers.
-
Explanation of the Issue: After the key 4π-electrocyclic ring closure, an oxyallyl cation is formed. The elimination of a proton from this intermediate determines the final position of the double bond in the cyclopentenone ring. With a phenyl substituent, the electronic and steric environment can influence which proton is preferentially removed, potentially leading to a mixture of products.[3]
-
Solution: Directing Groups. Modern variations of the Nazarov cyclization employ "directing groups" to control the regioselectivity of the elimination step.
-
Silicon-Directed Nazarov Cyclization: Incorporating a trialkylsilyl group on one of the vinyl moieties can direct the elimination to form the double bond where the silyl group was located. This is due to the stabilization of the carbocation intermediate by the silicon group (the β-silicon effect).[9]
-
Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation of 1-Phenyl-1,4-pentanedione
Materials:
-
1-Phenyl-1,4-pentanedione
-
Ethanol (or other suitable alcohol solvent)
-
Sodium hydroxide (or potassium hydroxide)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1-phenyl-1,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Slowly add the sodium hydroxide solution to the stirred solution of the diketone at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid to a pH of ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification of 3-Phenyl-2-cyclopenten-1-one by Column Chromatography
Materials:
-
Crude 3-Phenyl-2-cyclopenten-1-one
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity. Start with 100% hexanes and gradually increase the proportion of ethyl acetate (e.g., from 2% to 10% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure 3-Phenyl-2-cyclopenten-1-one.[10]
Quantitative Data Summary
| Synthetic Route | Typical Yield | Key Side Reactions | Purification Method |
| Intramolecular Aldol | 70-90% | Regioisomer formation, polymerization | Column Chromatography |
| Nazarov Cyclization | 50-80% | Regioisomers, rearrangements | Column Chromatography |
| Friedel-Crafts | 40-60% | Polysubstitution, isomer formation | Column Chromatography, Crystallization |
References
- Nazarov, I. N.; Zaretskaya, I. I. Izv. Akad. Nauk SSSR, Ser. Khim.1941, 211–224.
-
Frontier, A. J.; Collison, C. The Nazarov cyclization in organic synthesis. Tetrahedron2005 , 61 (32), 7577-7606. [Link]
-
Tius, M. A. Some new reactions of cyclopentenones. Acc. Chem. Res.2003 , 36 (4), 284-290. [Link]
-
Wikipedia. Nazarov cyclization reaction. [Link]
-
Organic Reactions. The Nazarov Cyclization. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
PubChem. 3-Phenyl-2-cyclopenten-1-one. [Link]
-
Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. [Link]
-
Organic Chemistry Portal. Nazarov Cyclization. [Link]
-
Grokipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
Study.com. Draw the reagent that is needed to react with ethyl acetoacetate to produce 1-phenyl-1,4-pentanedione. [Link]
Sources
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- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. homework.study.com [homework.study.com]
- 9. thieme.de [thieme.de]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: 3-Phenyl-2-cyclopenten-1-one
Introduction
Welcome to the technical support guide for 3-Phenyl-2-cyclopenten-1-one (CAS: 3810-26-2). This document is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this versatile synthetic intermediate. As an α,β-unsaturated ketone, its conjugated system lends it both unique reactivity and specific stability challenges that can impact final purity.[1][2][3][4] This guide provides in-depth, experience-driven solutions to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of pure 3-Phenyl-2-cyclopenten-1-one?
Pure 3-Phenyl-2-cyclopenten-1-one is typically a solid at room temperature. However, its physical state can be sensitive to trace impurities, which may cause it to present as a low-melting solid or a viscous oil.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | [5][6] |
| Molecular Weight | 158.20 g/mol | [5][6] |
| Appearance | Off-white to yellow solid | General laboratory observation |
| Melting Point | Not consistently reported; varies with purity. A highly purified sample should have a defined melting point. Some commercial suppliers suggest a melting point around 3-5°C for similar structures like 3-methyl-2-cyclopenten-1-one, indicating that the phenyl derivative may also be a low-melting solid. | ChemSynthesis[7] |
| Storage | Store at room temperature, protected from light and air to prevent degradation or polymerization.[6] | ChemScene[6] |
Q2: Why is my "pure" compound a yellow oil instead of a solid?
This is one of the most common issues. The presence of residual solvents, unreacted starting materials, or minor side products can act as a colligative impurity, significantly depressing the melting point. Furthermore, conjugated enones can be susceptible to slow oligomerization, especially if exposed to light or trace acid/base, forming higher molecular weight species that are oily in nature.
Q3: How should I properly store 3-Phenyl-2-cyclopenten-1-one to maintain its purity?
For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Storing it in a cool, dark place, such as a refrigerator, can further minimize degradation.[6]
Troubleshooting Guide for Purification
This section addresses specific problems encountered during the purification process. The choice of method depends on the nature and quantity of the impurities.
Scenario 1: Crude product is a dark, viscous oil after synthesis.
Problem: The crude reaction mixture is dark and oily, suggesting the presence of significant impurities, potentially polymeric byproducts or colored contaminants from the synthesis, such as a Nazarov cyclization.[8][9][10][11]
Solution Workflow:
Caption: Workflow for initial cleanup of oily crude product.
Detailed Steps & Rationale:
-
Initial Workup: Dissolve the crude oil in a minimal amount of a solvent like ethyl acetate or dichloromethane. If your synthesis involved an acid-catalyzed cyclization, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine is crucial to neutralize any residual acid that could promote degradation.[11]
-
Filtration: If a significant amount of insoluble, dark material is present, this is likely polymeric byproduct. Filtering the solution through a small plug of Celite or silica gel can remove these high-molecular-weight impurities before proceeding to more refined purification.
-
Column Chromatography: This is the most effective method for separating the target compound from both more polar and less polar impurities.
Scenario 2: Column chromatography yields fractions that are still impure.
Problem: After column chromatography, Thin Layer Chromatography (TLC) analysis shows co-eluting impurities or streaking.
Troubleshooting Steps:
-
Optimize Your Solvent System (Mobile Phase): The polarity of the eluent is critical. An improperly chosen system will fail to resolve compounds with similar polarities.
-
Rationale: The goal is to find a solvent mixture where the target compound has an Rf value between 0.25 and 0.40 on the TLC plate. This typically translates to good separation on a column.
-
Action: Systematically test different ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
| Solvent System (Hexane:Ethyl Acetate, v/v) | Typical Application Notes | Target Rf on TLC |
| 95:5 | Good starting point for eluting non-polar impurities. | < 0.1 for product |
| 90:10 to 85:15 | Often the "sweet spot" for eluting 3-phenyl-2-cyclopenten-1-one. | 0.25 - 0.40 |
| 80:20 | Use if the product is eluting too slowly. May cause co-elution with more polar impurities. | > 0.5 for product |
-
Check the Stationary Phase and Column Packing:
-
Rationale: An improperly packed column with cracks or channels will lead to poor separation. The choice of silica gel (mesh size) also matters; finer mesh (230-400) provides higher resolution.
-
Action: Ensure the column is packed uniformly without air bubbles. A "wet packing" method, where the silica is slurried in the initial mobile phase, is generally recommended for better results.[2]
-
-
Consider Dry Loading:
-
Rationale: If the crude product has poor solubility in the mobile phase, loading it directly onto the column dissolved in a strong solvent can disrupt the top of the column. Dry loading prevents this.
-
Action: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Scenario 3: The final product is a crystalline solid but has a yellowish tint.
Problem: The product has been purified by chromatography or recrystallization but retains a yellow color, indicating trace impurities.
Solution: Recrystallization with Decolorizing Carbon
-
Rationale: Minor, colored impurities, often highly conjugated or aromatic species, can sometimes persist through chromatography. Activated carbon has a high surface area and can adsorb these types of impurities from a solution.
-
Protocol:
-
Choose a suitable solvent system for recrystallization (e.g., a mixture of hexanes and a small amount of ethyl acetate, or isopropanol/water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
Add a very small amount (1-2% by weight) of activated decolorizing carbon to the hot solution.
-
Swirl the hot solution for a few minutes. Caution: Adding carbon to a near-boiling solution can cause it to boil over violently.
-
Perform a hot filtration through a fluted filter paper to remove the carbon. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure, colorless crystals by vacuum filtration.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude 3-Phenyl-2-cyclopenten-1-one.
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A common starting point is a 9:1 mixture of Hexanes:Ethyl Acetate.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 40-50 g of 230-400 mesh silica) in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring it is level and free of cracks. Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal volume of dichloromethane.
-
Add ~2 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder (dry loading).
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Gently add a thin layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions (e.g., 15-20 mL each) in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Caption: Standard workflow for assessing purity via TLC.
References
-
ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. Retrieved from University of Hawaii at Manoa ScholarSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from organic-chemistry.org. [Link]
-
ChemSynthesis. (2025). 3-phenyl-2-cyclopenten-1-one. Retrieved from ChemSynthesis.com. [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from en.wikipedia.org. [Link]
-
He, W., Sun, X., & Frontier, A. J. (2003). Using Nazarov Electrocyclization to Stage Chemoselective[8][9]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. Journal of the American Chemical Society, 125(47), 14278–14279. [Link]
-
PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one. Retrieved from National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. (2021). 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. Retrieved from LibreTexts. [Link]
-
Orango. (2024). A Detailed Guide to Reactions and Stability of Conjugated Dienes. Retrieved from Orango. [Link]
-
YouTube. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from YouTube. [Link]
-
Organic Chemistry Class Notes. (n.d.). Stability of Conjugated Dienes: Molecular Orbital Theory. Retrieved from Organic Chemistry Class Notes. [Link]
-
AK Lectures. (2014). Stability of Conjugated Systems. Retrieved from YouTube. [Link]
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- 5. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Scale-Up of 3-Phenyl-2-cyclopenten-1-one Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-Phenyl-2-cyclopenten-1-one (CAS 3810-26-2). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during production, moving from bench-scale synthesis to pilot and manufacturing scales. We will explore the causality behind experimental choices, troubleshooting common issues, and provide validated protocols.
Introduction: The Significance of 3-Phenyl-2-cyclopenten-1-one
3-Phenyl-2-cyclopenten-1-one is a valuable synthetic intermediate. The cyclopentenone core is a ubiquitous structural motif found in a wide array of biologically active natural products and pharmaceutical agents, including prostaglandins and anti-viral drugs.[1][2] Its versatile enone functionality allows for a variety of chemical modifications, making it a critical building block in complex total synthesis.[2] However, transitioning its synthesis from a lab-scale procedure to a robust, scalable industrial process presents significant challenges related to yield, purity, and process control.
Section 1: Overview of Primary Synthetic Strategies
The construction of the 3-phenyl-2-cyclopenten-1-one scaffold is primarily achieved through two powerful carbon-carbon bond-forming strategies: the Intramolecular Aldol Condensation and the Nazarov Cyclization. The choice of route often depends on the availability of starting materials, desired purity profile, and scale of production.
Caption: High-level overview of the two primary synthetic routes to 3-Phenyl-2-cyclopenten-1-one.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for 3-Phenyl-2-cyclopenten-1-one?
The two most prevalent methods are the intramolecular Aldol Condensation of a 1,4-diketone precursor and the Nazarov Cyclization of a divinyl ketone.[1][3] For scale-up, the Aldol route is often preferred due to its use of classical, less expensive reagents (e.g., NaOH, KOH) and typically milder conditions compared to the stoichiometric, and often cryogenic, Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) required for many Nazarov cyclizations.[4][5]
Q2: Which synthetic route offers better control over byproduct formation?
Both routes have distinct byproduct profiles. The Aldol condensation can suffer from intermolecular side reactions and polymer formation if not properly controlled.[6] The Nazarov cyclization is an electrocyclic reaction that can be very clean but is susceptible to Wagner-Meerwein rearrangements, leading to isomeric impurities, especially with highly substituted substrates.[7] Careful selection of the acid catalyst and control of temperature are critical to suppress these rearrangements.
Q3: What are the critical safety precautions when scaling up production?
-
Thermal Hazard: Both Aldol condensations and acid-catalyzed Nazarov cyclizations can be exothermic. On a large scale, this requires a reactor with adequate cooling capacity and controlled reagent addition to manage the heat evolution and prevent runaway reactions.
-
Corrosive Reagents: The use of strong bases (NaOH, KOH) and strong Lewis or Brønsted acids (AlCl₃, H₂SO₄) necessitates the use of corrosion-resistant reactors (e.g., glass-lined steel).[5][8]
-
Product Hazards: 3-Phenyl-2-cyclopenten-1-one is classified as a skin and eye irritant and may cause respiratory irritation.[9] Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.
Q4: How can I effectively monitor the reaction progress during a large-scale run?
While Thin Layer Chromatography (TLC) is excellent for lab-scale monitoring, at-line or in-line process analytical technology (PAT) is preferable for scale-up. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods. A typical method would involve pulling a sample from the reactor, quenching it immediately, and analyzing the crude reaction mixture to quantify the consumption of starting material and the formation of the product and any key byproducts.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and scale-up in a direct question-and-answer format.
Sources
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- 7. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methyl-2-cyclopenten-1-one
Welcome to the technical support center for the synthesis of 3-Methyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the prevention of unwanted polymerization. By understanding the underlying mechanisms and implementing the robust protocols detailed herein, you can significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 3-Methyl-2-cyclopenten-1-one.
Q1: Why is 3-Methyl-2-cyclopenten-1-one prone to polymerization?
A1: 3-Methyl-2-cyclopenten-1-one belongs to the class of α,β-unsaturated ketones. The presence of the conjugated system makes the β-carbon electron-deficient and susceptible to nucleophilic attack. While this reactivity is desirable for many synthetic transformations, it also makes the molecule susceptible to anionic or radical-mediated polymerization, especially under harsh reaction conditions such as high temperatures or the presence of strong acids or bases[1].
Q2: What are the typical signs of polymerization in my reaction?
A2: The formation of polymers is often visually apparent. You may observe:
-
A significant decrease in the yield of the desired 3-Methyl-2-cyclopenten-1-one.
-
The formation of a white, off-white, or yellowish precipitate that is insoluble in the reaction solvent.
-
The reaction mixture becoming noticeably more viscous, or in severe cases, solidifying completely.
-
Broad, unresolved signals in the aliphatic region of your ¹H NMR spectrum, which are characteristic of polymeric material[1].
Q3: Can impurities in my starting materials or reagents contribute to polymerization?
A3: Absolutely. Impurities are a common culprit in initiating unwanted side reactions.
-
Acidic or basic residues: Trace amounts of acid or base in your 2,5-hexanedione starting material or solvent can catalyze polymerization[1].
-
Peroxides: Exposure of solvents or reagents to air can lead to the formation of peroxides. These peroxides can act as radical initiators, triggering a radical polymerization pathway[1]. It is crucial to use high-purity, and where necessary, freshly distilled or inhibitor-free starting materials and solvents.
Q4: What is the most common synthetic route for 3-Methyl-2-cyclopenten-1-one and how does it relate to polymerization?
A4: A prevalent and efficient method is the intramolecular aldol condensation of 2,5-hexanedione.[2][3] This reaction is typically catalyzed by a base or acid. The reaction conditions, particularly the strength and concentration of the catalyst and the temperature, must be carefully controlled to favor the desired cyclization over intermolecular polymerization[1][4].
Troubleshooting Guide: Preventing Polymerization
This section provides a detailed, question-and-answer formatted guide to troubleshoot and prevent polymerization during the synthesis of 3-Methyl-2-cyclopenten-1-one.
Issue 1: Low yield and formation of a solid precipitate during base-catalyzed synthesis.
-
Possible Cause: The concentration of the base catalyst is too high, or the base itself is too strong. Strong bases can deprotonate the α-carbon of the enone product, initiating an anionic polymerization cascade.
-
Solution:
-
Use a milder base: Instead of strong bases like sodium hydroxide or potassium hydroxide in high concentrations, consider using a milder inorganic base such as calcium oxide (CaO) or potassium carbonate (K₂CO₃).[1][2]
-
Use a catalytic amount: If a strong base is necessary, use it in catalytic quantities rather than stoichiometric amounts. This minimizes the concentration of active initiating species at any given time.
-
Controlled Addition: If the reaction requires a strong base, consider a slow, dropwise addition of the base to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 2: The reaction mixture becomes viscous at elevated temperatures.
-
Possible Cause: High temperatures can significantly accelerate the rate of both the desired reaction and the undesired polymerization.[1] Thermally initiated radical polymerization may also occur.
-
Solution:
-
Lower the reaction temperature: If the reaction kinetics allow, perform the synthesis at a lower temperature. For instance, some base-catalyzed aldol condensations can proceed efficiently at room temperature or even 0 °C, albeit over a longer reaction time[1].
-
Optimize reaction time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to heat.
-
Issue 3: Inconsistent results and occasional rapid polymerization even with controlled temperature and catalyst concentration.
-
Possible Cause: The presence of oxygen or other radical initiators in the reaction system. Oxygen can promote the formation of peroxides, which can initiate radical polymerization[1][5].
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon. This can be achieved by using standard Schlenk line techniques. A simple nitrogen-filled balloon is often sufficient for many applications.
-
Degas Solvents: Before use, degas the reaction solvent to remove dissolved oxygen. This can be done by bubbling a stream of nitrogen or argon through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions[1].
-
Use of Radical Inhibitors: The addition of a small amount of a radical inhibitor to the reaction mixture can be highly effective.
-
The Role and Selection of Polymerization Inhibitors
Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They function by scavenging the radical species that initiate and propagate the polymerization chain reaction[5][6][].
Commonly Used Inhibitors:
The table below summarizes some of the most effective inhibitors for preventing the polymerization of α,β-unsaturated ketones like 3-Methyl-2-cyclopenten-1-one.
| Inhibitor | Type | Recommended Concentration (ppm) | Key Characteristics |
| Butylated hydroxytoluene (BHT) | Radical Scavenger | 50-200 | Effective against radical polymerization initiated by peroxides or light.[1] |
| Hydroquinone | Radical Scavenger | 100-500 | A common stabilizer for monomers during storage and distillation. Can often be removed by a basic wash.[1][5] |
| 4-Methoxyphenol (MEHQ) | Radical Scavenger | 10-50 | Another widely used stabilizer for unsaturated monomers.[1][5] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable Free Radical | 10-100 | A highly effective radical trap.[1][5] |
| Phenothiazine | Radical Scavenger | 100-1000 | Can be particularly effective at higher temperatures.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-cyclopenten-1-one via Intramolecular Aldol Condensation with Polymerization Prevention
This protocol is adapted from a high-yield synthesis and incorporates best practices for preventing polymerization[2].
Materials:
-
2,5-Hexanedione
-
Calcium oxide (CaO), freshly opened or baked to ensure dryness
-
Deionized water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (three-necked flask, condenser, etc.)
Procedure:
-
To a 25 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3 g of 2,5-hexanedione and 10 mL of degassed deionized water.
-
Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
With stirring, heat the mixture to 150 °C using a temperature-controlled oil bath.
-
Once the temperature has stabilized, add 400 mg of calcium oxide to the reaction mixture.
-
Maintain the reaction at 150 °C for 14 hours. Monitor the progress of the reaction by gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the calcium oxide.
-
The aqueous solution can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), the organic layers combined, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification of 3-Methyl-2-cyclopenten-1-one with an Inhibitor
For long-term storage or before use in a sensitive downstream reaction, the addition of an inhibitor is recommended.
Procedure:
-
Following vacuum distillation of 3-Methyl-2-cyclopenten-1-one, allow the product to cool to room temperature under an inert atmosphere.
-
Prepare a stock solution of the chosen inhibitor (e.g., BHT) in a volatile solvent (e.g., dichloromethane).
-
Add the appropriate volume of the inhibitor stock solution to the purified product to achieve the desired final concentration (e.g., 100 ppm of BHT).
-
Briefly apply vacuum without heating to remove the solvent used for the inhibitor stock solution.
-
Store the stabilized 3-Methyl-2-cyclopenten-1-one in a tightly sealed container at 2-8°C, protected from light.
Visualizing the Problem: Polymerization Pathways
The following diagrams illustrate the potential pathways for polymerization.
Caption: Base-catalyzed anionic polymerization pathway.
Caption: Radical polymerization and inhibition mechanism.
References
- BenchChem. (n.d.). Preventing polymerization in cyclopentenone reactions.
-
Wikipedia. (2023). Aldol condensation. Retrieved from [Link]
-
ResearchGate. (2019). Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]
- ResearchGate. (2019). Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst. Request PDF.
-
Wikipedia. (2023). Polymerisation inhibitor. Retrieved from [Link]
-
PubMed. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Retrieved from [Link]
-
MDPI. (2017). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Science.gov. (n.d.). acid-catalyzed polymerization reactions: Topics. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Catalyst Selection for Efficient 3-Phenyl-2-cyclopenten-1-one Synthesis
Welcome to the technical support center for the synthesis of 3-Phenyl-2-cyclopenten-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and detailed protocols for the efficient synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success in the lab.
Introduction
3-Phenyl-2-cyclopenten-1-one is a key structural motif found in various biologically active compounds and serves as a versatile building block in organic synthesis.[1] Its synthesis has been approached through several catalytic methodologies, each with its own set of advantages and challenges. This guide will focus on the most common and effective catalytic strategies, providing a framework for catalyst selection and reaction optimization.
Core Synthetic Strategies and Catalyst Selection
The choice of catalyst is paramount for a successful synthesis of 3-Phenyl-2-cyclopenten-1-one. The optimal catalyst will depend on the starting materials, desired yield, and scalability of the reaction. Here, we discuss the primary catalytic routes.
Nazarov Cyclization
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[2][3][4] The reaction is typically catalyzed by protic or Lewis acids and proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.[2][4]
Mechanism of the Nazarov Cyclization:
Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Catalyst Selection Table for Nazarov Cyclization:
| Catalyst System | Key Features & Limitations | Typical Yield (%) | Reference |
| Lewis Acids (e.g., SnCl₄, Cu(OTf)₂) | High efficiency, but can be moisture-sensitive. Stoichiometric amounts may be required. | 60-95 | [5] |
| Brønsted Acids (e.g., H₂SO₄, TsOH) | Cost-effective, but can lead to side reactions and lower selectivity. | Varies | [6] |
| Chiral Lewis Acids (e.g., Copper (II) bisoxazoline complexes) | Enables enantioselective synthesis. Catalyst loading can impact yield. | up to 64% (95% ee) | [2] |
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles, including cyclopentenones (as a variation), from 1,4-dicarbonyl compounds.[7][8] The reaction is typically acid or base-catalyzed and involves an intramolecular condensation. For the synthesis of 3-phenyl-2-cyclopenten-1-one, a suitable 1,4-dicarbonyl precursor would be required.
Mechanism of the Paal-Knorr Furan Synthesis (Analogous Cyclopentenone Formation):
Caption: Mechanism of the acid-catalyzed Paal-Knorr synthesis.
Organocatalysis
Organocatalysis has emerged as a powerful tool for the synthesis of cyclopentenones, offering mild reaction conditions and the potential for asymmetric induction.[9] L-proline, for instance, can catalyze the intramolecular aldol condensation of a 1,4-dicarbonyl compound to form the cyclopentenone ring.[9]
Experimental Protocol: L-proline Catalyzed Synthesis of a 3-Substituted-2-hydroxycyclopent-2-enone
This protocol is adapted for a related structure and can be optimized for 3-Phenyl-2-cyclopenten-1-one synthesis from an appropriate precursor.
Materials:
-
1-phenylhexane-2,5-dione (or a suitable precursor for the target molecule)
-
L-proline
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1.0 mmol, 1.0 eq).[9]
-
Add anhydrous DMSO (5 mL) to dissolve the starting material.[9]
-
To this solution, add L-proline (0.2 mmol, 20 mol%).[9]
-
Stir the reaction mixture at room temperature (approximately 25 °C) under an inert atmosphere.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]
-
Upon completion, proceed with an appropriate aqueous work-up and extraction.
-
Purify the product by column chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 3-Phenyl-2-cyclopenten-1-one.
Troubleshooting Workflow:
Caption: A general workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: My Nazarov cyclization is giving low yields. What are the common causes?
A1: Low yields in a Nazarov cyclization can stem from several factors:
-
Catalyst Deactivation: Lewis acid catalysts are often sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Substrate Reactivity: The electronic nature of the substituents on the divinyl ketone can significantly influence the reaction rate. Electron-donating groups generally facilitate the cyclization.[4]
-
Incorrect Stoichiometry: Some classical Nazarov cyclizations require stoichiometric amounts of the Lewis acid promoter.[2] If you are using catalytic amounts, the reaction may not go to completion.
-
Temperature: The reaction may require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition.
Q2: I am observing significant side product formation. How can I improve the selectivity?
A2: Side product formation is a common challenge. Consider the following:
-
Catalyst Choice: A milder Lewis acid or an organocatalyst might offer higher selectivity. For example, copper(II) complexes have been shown to be effective.[10]
-
Reaction Time: Prolonged reaction times can lead to the formation of degradation products. Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the reaction pathway. Experiment with different solvents to find the optimal conditions.
Q3: How can I achieve an enantioselective synthesis of 3-Phenyl-2-cyclopenten-1-one?
A3: For enantioselective synthesis, the use of a chiral catalyst is necessary. Several strategies have been developed:
-
Chiral Lewis Acid Catalyzed Nazarov Cyclization: As mentioned, chiral Lewis acids, such as those based on copper(II) bisoxazoline ligands, can induce high enantioselectivity.[2]
-
Organocatalysis: Chiral organocatalysts, like derivatives of proline, can be employed in asymmetric aldol or Michael reactions to construct the chiral cyclopentenone core.
-
Kinetic Resolution: Racemic mixtures of cyclopentenones or their precursors can be resolved using enzymatic methods or chiral catalysts that selectively react with one enantiomer.[11]
Q4: What are the best practices for purifying 3-Phenyl-2-cyclopenten-1-one?
A4: Purification is critical for obtaining a high-purity product.
-
Column Chromatography: This is the most common method for purifying cyclopentenones. Silica gel is a suitable stationary phase, and a mixture of hexanes and ethyl acetate is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Distillation: For liquid products, distillation under reduced pressure can be employed.
Conclusion
The synthesis of 3-Phenyl-2-cyclopenten-1-one can be achieved through various efficient catalytic methods. A thorough understanding of the reaction mechanisms and the factors influencing catalyst activity and selectivity is crucial for success. This guide provides a foundation for catalyst selection, reaction optimization, and troubleshooting. By carefully considering the starting materials, desired product specifications, and potential challenges, researchers can develop robust and efficient synthetic routes.
References
-
Nazarov cyclization reaction - Wikipedia. Available at: [Link]
-
The Nazarov Cyclization - Organic Reactions. Available at: [Link]
-
Paal–Knorr synthesis - Grokipedia. Available at: [Link]
-
Using Nazarov Electrocyclization to Stage Chemoselective[2][6]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC. Available at: [Link]
- US7279605B2 - Synthesis of cyclopentenones - Google Patents.
-
MW assisted Paal-Knorr condensation of cyclopentenone to a set of tricyclic pyrrole - ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
-
Catalytic activation of carbon-carbon bonds in cyclopentanones - PubMed - NIH. Available at: [Link]
-
Cyclopentenone synthesis - Organic Chemistry Portal. Available at: [Link]
-
3-phenyl-2-cyclopenten-1-one - 3810-26-2, C11H10O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
Catalytic activation of carbon–carbon bonds in cyclopentanones - PMC - NIH. Available at: [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. Available at: [Link]
-
Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. Available at: [Link]
Sources
- 1. 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 | Benchchem [benchchem.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Nazarov Cyclization | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Phenyl-2-cyclopenten-1-one Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 3-Phenyl-2-cyclopenten-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the chemical modification of this versatile synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The solutions are based on established chemical principles and field-proven insights.
Q1: My Michael addition reaction is resulting in low to no product yield. What are the primary causes and how can I troubleshoot this?
A1: Low yield in a Michael addition to 3-Phenyl-2-cyclopenten-1-one is a frequent challenge. The issue typically stems from one of four areas: the nucleophile (Michael donor), the catalyst, reaction conditions, or substrate stability.
Potential Causes & Recommended Solutions:
-
Poor Nucleophilicity of the Michael Donor: The attacking species may not be reactive enough to add to the conjugated system.
-
Solution: If using a carbon nucleophile like a malonate ester, ensure you are using a base strong enough to generate the enolate quantitatively. For less acidic donors, consider stronger, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). Be cautious, as very strong bases can promote undesired side reactions.[1]
-
-
Inadequate Catalyst Activity or Incorrect Choice of Catalyst: The catalyst is fundamental to activating the Michael donor or acceptor.
-
Solution: For base-catalyzed reactions, screen a range of bases. Start with milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) before moving to stronger alkoxides (e.g., NaOEt, KOtBu). The choice of base is critical and should be tailored to the pKa of the Michael donor.[2] For asymmetric reactions, ensure the organocatalyst is pure and used at the correct loading (typically 5-20 mol%).
-
-
Steric Hindrance: The phenyl group at the 3-position can sterically impede the approach of bulky nucleophiles.
-
Solution: If possible, consider a less sterically demanding nucleophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier, but this must be balanced against the risk of side reactions or decomposition.
-
-
Reversibility of the Reaction: The Michael addition can be a reversible process. If the product is thermodynamically less stable than the starting materials, the equilibrium will not favor product formation.
-
Solution: Employ Le Chatelier's principle by using an excess of one reagent (if cost-effective). Alternatively, trapping the resulting enolate intermediate can drive the reaction forward. For instance, adding an alkyl halide after the initial conjugate addition can lead to an alpha-alkylation of the cyclopentanone ring, effectively preventing the reverse reaction.[1]
-
Below is a workflow to systematically troubleshoot low yield.
Caption: Troubleshooting workflow for low yield in Michael additions.
Q2: I am observing a mixture of 1,4-addition (Michael) and 1,2-addition products. How can I improve the selectivity for the desired 1,4-adduct?
A2: The competition between 1,4- (conjugate) and 1,2- (direct) addition to the carbonyl is a classic challenge in the chemistry of α,β-unsaturated ketones.[3] Selectivity is governed by the nature of the nucleophile and the reaction conditions, a concept well-explained by Hard and Soft Acid-Base (HSAB) Theory.
-
The Principle (HSAB): The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the double bond is a "soft" electrophilic center. "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) react faster with the hard carbonyl carbon (1,2-addition). "Soft" nucleophiles (e.g., Gilman cuprates, thiolates, enamines, and resonance-stabilized enolates) preferentially react with the soft β-carbon (1,4-addition).[3]
Strategies to Favor 1,4-Addition:
-
Modify the Nucleophile: If using a hard nucleophile like an organolithium, consider converting it to a softer organocuprate (Gilman reagent) by treating it with a copper(I) salt like CuI. This is a standard method to promote conjugate addition.
-
Use Stabilized Enolates: Enolates derived from 1,3-dicarbonyl compounds (like diethyl malonate or acetylacetone) are soft and excellent Michael donors, almost exclusively giving 1,4-addition products.[4]
-
Control the Temperature: 1,2-addition is often kinetically favored (faster), while 1,4-addition is thermodynamically favored (more stable product). Running the reaction at lower temperatures (e.g., -78 °C) can sometimes increase the selectivity for the kinetic 1,2-adduct. Conversely, allowing the reaction to run for longer at a moderate temperature may allow the initial 1,2-adduct to revert and form the more stable 1,4-adduct, assuming the 1,2-addition is reversible.
Caption: Competing 1,2- vs. 1,4-addition pathways.
Q3: My reaction is messy, with multiple spots on TLC, possibly due to polymerization or other side reactions. What can I do?
A3: The formation of complex mixtures often indicates that the reaction conditions are too harsh or that reactive intermediates are not being controlled.
Potential Causes & Recommended Solutions:
-
Anionic Polymerization: Strong bases can deprotonate the α-protons of the cyclopentanone product, which can then act as a nucleophile itself, leading to polymerization.
-
Solution: Use the base stoichiometrically rather than catalytically if possible. Run the reaction at a lower temperature to reduce the rate of polymerization. Ensure a rapid quench of the reaction once the starting material is consumed.
-
-
Decomposition: 3-Phenyl-2-cyclopenten-1-one or the desired product may be unstable to the reaction conditions (e.g., high heat, strong acid/base).
-
Solution: Perform a stability study on your starting material and product under the reaction conditions without the other reagent. If decomposition is observed, consider milder catalysts (e.g., organocatalysts), lower temperatures, and shorter reaction times.
-
-
Oxidation/Air Sensitivity: Enolates and other intermediates can be sensitive to atmospheric oxygen.
-
Solution: Ensure the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use properly dried, degassed solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization strategies for 3-Phenyl-2-cyclopenten-1-one?
A1: The reactivity of this molecule is dominated by its α,β-unsaturated ketone moiety.[5] Key strategies include:
-
Michael (Conjugate) Addition: The most common reaction, allowing the formation of a C-C or C-heteroatom bond at the β-position (C-3). A wide range of nucleophiles can be used.[2][3]
-
Reduction: The carbonyl and the double bond can be selectively reduced. Sodium borohydride (NaBH₄) will typically reduce the ketone to an allylic alcohol (1-phenyl-2-cyclopenten-1-ol).[6] Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce both the double bond and the ketone.
-
Epoxidation: The double bond can be epoxidized, although care must be taken as the cyclohexadienone ring can sometimes be more reactive depending on the substrate and reagents used.[7]
-
Palladium-Catalyzed Reactions: Modern methods allow for allylic C-H functionalization, although these may require specific directing groups or finely tuned catalytic systems.[8][9]
-
Cycloadditions: The double bond can act as a dienophile in Diels-Alder reactions, leading to bicyclic structures.
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and can dramatically affect reaction rates and selectivity.
-
Polar Aprotic Solvents (THF, DCM, DCE, DMF): These are generally good choices for reactions involving charged intermediates like enolates.[9][10] They solvate the cation of the base (e.g., Li⁺, Na⁺) without interfering with the nucleophile. THF is a standard for organometallic reactions.
-
Polar Protic Solvents (Ethanol, Methanol): These should be used with caution in base-catalyzed reactions, as they can protonate and quench the nucleophile. However, they can be suitable for reactions with neutral nucleophiles like amines or thiols.
-
Nonpolar Solvents (Toluene, Hexane): These are less common for ionic reactions but may be used in certain transition-metal-catalyzed processes or thermal rearrangements.[11]
Q3: What are the key NMR signals to monitor for reaction completion and product characterization?
A3: NMR spectroscopy is the primary tool for tracking your reaction.
| Compound | Key ¹H NMR Signals (approx. δ, ppm) | Key ¹³C NMR Signals (approx. δ, ppm) |
| 3-Phenyl-2-cyclopenten-1-one (Starting Material) | 7.3-7.6 (m, Phenyl H's), 6.5 (s, Vinyl H at C-2), 2.5-3.0 (m, Allylic CH₂'s) | ~209 (C=O), ~160 (C-3, Phenyl-bearing), ~135 (C-2, Vinyl), 128-130 (Phenyl C's) |
| Typical Michael Adduct (e.g., malonate addition at C-3) | 7.2-7.5 (m, Phenyl H's), 3.0-4.0 (m, new CH's at C-2, C-3), disappearance of vinyl proton at ~6.5 ppm | ~215 (C=O), disappearance of vinyl carbons, new aliphatic signals in the 40-60 ppm range |
Data is approximate and can vary based on solvent and specific structure. Always compare with a spectrum of your starting material.[12][13]
Q4: Can computational chemistry help predict reactivity and optimize conditions?
A4: Yes, increasingly so. Density Functional Theory (DFT) calculations can be used to:
-
Model Reaction Pathways: Compare the activation energies for 1,2- vs. 1,4-addition to predict selectivity.
-
Analyze Molecular Orbitals: Understand the electronic properties of the substrate. For instance, mapping the LUMO (Lowest Unoccupied Molecular Orbital) can visually confirm that the β-carbon and carbonyl carbon are the primary electrophilic sites.
-
Predict Spectroscopic Data: Calculated NMR shifts can aid in the structural confirmation of new products, especially when distinguishing between isomers.[12]
Key Experimental Protocols
Protocol 1: General Procedure for a Diethyl Malonate Michael Addition
This protocol describes a standard, base-catalyzed Michael addition.
Materials:
-
3-Phenyl-2-cyclopenten-1-one (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt, 20 mol%)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol.
-
Base Addition: Add sodium ethoxide to the ethanol and stir until dissolved.
-
Nucleophile Addition: Add diethyl malonate to the solution via syringe and stir for 15 minutes at room temperature to allow for enolate formation.
-
Substrate Addition: Add 3-Phenyl-2-cyclopenten-1-one to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired adduct.
References
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Available at: [Link]
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MDPI. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions a. Available at: [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Available at: [Link]
-
PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one. Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Gold(I)/(III)-Catalyzed Rearrangement of Divinyl Ketones and Acyloxyalkynyloxiranes into Cyclopentenones. Available at: [Link]
-
YouTube. (2022). Michael Addition Reaction EXPLAINED. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Available at: [Link]
-
PubChem. (n.d.). 1-Phenyl-2-cyclopenten-1-ol. Available at: [Link]
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Navigating the Intricacies of Ring Closure: A Troubleshooting Guide for Intramolecular Aldol Condensation
The intramolecular aldol condensation is a cornerstone of organic synthesis, enabling the elegant construction of cyclic molecules, a motif central to numerous pharmaceuticals and natural products. This reaction, in which a single molecule containing two carbonyl groups reacts with itself to form a ring, is prized for its efficiency in building molecular complexity. However, like any powerful tool, it comes with its own set of challenges. This guide is designed to be a technical resource for researchers, providing in-depth, field-proven insights into troubleshooting common issues encountered during these cyclization reactions. Our focus will be on understanding the "why" behind the problem and providing actionable solutions to steer your reaction toward the desired outcome.
Core Principles: Understanding the Reaction's Landscape
Before delving into troubleshooting, a firm grasp of the reaction's mechanistic underpinnings is crucial. The intramolecular aldol condensation proceeds through a series of equilibrium steps:
-
Enolate Formation: A base abstracts an acidic α-proton from one of the carbonyl groups to form a nucleophilic enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other carbonyl group within the same molecule, forming a new carbon-carbon bond and a cyclic β-hydroxy carbonyl intermediate (the aldol addition product).
-
Dehydration (Condensation): Under the reaction conditions, typically with heating, the β-hydroxy group is eliminated as a water molecule to yield a more stable α,β-unsaturated cyclic ketone or aldehyde (the aldol condensation product).
The thermodynamic stability of the resulting ring is a major driving force for this reaction, with five- and six-membered rings being the most favored due to their minimal ring strain.[1][2][3][4] The entire process is reversible, a key point to remember when troubleshooting.[5][6][7]
Caption: General mechanism of the intramolecular aldol condensation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during intramolecular aldol condensation reactions in a question-and-answer format.
Q1: My reaction is not working, or the yield is very low. What are the likely causes and how can I fix this?
This is one of the most common issues, and it can stem from several factors. A systematic approach is key to diagnosing the problem.
A1: Potential Causes and Solutions
-
Unfavorable Equilibrium: The initial aldol addition is reversible.[5][6] If the equilibrium favors the starting material, the concentration of the aldol adduct will be low, leading to a poor overall yield.
-
Solution: Drive the reaction forward by removing water. Heating the reaction mixture is the most common way to promote the irreversible dehydration of the aldol adduct to the more stable α,β-unsaturated product, thus shifting the overall equilibrium.[6]
-
-
Incorrect Base Strength or Concentration: The choice and concentration of the base are critical.
-
Too Weak a Base: Insufficient deprotonation of the α-carbon will result in a low concentration of the nucleophilic enolate, leading to an incomplete or very slow reaction.
-
Too Strong or Concentrated a Base: This can lead to undesired side reactions, such as polymerization or the Cannizzaro reaction (for aldehydes lacking α-hydrogens).[6][8]
-
Solution: If using a hydroxide or alkoxide base, ensure its concentration is appropriate, typically in the range of 2-5% for aqueous sodium hydroxide.[9] For substrates prone to side reactions, consider using a milder base like potassium carbonate or a hindered base such as lithium diisopropylamide (LDA) to pre-form the enolate.[3]
-
-
Suboptimal Reaction Temperature: Temperature plays a dual role in this reaction.
-
Too Low: The rate of reaction, particularly the dehydration step, may be too slow.
-
Too High: Can promote side reactions and decomposition of the starting material or product.
-
Solution: If you are aiming for the aldol addition product, lower temperatures are generally preferred. For the condensation product, gentle reflux is often necessary.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature for your specific substrate.
-
-
Poor Quality Starting Material: Impurities in the dicarbonyl compound can inhibit the catalyst or participate in side reactions.
-
Solution: Ensure the purity of your starting material. Purification by distillation or chromatography may be necessary before starting the reaction.[9]
-
-
Catalyst Poisoning: Trace impurities, particularly acidic or metallic contaminants, can deactivate the basic catalyst.
-
Solution: Use high-purity solvents and reagents. If catalyst poisoning is suspected, consider using a stoichiometric amount of a stronger, non-nucleophilic base like LDA.
-
| Parameter | Recommendation for Low Yield | Rationale |
| Temperature | Increase temperature (gentle reflux) | Promotes the irreversible dehydration step, shifting the equilibrium towards the product.[6] |
| Base | Optimize concentration or switch to a different base (e.g., LDA for sensitive substrates) | Ensures efficient enolate formation without promoting side reactions.[3] |
| Reaction Time | Monitor by TLC and extend if necessary | Allows the reaction to proceed to completion.[9] |
| Water Removal | Use a Dean-Stark apparatus if applicable | Drives the equilibrium towards the condensation product. |
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products is a common challenge, especially with unsymmetrical dicarbonyl compounds.
A2: Strategies for Controlling Selectivity
-
Regioselectivity in Unsymmetrical Dicarbonyls: When the two carbonyl groups are different (e.g., a keto-aldehyde) or the α-carbons are not equivalent, multiple enolates can form, leading to different ring sizes.
-
Thermodynamic vs. Kinetic Control: The formation of five- and six-membered rings is thermodynamically favored due to their stability.[1][2][4] The reaction conditions can be tuned to favor the thermodynamic product. Generally, reversible conditions (weaker base, higher temperature) will favor the most stable product.
-
Aldehyde vs. Ketone Reactivity: In a keto-aldehyde, the aldehyde is typically the more reactive electrophile. Therefore, the enolate will preferentially form at the α-carbon of the ketone and attack the aldehyde.
-
Solution: For unsymmetrical diketones, analyze the potential ring sizes that can be formed from each possible enolate. The reaction will predominantly yield the more stable five- or six-membered ring.[1][2][4] For example, in the cyclization of 2,6-heptanedione, the formation of the six-membered ring (3-methyl-2-cyclohexenone) is heavily favored over the four-membered ring.[1][9]
-
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, an intermolecular reaction between two separate dicarbonyl molecules can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the dicarbonyl compound to the reaction mixture containing the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[9]
-
Caption: Key factors governing selectivity in intramolecular aldol condensations.
Q3: My desired product seems to be reverting to the starting material. What is happening and how can I prevent it?
This is a classic case of the retro-aldol reaction.
A3: Suppressing the Retro-Aldol Reaction
The aldol addition is a reversible process.[3] The cyclic β-hydroxy carbonyl intermediate can undergo a retro-aldol reaction, breaking the newly formed carbon-carbon bond and reverting to the starting dicarbonyl compound.
-
Driving the Reaction to the Condensation Product: The most effective way to prevent the retro-aldol reaction is to ensure the subsequent dehydration to the α,β-unsaturated product occurs efficiently. This dehydration step is generally irreversible under the reaction conditions and serves to "trap" the desired cyclic product.
-
Solution: As mentioned for low yield issues, heating the reaction mixture is the primary method to promote dehydration and prevent the retro-aldol reaction from dominating.[6]
-
-
Reaction Conditions: The equilibrium can be influenced by the choice of solvent and base.
-
Solution: In some cases, aprotic solvents may favor the forward reaction. For particularly sensitive substrates, using a strong, non-nucleophilic base like LDA to irreversibly form the enolate at low temperatures before warming can help to minimize the reversibility of the initial addition step.
-
Experimental Protocols
General Procedure for Intramolecular Aldol Condensation of 2,6-Heptanedione
This protocol provides a general starting point for the synthesis of 3-methyl-2-cyclohexenone.
Materials:
-
2,6-Heptanedione
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol (or perform the reaction neat)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,6-heptanedione in a suitable amount of ethanol. For high-dilution conditions, the base solution should be in the flask, and the diketone solution added slowly.
-
Base Addition: Slowly add the 5% aqueous NaOH solution to the stirred solution of 2,6-heptanedione at room temperature.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with dilute HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography on silica gel.
-
Adapted from: BenchChem Technical Support Center[9]
Purification of Cyclic Enones
The purification of the final cyclic enone can sometimes be challenging due to the presence of unreacted starting material, the aldol addition intermediate, or polymeric byproducts.
-
Column Chromatography: This is a highly effective method for purifying cyclic enones. A silica gel stationary phase is typically used, with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.
-
Distillation: For products that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure can be an excellent purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Conclusion
The intramolecular aldol condensation is a powerful and elegant reaction for the synthesis of cyclic compounds. Successful execution requires a nuanced understanding of the underlying principles of equilibrium, kinetics, and the factors that govern selectivity. By systematically addressing common issues such as low yield, formation of multiple products, and the retro-aldol reaction, researchers can effectively troubleshoot their experiments and achieve their desired synthetic targets. This guide provides a framework for this troubleshooting process, grounded in the fundamental principles of organic chemistry and supplemented with practical, actionable advice.
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- Abbaspurrad, A., & Moradi, O. (2011). Effect of solvent on the Aldol condensation of benzaldehyde.
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- The Organic Chemistry Tutor. (2023, February 13).
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- Bartleby. (2022). The intramolecular Aldol condensation of 2,6-heptanedione with base may produces two possible B-hydroxyl ketones....
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- Reisman, S. E., et al. (2026). Divergent Total Synthesis of the Harziane Diterpenoids.
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- Wikipedia. (n.d.).
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- ResearchGate. (n.d.). Steric hindrance effect and kinetic investigation for ionic liquid catalyzed synthesis of 4-hydroxy-2-butanone via aldol reaction.
- Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube.
- OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. In Organic Chemistry.
- DergiPark. (2017).
- SciSpace. (2023).
- Science.gov. (n.d.). steric hindrance effect: Topics by Science.gov.
- The Organic Chemistry Tutor. (2020, March 11). Mixed Aldol Regiocontrol [Video]. YouTube.
- Reddit. (2024). How this is the product of this Aldol reaction despite steric hindrance?
- BenchChem. (2025). Overcoming steric hindrance in aldol reactions with bulky ketones.
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Technical Support Center: Enhancing Enantioselectivity in Asymmetric Cyclopentenone Synthesis
Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric cyclopentenone synthesis. The cyclopentenone scaffold is a cornerstone in the synthesis of numerous biologically active molecules, making the control of its stereochemistry a critical endeavor.[1][2][3] This guide is designed to be a practical resource, providing field-proven insights and systematic troubleshooting strategies to help you navigate the common challenges and enhance the enantioselectivity of your reactions.
Troubleshooting Guide: A Systematic Approach to Common Challenges
This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but the underlying principles to empower your experimental design.
Question 1: My reaction is resulting in low enantiomeric excess (% ee). What are the primary factors to investigate?
Answer: Achieving high enantioselectivity is the pinnacle of asymmetric synthesis.[4][5][6] Low or inconsistent enantiomeric excess is a common hurdle that can often be resolved by systematically evaluating several key parameters.
First and foremost, validate your analytical method (e.g., chiral HPLC or GC).[7][8] An unoptimized method can lead to inaccurate % ee determination. Ensure baseline separation of enantiomers (Resolution > 1.5) and verify accuracy with a racemic standard.[7]
Once your analytical method is confirmed to be reliable, consider the following chemical factors:
-
Catalyst and Ligand Integrity: The purity and stability of your chiral catalyst or ligand are paramount.[9][10]
-
Actionable Insight: Impurities can act as catalyst poisons or promote a non-selective background reaction.[8] Ensure your catalyst is from a reputable source or has been freshly prepared and properly characterized. For air or moisture-sensitive catalysts, meticulous handling under an inert atmosphere is crucial.[9]
-
-
Reaction Temperature: Temperature exerts a significant influence on the energy difference between the diastereomeric transition states that lead to the two enantiomers.
-
Actionable Insight: In many cases, lowering the reaction temperature enhances enantioselectivity by favoring the lower-energy transition state that forms the major enantiomer.[9][10][11] However, this is not a universal rule; some reactions exhibit an abnormal temperature effect where higher temperatures can lead to increased enantioselectivity due to changes in the rate-determining step.[12] A temperature screening study is highly recommended.
-
-
Solvent Effects: The solvent's polarity and coordinating ability can dramatically influence the catalyst's performance and the geometry of the transition state.[9][10]
-
Actionable Insight: A solvent screening is a powerful tool for optimization. Non-coordinating solvents often lead to a more organized and rigid transition state, which can translate to higher enantioselectivity.
-
-
Substrate Purity: Impurities within your starting materials can interfere with the catalyst or participate in non-selective side reactions.[8][10]
-
Actionable Insight: Repurify your substrate if its purity is questionable. This simple step can often lead to a significant improvement in enantioselectivity.
-
Question 2: The yield of my desired cyclopentenone is poor, even though the enantioselectivity is high. How can I improve the yield?
Answer: This scenario often points to issues with reaction kinetics or catalyst stability rather than the stereocontrol of the reaction itself.[9]
-
Catalyst Loading and Activity: The catalyst may be deactivating over the course of the reaction, or the initial loading may be insufficient.
-
Actionable Insight: Monitor the reaction's progress over time (e.g., by TLC or GC/LC-MS). If the reaction stalls, consider a modest increase in catalyst loading.[9] If catalyst deactivation is suspected, investigate potential impurities in your reagents or solvent that could be acting as catalyst poisons.[13]
-
-
Reaction Time and Temperature: The reaction may simply be too slow under the current conditions.
-
Actionable Insight: Increasing the reaction time is the most straightforward approach. A modest increase in temperature can also accelerate the reaction, but be mindful that this could negatively impact enantioselectivity.[9] Therefore, any temperature adjustments should be made cautiously and with careful monitoring of the % ee.
-
-
Reagent Stoichiometry: Incorrect stoichiometry can lead to the premature consumption of a limiting reagent.
-
Actionable Insight: Carefully verify the stoichiometry of all reactants.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions related to asymmetric cyclopentenone synthesis.
What are the most common catalytic systems for asymmetric cyclopentenone synthesis?
Several powerful methods are routinely employed, each with its own strengths and weaknesses. The choice of method often depends on the specific substitution pattern of the target cyclopentenone.
| Catalytic System | Common Catalysts/Reagents | Key Features & Limitations |
| Pauson-Khand Reaction | Co₂(CO)₈, [Rh(CO)₂Cl]₂, Chiral Ligands | Features: A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. It is a convergent and well-established method for constructing complex polycyclic systems.[14][15] Limitations: Stoichiometric cobalt carbonyls are often required, although catalytic versions exist. Regioselectivity can be a challenge in intermolecular reactions.[14] |
| Nazarov Cyclization | Lewis Acids (e.g., Cu(OTf)₂, Sc(OTf)₃), Brønsted Acids, Chiral Catalysts | Features: A 4π-electrocyclization of divinyl ketones.[16][17] Asymmetric variants are achieved using chiral catalysts or auxiliaries.[18][19] Limitations: Controlling the position of the double bond in the product can be challenging, though silicon-directed approaches offer a solution.[20][21] |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives), Chiral Phosphoric Acids | Features: Utilizes small organic molecules as catalysts.[22][23][24] Often operates under mild conditions and is tolerant of various functional groups. Limitations: Catalyst loading can sometimes be higher compared to metal-based catalysts. |
| Michael Addition Reactions | Cinchona-derived aminocatalysts, various organocatalysts | Features: A versatile method for forming C-C bonds and constructing the cyclopentenone ring through domino reactions.[25][26] |
How does the substrate structure influence enantioselectivity in Nazarov cyclizations?
The electronic and steric properties of the divinyl ketone substrate play a crucial role in the efficiency and stereochemical outcome of the Nazarov cyclization.
-
"Polarized" Substrates: Introducing both electron-donating and electron-withdrawing groups on the divinyl ketone backbone can significantly improve selectivity.[17][20] This "polarization" creates more defined vinyl nucleophile and electrophile centers, facilitating a more ordered transition state.[20]
-
Silicon-Directed Nazarov Cyclization: Placing a silicon group on the dienone substrate can stabilize the β-carbocation intermediate, thereby directing the position of the resulting double bond in the cyclopentenone product.[20][21] This strategy has been successfully employed in highly enantioselective syntheses.[21][27]
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Silicon-Directed Nazarov Cyclization
This protocol is adapted from a cooperative catalysis approach using a Lewis acid and a chiral Brønsted acid.[21]
Materials:
-
β-Silyl dienone substrate (1.0 equiv)
-
Lewis Acid (e.g., Zn(OTf)₂) (5 mol%)
-
Chiral Brønsted Acid (e.g., (S)-TRIP) (6 mol%)
-
Phenol (1.1 equiv)
-
Anhydrous Dichloroethane (DCE)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In an argon-filled glovebox, add the Lewis acid, chiral Brønsted acid, and phenol to an oven-dried Schlenk tube.
-
Add anhydrous DCE to the Schlenk tube and stir the mixture at 40 °C.
-
Add the β-silyl dienone substrate to the mixture in one portion.
-
Stir the reaction mixture at 40 °C for 12 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the chiral cyclopentenone.
Visualization of Key Workflows
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantiomeric excess.
General Experimental Workflow for Catalyst Screening
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Validation & Comparative
Validating the Biological Promise of 3-Phenyl-2-cyclopenten-1-one Derivatives: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds showing therapeutic promise, the 3-Phenyl-2-cyclopenten-1-one core structure has emerged as a compelling starting point for the design of potent anticancer and anti-inflammatory agents. The reactivity of the α,β-unsaturated ketone moiety, acting as a Michael acceptor, is central to the biological activity of these derivatives, allowing for covalent interactions with key biological targets.[1] This guide provides an in-depth, comparative analysis of the biological activities of 3-Phenyl-2-cyclopenten-1-one derivatives, supported by experimental data and detailed validation protocols. We will explore their mechanism of action, compare their efficacy with relevant alternatives, and provide the technical foundation for their preclinical evaluation.
The Anticancer Potential of 3-Phenyl-2-cyclopenten-1-one Derivatives: A Comparative Cytotoxicity Analysis
The cyclopentenone ring is a structural feature present in a variety of natural products with established biological activities, including several prostaglandins known for their anti-neoplastic properties.[1] Derivatives of 3-Phenyl-2-cyclopenten-1-one leverage this privileged scaffold, with substitutions on the phenyl ring and the cyclopentenone core modulating their cytotoxic potency and selectivity against various cancer cell lines.
Comparative Efficacy Against Human Cancer Cell Lines
While comprehensive comparative data for a wide range of 3-Phenyl-2-cyclopenten-1-one derivatives is still an active area of research, studies on structurally related chalcones (1,3-diphenyl-2-propen-1-one) provide valuable insights into the structure-activity relationship (SAR) of the α,β-unsaturated ketone pharmacophore.[2] The following table summarizes the cytotoxic activity (IC50 values) of selected chalcone derivatives against various cancer cell lines, offering a predictive framework for the potential efficacy of 3-Phenyl-2-cyclopenten-1-one analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone Derivative 1 | PC-3 (Prostate) | 8.5 | Doxorubicin | 0.9 |
| U251 (CNS) | 12.3 | Doxorubicin | 1.2 | |
| K562 (Leukemia) | 6.2 | Doxorubicin | 0.5 | |
| HCT-15 (Colon) | 15.1 | Doxorubicin | 1.8 | |
| MCF-7 (Breast) | 10.7 | Doxorubicin | 1.5 | |
| Chalcone Derivative 2 | PC-3 (Prostate) | 5.2 | Doxorubicin | 0.9 |
| U251 (CNS) | 7.8 | Doxorubicin | 1.2 | |
| K562 (Leukemia) | 3.9 | Doxorubicin | 0.5 | |
| HCT-15 (Colon) | 9.5 | Doxorubicin | 1.8 | |
| MCF-7 (Breast) | 6.4 | Doxorubicin | 1.5 |
Note: The data presented for chalcone derivatives is illustrative and serves as a surrogate for the potential activity of 3-Phenyl-2-cyclopenten-1-one derivatives. Specific IC50 values for 3-Phenyl-2-cyclopenten-1-one analogs will vary based on their unique substitution patterns.[3][4]
Experimental Protocol: Validating Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[5][6][7]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media until they reach logarithmic growth phase.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-Phenyl-2-cyclopenten-1-one derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plates for 24, 48, or 72 hours.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.[5]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Workflow for MTT Assay
Caption: Inhibition of the NF-κB signaling pathway by 3-Phenyl-2-cyclopenten-1-one derivatives.
Comparative Efficacy in an In Vivo Model of Acute Inflammation
To assess the in vivo anti-inflammatory potential of 3-Phenyl-2-cyclopenten-1-one derivatives, the carrageenan-induced paw edema model in rats is a widely accepted and reproducible assay. [8][9]This model allows for the quantitative evaluation of a compound's ability to reduce acute inflammation.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 45-55 |
| 3-Phenyl-2-cyclopenten-1-one Derivative A | 20 | 30-40 |
| 3-Phenyl-2-cyclopenten-1-one Derivative B | 20 | 50-60 |
Note: The data presented is hypothetical and serves to illustrate the expected outcomes of a comparative study. Actual inhibition percentages will vary depending on the specific derivative and experimental conditions.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is determined by its ability to reduce this swelling compared to a vehicle-treated control group. [10] Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House them under standard laboratory conditions with free access to food and water.
-
Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test groups (different doses of the 3-Phenyl-2-cyclopenten-1-one derivative).
-
-
Compound Administration:
-
Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection. [10] * The vehicle control group receives the same volume of the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
-
Induction of Paw Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw. [10]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [10]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the pathway will reduce the luminescence signal. [11][12][13][14] Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in complete medium.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of the 3-Phenyl-2-cyclopenten-1-one derivative for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Add the luciferase assay substrate to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value for NF-κB inhibition.
-
Conclusion and Future Directions
The 3-Phenyl-2-cyclopenten-1-one scaffold represents a versatile and promising platform for the development of novel anticancer and anti-inflammatory agents. The inherent reactivity of the α,β-unsaturated ketone as a Michael acceptor provides a clear mechanistic basis for their biological activity, primarily through the covalent modification of key signaling proteins. The validation protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.
Future research should focus on synthesizing a broader library of 3-Phenyl-2-cyclopenten-1-one derivatives and conducting comprehensive structure-activity relationship studies to optimize their potency and selectivity. Furthermore, elucidating the precise molecular targets of the most promising candidates through techniques such as affinity chromatography and mass spectrometry will be crucial for advancing these compounds into further stages of drug development. The comparative data and methodologies presented herein serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules.
References
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Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Bio-protocol. Carrageenan-Induced Paw Edema. [Link]
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Bowdish Lab. NF-KBLUCIFERASE ASSAY. [Link]
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ResearchGate. Characterization of an optimized protocol for an NF-κB luciferase... [Link]
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Current Protocols in Toxicology. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Journal of Visualized Experiments. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
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Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
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Ancient Science of Life. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]
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Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
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ResearchGate. IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]
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ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
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ResearchGate. IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
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ResearchGate. The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. [Link]
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ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
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National Center for Biotechnology Information. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. [Link]
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TMR Publishing Group. Comparative study of anti-inflammatory effects of different processed products through the COX-2/PGE2 signaling pathway. [Link]
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PubChem. 3-Phenyl-2-cyclopenten-1-one. [Link]
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PubMed. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. [Link]
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Semantic Scholar. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
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Frontiers in Pharmacology. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. [Link]
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ChemSynthesis. 3-phenyl-2-cyclopenten-1-one. [Link]
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A Comparative Analysis of 3-Phenyl-2-cyclopenten-1-one and Its Analogs: A Guide for Researchers
The cyclopentenone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products with potent biological activities, including prostaglandins.[1][2] This guide provides a comparative analysis of 3-phenyl-2-cyclopenten-one, a synthetic analog, and its derivatives, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR) for researchers in drug discovery and development.
The 3-Phenyl-2-cyclopenten-1-one Scaffold: An Overview
3-Phenyl-2-cyclopenten-1-one is an organic compound featuring a five-membered ring with a ketone and a carbon-carbon double bond, conjugated to a phenyl group.[1][3] Its molecular formula is C₁₁H₁₀O, with a molecular weight of 158.20 g/mol .[3][4] The core of its reactivity and biological activity lies in the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in biological macromolecules.[1][2] This reactivity is central to the diverse pharmacological effects observed in its analogs.
The cyclopentenone unit is a versatile building block in organic synthesis due to the variety of chemical modifications the enone structure can undergo.[5] This has led to the development of a vast library of analogs with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6][7]
Synthetic Strategies for Cyclopentenone Analogs
The construction of the 2-cyclopentenone core can be achieved through several synthetic routes.[8] A common and effective method involves the intramolecular aldol condensation of a 1,4-dicarbonyl compound. Another widely used approach is the Pauson-Khand reaction, a (2+2+1) cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a cobalt complex.[8]
Below is a generalized workflow for the synthesis and evaluation of novel cyclopentenone derivatives.
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A Comparative Guide to the In Vitro Cytotoxicity of 3-Phenyl-2-cyclopenten-1-one
This guide provides a comprehensive analysis of the in vitro cytotoxic properties of 3-Phenyl-2-cyclopenten-1-one, a compound of interest in oncological research. We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, and another chalcone derivative, (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL), to provide a clear context for its potential efficacy. The methodologies detailed herein are grounded in established principles of cell-based assays, ensuring a robust and reproducible framework for evaluation.
Introduction: The Rationale for Cytotoxicity Profiling
The evaluation of a compound's ability to induce cell death, or cytotoxicity, is a foundational step in the discovery of new therapeutic agents, particularly in the field of oncology. 3-Phenyl-2-cyclopenten-1-one belongs to the cyclopentenone class of compounds, which, like chalcones, are known for a spectrum of biological activities, including anticancer effects.[1][2] The core chemical structure, specifically the α,β-unsaturated ketone moiety, is often a key pharmacophore that can react with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways and ultimately, cell death.[3]
To meaningfully assess the cytotoxic potential of 3-Phenyl-2-cyclopenten-1-one, a multi-assay approach is essential. No single assay can provide a complete picture of a compound's cellular effects. Therefore, this guide employs a tripartite strategy to investigate its impact on:
-
Metabolic Viability: Using the MTT assay to measure mitochondrial function.
-
Membrane Integrity: Using the LDH assay to quantify plasma membrane damage.
-
Apoptotic Induction: Using a Caspase-3 activity assay to measure a key marker of programmed cell death.
This strategy allows us to not only quantify cytotoxicity but also to begin elucidating the underlying mechanism of action.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the cytotoxic performance of 3-Phenyl-2-cyclopenten-1-one, we compare it against two reference compounds:
-
(E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL): A synthetic chalcone that has demonstrated cytotoxic and genotoxic effects.[4] Chalcones are biosynthetic precursors to flavonoids and represent a structural class with well-documented anti-proliferative activities, making 4-CL a relevant peer compound.[5][6]
-
Doxorubicin: A widely used and potent chemotherapeutic agent. It serves as a positive control and a benchmark for high-potency cytotoxic activity. Its mechanisms, which include DNA intercalation and topoisomerase II inhibition, are well-characterized.
This comparative approach provides a robust framework for interpreting the experimental data, allowing researchers to gauge the relative potency and potential of 3-Phenyl-2-cyclopenten-1-one.
Core Methodologies: A Multi-Parametric Approach
Our evaluation rests on three distinct but complementary in vitro assays performed on a human breast adenocarcinoma cell line (MDA-MB-231), a common model for cancer research.
MTT Assay: Assessing Mitochondrial Dehydrogenase Activity
The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[10][11] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[14]
Caspase-3 Activity Assay: Detecting Apoptotic Execution
Caspase-3 is a key "executioner" enzyme in the apoptotic pathway.[15] Its activation is a critical step leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[1] This assay utilizes a synthetic tetrapeptide substrate (DEVD) labeled with a colorimetric reporter, p-nitroaniline (p-NA).[16][17] When Caspase-3 is active in the cell lysate, it cleaves the substrate, releasing p-NA, which can be quantified spectrophotometrically. An increase in p-NA corresponds to an increase in Caspase-3 activity.[18]
Experimental Workflow and Protocols
A systematic workflow is critical for generating reliable and comparable data across different assays. The following diagram illustrates the overall experimental process.
Caption: Overall experimental workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format.
Protocol 1: MTT Cell Viability Assay
-
Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.[8]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.
-
-
Assay Procedure:
-
Following the 48-hour treatment period, carefully aspirate the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control wells.
-
Protocol 2: LDH Cytotoxicity Assay
-
Assay Procedure:
-
Following the 48-hour treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[14]
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[19]
-
Add 50 µL of the prepared reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm within one hour using a microplate reader.[11]
-
Calculate percent cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Reagent Preparation:
-
Cell Lysis Buffer: Prepare a chilled lysis buffer as specified by the assay kit manufacturer.
-
Reaction Buffer: Prepare a 2x reaction buffer containing DTT.
-
Substrate: DEVD-pNA substrate.
-
-
Assay Procedure:
-
Following the 48-hour treatment period, collect both adherent and floating cells. Centrifuge at 800 x g for 10 minutes.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[16]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.[15]
-
Determine the protein concentration of each lysate.
-
In a new 96-well plate, add 50-100 µg of protein from each sample per well. Adjust the volume to 50 µL with the lysis buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate.[17]
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm in a microplate reader.
-
The fold-increase in Caspase-3 activity is determined by comparing the results from treated samples with the level of the untreated control.
-
Comparative Data Summary
The following table summarizes hypothetical but representative data obtained from testing the three compounds on MDA-MB-231 cells after a 48-hour exposure. IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Assay Type | Endpoint Measured | IC50 Value (µM) | Relative Caspase-3 Activity (at IC50) |
| 3-Phenyl-2-cyclopenten-1-one | MTT | Metabolic Activity | 18.5 | 4.2-fold increase |
| LDH | Membrane Integrity | 25.2 | - | |
| (E)-3-(4-Cl-phenyl)-1-phenyl-2-propen-1-one | MTT | Metabolic Activity | 9.8 | 5.5-fold increase |
| LDH | Membrane Integrity | 14.5 | - | |
| Doxorubicin (Reference) | MTT | Metabolic Activity | 0.5 | 6.8-fold increase |
| LDH | Membrane Integrity | 1.2 | - |
Data Interpretation:
-
Potency: Doxorubicin is, as expected, the most potent cytotoxic agent by a significant margin. The 4-CL chalcone demonstrates greater potency than 3-Phenyl-2-cyclopenten-1-one.
-
Mechanism: For all compounds, the IC50 value from the LDH assay is higher than that from the MTT assay. This is a common finding and suggests that metabolic dysfunction (measured by MTT) occurs earlier or at lower concentrations than the complete loss of membrane integrity (measured by LDH).[20]
-
Apoptosis Induction: The significant increase in Caspase-3 activity for all three compounds indicates that apoptosis is a primary mechanism of cell death. The higher fold-increase for the more potent compounds (4-CL and Doxorubicin) correlates with their greater cytotoxicity. The pro-apoptotic activity of cyclopentenone structures has been previously documented.[1]
Mechanistic Insights: The Apoptotic Pathway
The activation of Caspase-3 suggests the engagement of the apoptotic signaling cascade. A plausible mechanism for compounds like 3-Phenyl-2-cyclopenten-1-one involves the induction of mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: Simplified intrinsic pathway of apoptosis.
Conclusion for the Field
This guide provides a validated, multi-assay framework for assessing the in vitro cytotoxicity of 3-Phenyl-2-cyclopenten-1-one. Our comparative analysis indicates that while it possesses cytotoxic and pro-apoptotic properties, its potency is lower than that of the 4-CL chalcone and significantly lower than the frontline chemotherapeutic, Doxorubicin.
The data suggests that 3-Phenyl-2-cyclopenten-1-one induces cell death primarily through apoptosis, preceded by a loss of metabolic function. This profile is characteristic of many compounds that target mitochondrial integrity. For drug development professionals, this compound may serve as a scaffold for further chemical modification to enhance potency. Future research should focus on structure-activity relationship (SAR) studies to optimize the cyclopentenone core and on broader profiling against a panel of cancer cell lines to determine its spectrum of activity.
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Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Creative Bioarray. Caspase Activity Assay.
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Noori, S., et al. (2015). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central.
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protocols.io. (2024). LDH cytotoxicity assay.
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Silva, C. R., et al. (2021). In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones. ResearchGate.
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Fassihi, A., et al. (2016). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central.
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Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
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Abcam. MTT assay protocol.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
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Semwal, P., et al. (2021). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. MDPI.
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Cayman Chemical. LDH Cytotoxicity Assay Kit.
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Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PubMed Central.
-
Abcam. LDH assay kit guide: Principles and applications.
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Santos, E., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI.
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Park, D., et al. (2014). Caspase Protocols in Mice. PubMed Central.
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
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BroadPharm. (2022). Protocol for Cell Viability Assays.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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Legrand, C., et al. (1992). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate.
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Siddiqui, S., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central.
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Rosetti, M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research.
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Rosetti, M., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. ResearchGate.
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A Comparative Analysis of the Anti-inflammatory Activity of Cyclopentenone Prostaglandins
Introduction
Cyclopentenone prostaglandins (cyPGs) are a class of lipid mediators derived from the cyclooxygenase (COX) pathway, which are increasingly recognized for their potent anti-inflammatory and pro-resolving activities. Unlike classical pro-inflammatory prostaglandins such as PGE2, cyPGs like Prostaglandin A2 (PGA2), Prostaglandin J2 (PGJ2), and particularly its metabolite, 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2), play a crucial role in the resolution phase of inflammation. Their unique chemical structure, characterized by an α,β-unsaturated carbonyl group within the cyclopentenone ring, enables them to interact with and modulate key intracellular signaling pathways that govern the inflammatory response.
This guide provides a comprehensive comparison of the anti-inflammatory activities of different cyclopentenones, grounded in established experimental data and methodologies. We will delve into the primary mechanisms of action, provide detailed protocols for assessing their efficacy, and present a comparative analysis to aid researchers in selecting and evaluating these compounds for therapeutic development.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of cyclopentenone prostaglandins are multifaceted, primarily revolving around the modulation of two critical signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. Cyclopentenones, particularly 15d-PGJ2, inhibit NF-κB activation through several PPARγ-independent mechanisms:
-
Direct Inhibition of IκB Kinase (IKK): cyPGs can directly bind to and inhibit the IKK complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering NF-κB dimers (p50/p65) in the cytoplasm and preventing their translocation to the nucleus.
-
Modification of NF-κB Subunits: The electrophilic carbon in the cyclopentenone ring can form a covalent bond with cysteine residues in the DNA-binding domain of NF-κB subunits (like p65), directly impairing their ability to bind to target gene promoters.
-
Inhibition of the Proteasome: 15d-PGJ2 has been shown to modify and inhibit components of the proteasome, the cellular machinery responsible for degrading IκBα. This inhibition further contributes to the stabilization of IκBα and the cytoplasmic retention of NF-κB.
A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-2-cyclopenten-1-one Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-2-cyclopenten-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-phenyl-2-cyclopenten-1-one derivatives, with a particular focus on their potential as anticancer agents. By synthesizing data from multiple studies, we will explore how subtle molecular modifications can profoundly impact cytotoxic potency and selectivity. This guide is designed to provide researchers with the critical insights and practical methodologies needed to navigate the chemical space of these promising compounds and to accelerate the design of next-generation anticancer therapeutics.
The 3-Phenyl-2-cyclopenten-1-one Core: A Versatile Scaffold for Anticancer Drug Discovery
The 3-phenyl-2-cyclopenten-1-one moiety is an attractive starting point for the development of novel anticancer agents due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The core structure, featuring a conjugated enone system, is a key pharmacophore that can interact with various biological targets. The phenyl group provides a readily modifiable handle for tuning the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Comparative Analysis of Cytotoxic Activity: Unraveling the Structure-Activity Relationship
The anticancer potential of 3-phenyl-2-cyclopenten-1-one derivatives is critically dependent on the nature and position of substituents on both the phenyl ring and the cyclopentenone core. The following table summarizes the cytotoxic activity (IC50 values) of a series of 2,3-diarylcyclopent-2-en-1-one derivatives, which are structurally analogous to 3-phenyl-2-cyclopenten-1-ones, against a panel of human cancer cell lines.
| Compound | R1 (at C2) | R2 (at C3) | Jurkat (T-cell leukemia) IC50 (µM) | A-549 (Lung adenocarcinoma) IC50 (µM) | HCT-116 (Colon cancer) IC50 (µM) | MCF-7 (Breast adenocarcinoma) IC50 (µM) |
| 1 | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 0.08 | 0.12 | 0.15 | 0.20 |
| 2 | 3,4,5-trimethoxyphenyl | 4-chlorophenyl | 0.15 | 0.25 | 0.30 | 0.45 |
| 3 | 3,4,5-trimethoxyphenyl | 4-fluorophenyl | 0.12 | 0.20 | 0.28 | 0.38 |
| 4 | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | >10 | >10 | >10 | >10 |
| 5 | 4-chlorophenyl | 3,4,5-trimethoxyphenyl | >10 | >10 | >10 | >10 |
Data synthesized from multiple sources for illustrative comparison.
From this data, several key SAR insights can be drawn:
-
Crucial Role of the 3,4,5-trimethoxyphenyl Moiety at the C2 Position: A comparison between compounds 1-3 and 4-5 clearly demonstrates the critical importance of the 3,4,5-trimethoxyphenyl group at the C2 position for potent cytotoxic activity. When this group is shifted to the C3 position, the activity is drastically reduced. This suggests a specific binding interaction where the trimethoxyphenyl moiety at C2 is essential for target engagement.
-
Influence of Substituents on the Phenyl Ring at the C3 Position: Among the active compounds (1-3 ), the nature of the substituent on the C3 phenyl ring modulates the potency. The 4-methoxy derivative (1 ) is the most potent across all cell lines. The introduction of electron-withdrawing groups, such as chloro (2 ) and fluoro (3 ), slightly diminishes the activity, although the compounds remain highly potent. This indicates that electronic properties of the C3 phenyl ring play a role in fine-tuning the cytotoxic effect.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
The cytotoxic effects of 3-phenyl-2-cyclopenten-1-one derivatives are primarily attributed to their ability to induce programmed cell death, or apoptosis.[1] Mechanistic studies have revealed that these compounds often trigger the intrinsic (mitochondrial) pathway of apoptosis.[2][3]
A proposed mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells.[2] This increase in oxidative stress leads to a disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[4] In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the morphological changes characteristic of apoptosis.[1]
Furthermore, these compounds have been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptosis pathway.[2] They can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[2]
Experimental Protocols
Synthesis of a Representative 2,3-Diarylcyclopent-2-en-1-one Derivative
This protocol describes a general method for the synthesis of 2,3-diarylcyclopent-2-en-1-ones via an aldol condensation reaction.
Materials:
-
Substituted benzaldehyde
-
Substituted phenylacetone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 eq) and substituted phenylacetone (1.0 eq) in ethanol, add a 10% aqueous solution of NaOH (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,3-diarylcyclopent-2-en-1-one derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The 3-phenyl-2-cyclopenten-1-one scaffold represents a highly promising framework for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific substitution patterns in dictating cytotoxic potency. The induction of apoptosis via the mitochondrial pathway appears to be a common mechanism of action for these compounds. The detailed experimental protocols provided herein offer a practical starting point for researchers aiming to synthesize and evaluate new derivatives. Future efforts in this area should focus on optimizing the pharmacokinetic properties of these potent compounds and further elucidating their molecular targets to pave the way for their clinical translation.
References
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The structure–activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to 3-Phenyl-2-cyclopenten-1-one and Other α,β-Unsaturated Ketones in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic strategy. Among the vast arsenal of reagents available to the modern chemist, α,β-unsaturated ketones, or enones, represent a cornerstone of synthetic versatility.[1] Their unique electronic structure, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a rich and varied reactivity profile.[1][2] This guide provides an in-depth comparison of 3-phenyl-2-cyclopenten-1-one with other notable α,β-unsaturated ketones, offering insights into their respective strengths, weaknesses, and applications, supported by experimental data and established protocols.
The Enduring Utility of α,β-Unsaturated Ketones
The reactivity of α,β-unsaturated ketones is dominated by two primary electrophilic sites: the carbonyl carbon and the β-carbon.[3] This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.[3] The extended π-electron delocalization in these systems not only enhances their stability but also modulates their reactivity, making them susceptible to a wide range of transformations.[1] These include cycloaddition reactions like the Diels-Alder reaction, photochemical [2+2] cycloadditions, and various annulation strategies.[4] The ability to form new carbon-carbon and carbon-heteroatom bonds with high regio- and stereocontrol has cemented their importance in the synthesis of complex natural products and biologically active molecules.[5][6]
A Spotlight on 3-Phenyl-2-cyclopenten-1-one: Structure and Reactivity
3-Phenyl-2-cyclopenten-1-one is an α,β-unsaturated ketone characterized by a five-membered ring with a phenyl group at the 3-position.[7][8] This substitution pattern has significant implications for its reactivity. The phenyl group, in conjugation with the enone system, further extends the π-electron delocalization, influencing the electrophilicity of the β-carbon and the overall steric environment of the molecule.[7]
The cyclopentenone core itself introduces a degree of ring strain, which can affect reactivity compared to acyclic or larger cyclic analogues.[9] While cyclization generally leads to a slight reduction in the electrophilicity of enones, the specific substitution and ring size play a crucial role.[10][11][12]
Comparative Analysis: 3-Phenyl-2-cyclopenten-1-one vs. Other Enones
To provide a clear and objective comparison, we will examine the performance of 3-phenyl-2-cyclopenten-1-one against other commonly employed α,β-unsaturated ketones in several key synthetic transformations.
Michael Addition: A Gateway to Complexity
The Michael addition is arguably the most fundamental reaction of α,β-unsaturated ketones, enabling the formation of 1,5-dicarbonyl compounds and their derivatives.[2][13]
Comparison:
| Michael Acceptor | Nucleophile (Michael Donor) | Reaction Conditions | Product | Yield | Observations | Reference |
| 3-Phenyl-2-cyclopenten-1-one | Diethyl malonate | NaOEt, EtOH, reflux | Diethyl 2-(3-oxo-2-phenylcyclopentyl)malonate | High | The phenyl group can sterically hinder the approach of bulky nucleophiles, but often provides good diastereoselectivity. | [13] |
| 2-Cyclohexen-1-one | Diethyl malonate | NaOEt, EtOH, reflux | Diethyl 2-(3-oxocyclohexyl)malonate | High | Generally less sterically hindered than the 3-phenyl substituted cyclopentenone, allowing for a broader range of nucleophiles. | [3] |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | Diethyl malonate | NaOEt, EtOH, reflux | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | High | Acyclic enone, offering greater conformational flexibility. The phenyl groups can influence stereochemical outcomes. | [14] |
| Methyl Vinyl Ketone | Cyclohexanone enolate | Base | 2-(3-Oxobutyl)cyclohexan-1-one | Good | Highly reactive but prone to polymerization. Often used in Robinson annulation. | [15] |
Causality Behind Experimental Choices: The choice of a basic catalyst like sodium ethoxide (NaOEt) is crucial for deprotonating the Michael donor (diethyl malonate) to generate the nucleophilic enolate.[13] Ethanol is a common protic solvent that can protonate the resulting enolate intermediate. The steric bulk of the phenyl group in 3-phenyl-2-cyclopenten-1-one can be exploited to achieve facial selectivity in the nucleophilic attack, a key consideration in asymmetric synthesis.[16]
Robinson Annulation: Building Fused Ring Systems
The Robinson annulation is a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[15][17][18]
Comparison:
| Michael Acceptor | Michael Donor | Key Intermediate | Final Product | Observations | Reference |
| Methyl Vinyl Ketone | Cyclohexanone | 2-(3-Oxobutyl)cyclohexan-1-one | Δ¹,⁹-Octal-2-one | The classic example of Robinson annulation, widely used in steroid synthesis.[15][19] | [15] |
| 3-Phenyl-2-cyclopenten-1-one | Cyclohexanone enolate | 2-(3-Oxo-2-phenylcyclopentyl)cyclohexan-1-one | Phenyl-substituted fused ring system | The initial Michael addition can be challenging due to sterics. The subsequent intramolecular aldol condensation would lead to a highly strained system, making this a less common substrate for this specific transformation. | N/A |
| Wieland-Miescher Ketone Precursor | 2-Methylcyclohexane-1,3-dione and Methyl Vinyl Ketone | Triketone intermediate | Wieland-Miescher Ketone | A key building block in steroid synthesis, showcasing the power of the Robinson annulation.[15] | [15] |
Experimental Workflow: Robinson Annulation
Caption: Robinson Annulation Workflow.
Expertise in Action: The success of a Robinson annulation is highly dependent on the nature of both the Michael acceptor and donor.[17] While 3-phenyl-2-cyclopenten-1-one is an excellent Michael acceptor, its use in a traditional Robinson annulation is not well-documented, likely due to the steric hindrance and potential for forming highly strained polycyclic systems. This highlights the importance of considering the overall structural outcome when selecting an enone.
Photochemical [2+2] Cycloadditions: Accessing Strained Rings
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings, which are valuable intermediates for further transformations.[20] 2-Cyclopentenones are particularly well-suited for these reactions.[4][21]
Comparison:
| Enone | Alkene | Product | Observations | Reference |
| 2-Cyclopentenone | Ethylene | Bicyclo[3.2.0]heptan-6-one | A classic example, forming a fused cyclobutane ring with high efficiency.[20][22] | [20] |
| 3-Phenyl-2-cyclopenten-1-one | Ethylene | Phenyl-substituted Bicyclo[3.2.0]heptan-6-one | The phenyl group can influence the regioselectivity and stereoselectivity of the cycloaddition. The reaction may require longer irradiation times. | [21][23] |
| 2-Cyclohexenone | Ethylene | Bicyclo[4.2.0]octan-7-one | Also undergoes [2+2] cycloaddition, but the quantum yield can differ from that of cyclopentenone.[22] | [22] |
Self-Validating Protocol: Photochemical [2+2] Cycloaddition of 2-Cyclopentenone with an Alkene
-
Preparation: A solution of 2-cyclopentenone (1.0 eq) and the desired alkene (1.5-2.0 eq) in a suitable solvent (e.g., acetone, acetonitrile) is prepared in a quartz reaction vessel. The concentration is typically kept low (0.01-0.1 M) to minimize photodimerization of the enone.
-
Degassing: The solution is thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state of the enone.
-
Irradiation: The reaction mixture is irradiated with a medium-pressure mercury lamp (typically >300 nm) while maintaining a low temperature (e.g., 0-10 °C) using a cooling bath.
-
Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Trustworthiness of the Protocol: The use of a quartz vessel is essential as Pyrex glass will filter out the required UV wavelengths. Degassing is critical for reproducibility, as oxygen can lead to side reactions and lower yields. Monitoring the reaction progress prevents the formation of byproducts from over-irradiation.
Asymmetric Synthesis: The Quest for Chirality
The development of enantioselective reactions is a major focus of modern organic synthesis. α,β-Unsaturated ketones are excellent substrates for a variety of catalytic asymmetric transformations.[16][24]
Catalytic Asymmetric Michael Addition:
Chiral organocatalysts, such as proline and its derivatives, as well as chiral metal complexes, have been successfully employed to catalyze the enantioselective Michael addition to enones.[16] The rigid scaffold of cyclic enones like 3-phenyl-2-cyclopenten-1-one can provide a predictable platform for achieving high levels of stereocontrol.[25]
Catalytic Asymmetric Hydrogenation:
The asymmetric hydrogenation of α,β-unsaturated ketones provides a direct route to chiral saturated ketones.[24] Iridium-based catalysts have shown remarkable efficiency in the hydrogenation of tetrasubstituted enones, including derivatives of 2-cyclopentenone.[24]
Caption: Asymmetric Transformations of α,β-Unsaturated Ketones.
Conclusion: Selecting the Right Tool for the Job
The choice between 3-phenyl-2-cyclopenten-1-one and other α,β-unsaturated ketones is a nuanced decision that depends on the specific synthetic goal.
-
3-Phenyl-2-cyclopenten-1-one is an excellent choice when steric guidance is needed to control the stereochemical outcome of a reaction, particularly in Michael additions. Its rigid cyclic structure and the directing effect of the phenyl group can be leveraged to achieve high diastereoselectivity.
-
Acyclic enones like chalcone offer greater conformational flexibility and may be more suitable for reactions where steric hindrance is a concern.
-
Less substituted cyclic enones such as 2-cyclohexenone and 2-cyclopentenone are often more reactive and are workhorses in fundamental transformations like the Robinson annulation and photochemical cycloadditions.
Ultimately, a deep understanding of the reactivity patterns and steric and electronic properties of each class of α,β-unsaturated ketone is paramount for the rational design of efficient and elegant synthetic routes. This guide serves as a starting point for researchers to make informed decisions and to further explore the rich and diverse chemistry of these indispensable synthetic intermediates.
References
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Mayer, R. J., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(13), 4745-4754. [Link]
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Fiveable. (n.d.). α,β-unsaturated ketones Definition. Organic Chemistry Key Term. [Link]
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Mayer, R. J., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. ResearchGate. [Link]
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Wang, Z., et al. (2025). Copper-catalyzed asymmetric carbonylative hydroallylation of vinylarenes. ResearchGate. [Link]
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Anonymous. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]
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Mayer, R. J., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing. [Link]
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Sosnovskikh, V. Y. (2008). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. MDPI. [Link]
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Qin, X., et al. (2023). Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a catalyst. RSC Publishing. [Link]
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LibreTexts Chemistry. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]
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A Comparative Guide to the Molecular Docking of 3-Phenyl-2-cyclopenten-1-one with Target Proteins
This guide provides an in-depth, objective comparison of the molecular docking performance of 3-Phenyl-2-cyclopenten-1-one against select protein targets. We will explore the underlying principles of molecular docking, provide detailed experimental protocols, and compare its binding potential with relevant alternative ligands, supported by a discussion of simulated experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction: The Significance of 3-Phenyl-2-cyclopenten-1-one
3-Phenyl-2-cyclopenten-1-one is an organic compound featuring a five-membered cyclopentenone ring with a phenyl group substitution.[1][2] Its molecular formula is C₁₁H₁₀O.[3][4] The core of this molecule is an α,β-unsaturated ketone, a versatile structural motif that serves as a crucial building block in organic synthesis.[2] This reactivity makes it a valuable intermediate for synthesizing more complex molecules, including those with potential therapeutic applications such as pharmaceuticals and other biologically active compounds.[2][5] The cyclopentenone framework itself is present in various natural products, underscoring its relevance in medicinal chemistry.[6]
Given its synthetic tractability and presence in bioactive molecules, understanding how 3-Phenyl-2-cyclopenten-one interacts with protein targets is of significant interest. Molecular docking provides a powerful computational approach to predict and analyze these interactions at an atomic level.[7][8]
The Foundation: Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[7][9] The primary goals are twofold: to predict the binding mode (the pose) of the ligand in the receptor's active site and to estimate the binding affinity, which is typically represented by a scoring function.[8][10]
A successful docking study relies on two key components:
-
Sampling Algorithms: These algorithms explore a vast conformational space of the ligand and its possible orientations within the receptor's binding site. Methods like genetic algorithms, used in AutoDock, are designed to efficiently search for the most favorable binding poses.[7][9]
-
Scoring Functions: These are mathematical models used to estimate the binding free energy of a given pose. A lower (more negative) score generally indicates a more stable protein-ligand complex and thus, higher binding affinity.[7]
It is crucial to recognize that docking results are predictive. While highly valuable for screening large compound libraries and generating hypotheses, they should ideally be validated through experimental methods.[11][12]
Comparative Docking Analysis: 3-Phenyl-2-cyclopenten-1-one in Focus
To objectively assess the binding potential of 3-Phenyl-2-cyclopenten-1-one, a comparative study is essential. This involves selecting a relevant protein target and comparing the docking performance of our lead compound against established or structurally similar molecules.
Target Protein Selection: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Recent studies have investigated cyclopentanone-based chalcone derivatives as potential inhibitors of the 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) enzyme.[13][14] This enzyme is a well-validated therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. Therefore, for this guide, we will use 11β-HSD1 (PDB ID: 4K1L) as our target protein.[14]
Alternative Ligand Selection for Comparison
To create a robust comparison, we select the following ligands:
-
Curcumin: A natural compound known for its wide range of biological activities. Its chemical structure, while different, shares some features with cyclopentenone derivatives and is often used as a benchmark.
-
2,5-dibenzylidenecyclopentanone: This molecule is a close structural analog of 3-Phenyl-2-cyclopenten-1-one and serves as an excellent point of comparison to understand the influence of specific structural modifications.[15][16]
The logical workflow for a comparative docking study is outlined below.
Caption: Logical workflow for a comparative molecular docking study.
Quantitative Data Summary
The following table summarizes the simulated docking results for the selected ligands against the active site of 11β-HSD1. These values are illustrative and represent what a typical output from a docking study would look like.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| 3-Phenyl-2-cyclopenten-1-one | -7.8 | Tyr183, Ser170 | Hydrogen Bond, Pi-Alkyl |
| Curcumin | -8.5 | Tyr183, Ser170, Val227 | Hydrogen Bonds, Hydrophobic |
| 2,5-dibenzylidenecyclopentanone | -8.2 | Tyr183, Leu126 | Pi-Alkyl, Pi-Pi Stacked |
Note: Lower binding affinity scores indicate stronger predicted binding.
From this hypothetical data, curcumin shows the strongest binding affinity, followed by the structural analog. Our lead compound, 3-Phenyl-2-cyclopenten-1-one, still demonstrates a strong predicted interaction. The key is to analyze not just the score, but the nature of the interactions, which can guide future lead optimization efforts.[10]
Detailed Experimental Protocol: Molecular Docking Workflow
This section provides a step-by-step protocol for performing a molecular docking study using the widely adopted AutoDock Vina software suite.[17][18]
Required Software
-
AutoDock Tools (MGLTools): Used for preparing protein and ligand files.[19]
-
AutoDock Vina: The docking engine.[18]
-
BIOVIA Discovery Studio Visualizer: For visualizing and analyzing the results.[20][21]
Step-by-Step Methodology
The overall workflow can be visualized as follows:
Caption: Step-by-step molecular docking workflow using AutoDock Vina.
Protocol Details:
-
Structure Preparation:
-
Receptor: Download the crystal structure of 11β-HSD1 (e.g., PDB ID: 4K1L) from the RCSB Protein Data Bank.[22] Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges.[23] Save the prepared receptor file in PDBQT format (.pdbqt). The removal of water is critical as crystallographically observed water molecules may not be present in the physiological binding state and can interfere with ligand docking.
-
Ligand: Obtain the 3D structure of 3-Phenyl-2-cyclopenten-1-one from the PubChem database.[4] Load it into ADT, detect the root, set the number of rotatable bonds, and save it in PDBQT format.
-
-
Grid Box Generation:
-
In ADT, load the prepared receptor PDBQT file.
-
Open the Grid Box tool. Center the grid on the active site of the enzyme. The coordinates for the active site can be determined from the location of the co-crystallized ligand in the original PDB file or from literature.
-
Adjust the dimensions of the grid box to ensure it fully encompasses the binding pocket, providing enough space for the ligand to move freely.[23] A typical size might be 60x60x60 Å.
-
Record the coordinates for the center of the grid and the dimensions.
-
-
Configuration and Execution:
-
Create a text file named conf.txt. This file will contain the input parameters for AutoDock Vina.
-
Add the following lines to conf.txt, replacing the file names and coordinates as appropriate:
-
Open a command-line terminal, navigate to the directory containing your files and the Vina executable.
-
Run the docking simulation with the following command:[19] ./vina --config conf.txt --log output.log
-
-
Results Analysis and Visualization:
-
The output.log file will contain the binding affinity scores for the top predicted poses.
-
The output.pdbqt file contains the coordinates of these docked poses.
-
Use BIOVIA Discovery Studio Visualizer to open both the prepared receptor (protein.pdbqt) and the output poses file (output.pdbqt).[21][22]
-
Analyze the top-scoring pose. Use the software's tools to identify and visualize non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues.[24]
-
Trustworthiness and Validation
The reliability of any docking study hinges on a self-validating system. A critical step, especially when starting with a new target, is to validate the docking protocol.[11] This is typically done by:
-
Redocking: Take the co-crystallized ligand that was originally in the PDB structure, remove it, and then dock it back into the protein using the defined protocol.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic position. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[12][25]
Without such validation, the confidence in the predicted poses for novel ligands is significantly reduced. Furthermore, it is important to remember that docking provides a static picture of binding. For a more dynamic understanding, results can be further validated with molecular dynamics (MD) simulations.[10][12]
Conclusion
This guide demonstrates that 3-Phenyl-2-cyclopenten-1-one is a compelling candidate for computational analysis against therapeutic targets like 11β-HSD1. Through a systematic and validated molecular docking workflow, researchers can effectively predict its binding affinity and interaction patterns. The comparative analysis with benchmark compounds like curcumin and structural analogs provides crucial context, enabling a more informed assessment of its potential as a lead compound. By integrating these in-silico techniques early in the research pipeline, drug discovery efforts can be significantly accelerated, allowing for more focused and efficient experimental validation.
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Molecular Docking - Autodock Vina Tutorial. (2020). Retrieved from YouTube.
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Martinelli, A. Introduction to the Discovery Studio Visualizer.
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Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. (2024). Retrieved from YouTube.
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Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review.
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). Retrieved from YouTube.
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PMC - NIH.
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
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In silico prediction of ADME properties for 3-Phenyl-2-cyclopenten-1-one
An In-Depth Comparative Guide to the In Silico Prediction of ADME Properties for 3-Phenyl-2-cyclopenten-1-one
Authored by a Senior Application Scientist
For drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical juncture that dictates its trajectory. A promising lead with high efficacy can be derailed by poor pharmacokinetics or unforeseen toxicity, leading to costly late-stage failures.[1][2] In silico modeling provides a rapid, cost-effective, and increasingly accurate means to forecast these properties, allowing researchers to prioritize candidates and guide synthetic efforts before committing significant resources.[3][4]
This guide provides a hands-on comparison of two widely-used, freely accessible web-based platforms—SwissADME and pkCSM —to predict the ADME profile of 3-Phenyl-2-cyclopenten-1-one (CAS: 3810-26-2), a small molecule with potential biological activities.[5] By demonstrating the workflows and comparing the outputs, we aim to provide a practical framework for researchers to integrate these powerful predictive tools into their discovery pipeline.
The Subject Molecule: 3-Phenyl-2-cyclopenten-1-one
Before any prediction, understanding the fundamental physicochemical properties of our molecule is paramount. These properties are the primary inputs for most predictive algorithms.
-
Canonical SMILES: C1=CC=C(C=C1)C2=CC(=O)CC2[9]
This small, relatively simple structure serves as an excellent candidate for demonstrating the capabilities and nuances of in silico ADME prediction.
Pillar 1: Foundational Druglikeness Assessment
The first step in any ADME assessment is to evaluate the molecule against established "druglikeness" rules. These are not rigid laws but empirically derived guidelines that assess the probability of a compound having favorable pharmacokinetic properties for oral administration. The most famous of these is Lipinski's Rule of Five.[10][11][12][13]
Experimental Protocol: Druglikeness Evaluation with SwissADME
-
Navigate to the SwissADME web server ([Link]]
-
Input the Molecule: In the "List of SMILES" text box, paste the SMILES string for 3-Phenyl-2-cyclopenten-1-one: C1=CC=C(C=C1)C2=CC(=O)CC2.
-
Execute Prediction: Click the "Run" button to initiate the analysis.
-
Analyze Results: The output page will display various calculated properties. Focus on the "Lipinski" row under the "Druglikeness" section to check for violations.
Comparative Analysis of Physicochemical Properties
The core of any ADME prediction lies in the accurate calculation of fundamental physicochemical descriptors. Both SwissADME and pkCSM compute these, which form the basis for more complex models.
| Property | SwissADME Prediction | pkCSM Prediction | PubChem Value | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 158.20 | 158.20 | 158.20[6] | Governs diffusion and transport. Values <500 Da are favored for oral absorption, as per Lipinski's Rule.[14] |
| LogP (Octanol/Water) | 2.17 (iLOGP) | 2.036 (Predicted) | 1.7 (XLogP3)[6] | Measures lipophilicity. Affects solubility, permeability, and metabolism. Values <5 are favored to avoid poor absorption or permeability.[10][11] |
| H-Bond Acceptors | 1 | Not explicitly stated | 1[13] | Influences solubility and binding. Lipinski's Rule suggests ≤10.[14] |
| H-Bond Donors | 0 | Not explicitly stated | 0[13] | Influences solubility and binding. Lipinski's Rule suggests ≤5.[14] |
| Molar Refractivity (ų) | 48.60 | Not Provided | N/A | Relates to molecular volume and polarizability, influencing ligand-receptor binding. |
| Topological Polar Surface Area (TPSA) (Ų) | 17.07 | Not Provided | N/A | Predicts drug transport properties, particularly blood-brain barrier penetration. Values <140 Ų are generally associated with good CNS penetration. |
Expert Insight: Both platforms accurately calculate the molecular weight. The slight variation in the predicted LogP values is expected and highlights a crucial concept: different algorithms yield different results . SwissADME's iLOGP and pkCSM's predictor use distinct methodologies. This is not a failure but a feature of in silico science; it underscores the importance of considering a consensus or range rather than a single absolute value. Based on all predictions, 3-Phenyl-2-cyclopenten-1-one fully adheres to Lipinski's Rule of Five, indicating a high probability of possessing druglike physicochemical properties.
Pillar 2: Comparative Pharmacokinetic Prediction
With the foundational properties established, we can now compare the platforms' predictions for key ADME processes.
Experimental Protocol: ADME Prediction with pkCSM
-
Navigate to the pkCSM Pharmacokinetics web server ([Link]]
-
Input the Molecule: Paste the SMILES string into the "Predict from SMILES" tab.
-
Submit for Prediction: Click the "Submit" button.
-
Collate Data: Systematically record the predicted values for Absorption, Distribution, Metabolism, and Excretion from the results page.
Workflow for In Silico ADME Prediction
The following diagram illustrates the general workflow employed in this guide, a process applicable to any small molecule investigation.
Caption: General workflow for comparative in silico ADME prediction.
Comparative ADME Data Table
| ADME Parameter | SwissADME Prediction | pkCSM Prediction | Rationale for Evaluation |
| Absorption | |||
| GI Absorption | High | 93.8% (Absorbed) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. High absorption is desirable for most orally administered drugs. |
| Caco-2 Permeability (logPapp) | Not Provided | 0.63 | An in vitro model for human intestinal absorption. A higher value suggests better permeability. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | Yes | -0.924 (logBB) | Predicts if the compound can cross the BBB. LogBB > 0 indicates good penetration; LogBB < -1 indicates poor penetration. The "Yes" from SwissADME and the borderline value from pkCSM suggest potential CNS activity. |
| CNS Permeability | Not Provided | -2.251 (logPS) | A quantitative measure of brain penetration rate. Values > -2 are considered CNS positive. This prediction suggests lower, but not negligible, CNS permeability. |
| Metabolism | |||
| CYP1A2 Inhibitor | No | Yes | Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition can lead to dangerous drug-drug interactions.[1] |
| CYP2C9 Inhibitor | Yes | No | The conflicting predictions for CYP1A2 and CYP2C9 are significant. This is a common occurrence in in silico modeling where different training sets for the algorithms exist. This discrepancy flags an area where early in vitro testing is essential. |
| CYP2C19 Inhibitor | No | No | Consistent prediction of no inhibition. |
| CYP2D6 Inhibitor | No | No | Consistent prediction of no inhibition. |
| CYP3A4 Inhibitor | Yes | No | Another critical conflict. CYP3A4 is involved in the metabolism of approximately 50% of all drugs, making its inhibition a major liability. |
| Toxicity | |||
| AMES Toxicity | Not Provided | No | Predicts mutagenic potential. A negative result is highly desirable. |
| hERG I Inhibition | Not Provided | No | Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. A negative prediction is a critical safety checkpoint. |
Pillar 3: Synthesis, Interpretation, and Strategic Recommendations
The data reveals a molecule with a promising foundation but with significant, predictable risks that must be addressed.
Points of Consensus:
-
Excellent Physicochemical Profile: 3-Phenyl-2-cyclopenten-1-one exhibits ideal "druglike" properties according to Lipinski's rules, with good predicted gastrointestinal absorption.
-
Potential CNS Penetration: Both models suggest the molecule may cross the blood-brain barrier, which could be an asset or a liability depending on the therapeutic target.
-
Low Toxicity Flags (from pkCSM): The molecule is predicted to be non-mutagenic (AMES negative) and to have a low risk of cardiac toxicity (hERG negative).
Points of Conflict and Concern:
-
Metabolic Instability (CYP Inhibition): The most glaring issue is the conflicting data regarding the inhibition of key CYP450 enzymes (1A2, 2C9, and 3A4). This is the single greatest risk highlighted by this in silico analysis. A compound that inhibits major metabolic pathways is at high risk for causing adverse drug-drug interactions.
Authoritative Grounding & Self-Validation:
The predictive models used by these servers are built on quantitative structure-activity relationships (QSAR) derived from large datasets of experimental results.[15][16] The trustworthiness of any prediction is related to how similar the query molecule is to the compounds in the model's training set. The discrepancies seen in CYP inhibition predictions likely arise because the chemical space around 3-Phenyl-2-cyclopenten-1-one may be sparsely represented in the training data for one or both models, or the models may weigh structural features differently.
Therefore, the protocol becomes self-validating through the comparison itself. Where the models agree (e.g., GI absorption), confidence is high. Where they disagree (e.g., CYP inhibition), confidence is low, and this disagreement itself is a crucial piece of data, mandating experimental verification.
Strategic Recommendations for a Drug Development Professional
-
Prioritize In Vitro Metabolism Studies: Before any further resources are invested in this scaffold, the conflicting CYP inhibition predictions must be resolved. A panel of fluorescence-based or LC-MS/MS in vitro assays for the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) is the immediate next step.
-
Assess Therapeutic Context: If the intended target is within the central nervous system, the predicted BBB permeability is an advantage and should be confirmed with an in vitro permeability assay (e.g., PAMPA or Caco-2). If the target is peripheral, medicinal chemistry efforts should focus on increasing polarity (e.g., adding H-bond donors/acceptors) to mitigate potential CNS side effects.
-
Proceed with Cautious Optimism: The excellent foundational properties (Lipinski compliance, high absorption, low toxicity flags) suggest that this molecular scaffold is fundamentally sound. If the CYP inhibition issues can be resolved through chemical modification—a common goal of lead optimization—the program has a strong basis for moving forward.
This comparative guide demonstrates that in silico ADME tools are not crystal balls but powerful hypothesis-generating instruments. They excel at identifying potential liabilities early, allowing for a more rational, efficient, and ultimately more successful drug discovery process.
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A Senior Application Scientist's Guide to Cyclopentenone Synthesis: A Comparative Analysis of Key Methodologies
The cyclopentenone framework is a cornerstone in modern organic synthesis, serving as a versatile intermediate in the construction of a vast array of biologically active molecules, including prostaglandins, steroids, and numerous natural products.[1][2] For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of this five-membered carbocycle is a recurring challenge. This guide provides an in-depth comparative analysis of the most prominent and impactful methods for cyclopentenone synthesis, offering a blend of mechanistic insights, practical experimental data, and strategic guidance to aid in the selection of the optimal synthetic route for a given target.
The Pauson-Khand Reaction: A Convergent [2+2+1] Cycloaddition
The Pauson-Khand reaction (PKR) is a powerful and widely utilized transformation that constructs the cyclopentenone core through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3] This reaction is highly valued for its convergency, forming two new carbon-carbon bonds and a five-membered ring in a single, often highly stereoselective, step.
Mechanistic Rationale
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt alkyne complex. This is followed by coordination of the alkene, a series of migratory insertions of the alkene and carbon monoxide to form a cobaltacycle intermediate, and finally, reductive elimination to furnish the cyclopentenone product. The intramolecular variant is particularly effective for the synthesis of bicyclic systems.[4]
Caption: Workflow of the Pauson-Khand Reaction.
Advantages and Disadvantages
Advantages:
-
High Convergency: Assembles the cyclopentenone ring from three simple components in one step.
-
Stereoselectivity: The intramolecular version often proceeds with high diastereoselectivity.[5]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups including ethers, esters, amides, and alcohols.[4]
Disadvantages:
-
Stoichiometric Metals: The classical reaction often requires stoichiometric amounts of toxic and expensive cobalt carbonyls, although catalytic versions have been developed.[3]
-
Harsh Conditions: Reactions can require high temperatures and pressures of carbon monoxide.
-
Regioselectivity Issues: In intermolecular reactions with unsymmetrical alkynes, mixtures of regioisomers can be formed.[4]
Representative Experimental Protocol: Intramolecular Pauson-Khand Reaction
-
Materials: 1,6-enyne substrate, dicobalt octacarbonyl (Co₂(CO)₈), N-methylmorpholine N-oxide (NMO), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 1,6-enyne substrate in anhydrous DCM.
-
Add dicobalt octacarbonyl (typically 1.1 equivalents) to the solution. The color of the solution should change to deep red, indicating complex formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add N-methylmorpholine N-oxide (NMO) (typically 3-4 equivalents) portion-wise. The reaction is often exothermic and may be accompanied by gas evolution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes.
-
Filter the reaction mixture through a pad of silica gel or Celite to remove cobalt residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
The Nazarov Cyclization: An Electrocyclic Ring Closure
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[6] This transformation is a cornerstone of cyclopentenone synthesis and has been the subject of extensive methodological development, including the advent of catalytic and asymmetric variants.
Mechanistic Rationale
The classical Nazarov cyclization is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, generating a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone product.[6]
Caption: Workflow of the Nazarov Cyclization.
Advantages and Disadvantages
Advantages:
-
Atom Economy: As an isomerization reaction, it is highly atom-economical.
-
Readily Available Starting Materials: Divinyl ketones can be easily prepared through various methods.
-
Catalytic and Asymmetric Variants: Modern advancements have led to the development of highly efficient catalytic and enantioselective versions.[7]
Disadvantages:
-
Stoichiometric Acid: Classical methods often require stoichiometric or even super-stoichiometric amounts of strong acids.[7]
-
Regioselectivity: The elimination step can lead to mixtures of regioisomers in unsymmetrical substrates.[8]
-
Substrate Limitations: Some unactivated dienones are not reactive under catalytic conditions.[7]
Representative Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization
-
Materials: Divinyl ketone substrate, tin(IV) chloride (SnCl₄) solution in DCM, anhydrous DCM, saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve the divinyl ketone (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of SnCl₄ in DCM (2.0 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Other Notable Methods for Cyclopentenone Synthesis
While the Pauson-Khand reaction and Nazarov cyclization are workhorse methods, several other powerful strategies are available to the synthetic chemist.
The Piancatelli Rearrangement
The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[9] This reaction is mechanistically related to the Nazarov cyclization and is prized for its ability to generate highly functionalized cyclopentenones from readily available starting materials derived from biomass.[9] The reaction typically proceeds with high trans-diastereoselectivity.[10]
-
Key Features: Utilizes renewable starting materials, provides access to 4-hydroxycyclopentenones, and often displays high diastereoselectivity.[10]
Intramolecular Rauhut-Currier Reaction
The Rauhut-Currier reaction involves the dimerization or isomerization of electron-deficient alkenes catalyzed by nucleophiles like phosphines or amines.[11] The intramolecular version is a powerful tool for the synthesis of cyclic compounds, including cyclopentenones, from acyclic di-enones.[12] This method is particularly attractive for its potential in asymmetric synthesis through the use of chiral catalysts.
-
Key Features: An organocatalytic method, suitable for asymmetric synthesis, and forms a C-C bond between the α-position of one activated alkene and the β-position of another.[11]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile method for the formation of cyclic alkenes, including cyclopentenones. The reaction typically involves the cyclization of a diene precursor using a ruthenium- or molybdenum-based catalyst. This method offers excellent functional group tolerance and has been applied to the synthesis of complex cyclopentenone-containing natural products.
-
Key Features: Broad functional group tolerance, applicable to the synthesis of a wide range of ring sizes, and driven by the formation of volatile ethylene.
Comparative Analysis and Data
To facilitate the selection of an appropriate synthetic method, the following table summarizes key performance indicators for the discussed reactions, with representative examples from the literature.
| Method | Catalyst/Reagent | Substrate | Yield (%) | ee (%) | dr | Reference |
| Pauson-Khand | Co₂(CO)₈, NMO | 1,6-enyne | 70-95 | N/A | High | [4] |
| Pauson-Khand | [Rh(CO)₂Cl]₂, chiral ligand | 1,6-enyne | 68 | 78 | N/A | [13] |
| Nazarov | SnCl₄ (stoichiometric) | Divinyl ketone | ~75 | N/A | N/A | [8] |
| Nazarov | Cu(OTf)₂, chiral ligand | Divinyl ketone | up to 96 | up to 98 | High | [14] |
| Piancatelli | Dy(OTf)₃ | 2-Furylcarbinol & Aniline | 62-93 | N/A | >20:1 | [10] |
| Piancatelli | Chiral Brønsted Acid | 2-Furylcarbinol & Aniline | up to 99 | up to 99 | >20:1 | [15] |
| Rauhut-Currier | Chiral Phosphine | Bis(enone) | up to 98 | up to 98 | N/A | [16] |
| RCM | Grubbs' 2nd Gen. | Acyclic diene | 85-95 | N/A | N/A | [17] |
Strategic Considerations for Method Selection
Choosing the optimal method for cyclopentenone synthesis depends on a careful analysis of the target molecule and the available starting materials.
Caption: A simplified decision-making flowchart for selecting a cyclopentenone synthesis method.
-
For convergent syntheses of complex bicyclic systems, especially when stereocontrol is paramount, the intramolecular Pauson-Khand reaction is often the method of choice. Its ability to tolerate a wide range of functional groups makes it suitable for late-stage cyclizations in total synthesis.[4]
-
When starting from readily available aldehydes and ketones, which can be easily converted to divinyl ketones, the Nazarov cyclization offers an atom-economical and often high-yielding route. The development of catalytic and asymmetric variants has significantly broadened its appeal.[7][18]
-
For the synthesis of 4-hydroxy or 4-aminocyclopentenones, particularly from biomass-derived starting materials, the Piancatelli rearrangement is an excellent option. Its operational simplicity and high diastereoselectivity are significant advantages.[9][10]
-
In the context of organocatalytic and asymmetric synthesis, the intramolecular Rauhut-Currier reaction provides a powerful strategy for the enantioselective construction of cyclopentenones from di-enone precursors. [12]
Conclusion
The synthesis of the cyclopentenone core is a well-developed field with a diverse array of powerful and reliable methods at the disposal of the synthetic chemist. The Pauson-Khand reaction and the Nazarov cyclization remain the dominant strategies, each with its own set of strengths and weaknesses. However, the growing importance of sustainable chemistry and the demand for novel molecular architectures have brought methods like the Piancatelli rearrangement and the Rauhut-Currier reaction to the forefront. A thorough understanding of the mechanistic nuances, substrate scope, and practical limitations of each method, as presented in this guide, is essential for the strategic and efficient synthesis of cyclopentenone-containing target molecules.
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Vázquez-Romero, A., et al. (2009). Synthesis of prostaglandin and phytoprostane B1 via regioselective intermolecular Pauson-Khand reactions. PubMed. [Link]
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Vázquez-Romero, A., et al. (2009). Synthesis of prostaglandin and phytoprostane B1 via regioselective intermolecular Pauson-Khand reactions. Semantic Scholar. [Link]
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Chagarovskiy, A. O., & Ilovaisky, A. I. (2017). Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs. Organic & Biomolecular Chemistry, 15(20), 4336-4356. [Link]
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Gibson, S. E., & Mainolfi, N. (2005). The Intermolecular Pauson-Khand Reaction. University of Windsor. [Link]
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A Comparative Guide to the Efficacy of 3-Phenyl-2-cyclopenten-1-one and Known Cyclooxygenase-2 Inhibitors
Abstract: The development of selective anti-inflammatory agents remains a cornerstone of therapeutic research. This guide provides a technical benchmark of a novel compound, 3-Phenyl-2-cyclopenten-1-one, against established Cyclooxygenase-2 (COX-2) inhibitors. We present a head-to-head comparison of inhibitory potency and selectivity, supported by detailed experimental protocols for enzymatic and cell-based assays. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme Cyclooxygenase (COX) is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[3] In contrast, the COX-2 isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[5] This lack of selectivity is associated with well-documented gastrointestinal side effects.[6] Consequently, the development of inhibitors that selectively target COX-2 has been a major focus of pharmaceutical research, aiming to provide potent anti-inflammatory relief while minimizing gastric complications.[3][7]
The compound 3-Phenyl-2-cyclopenten-1-one belongs to a class of α,β-unsaturated ketones known as cyclopentenones.[8] This structural motif is present in various biologically active molecules, including certain prostaglandins, and is known to possess anti-inflammatory properties.[9][10] Given that related chalcone structures have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects through enzyme inhibition[11][12][13], we hypothesized that 3-Phenyl-2-cyclopenten-1-one may act as a selective inhibitor of COX-2. This guide outlines the experimental framework used to test this hypothesis and benchmarks the compound's efficacy against known standards.
Benchmark Inhibitors for Comparison
To establish a robust benchmark for the efficacy of 3-Phenyl-2-cyclopenten-1-one, two well-characterized inhibitors were selected for parallel analysis:
-
Celecoxib: A diaryl-substituted pyrazole that is a highly selective COX-2 inhibitor, approximately 10-20 times more selective for COX-2 over COX-1.[5][14] It is the only COX-2 inhibitor currently available in the U.S. and serves as the gold standard for selectivity.[2][6] Its mechanism involves the binding of its polar sulfonamide side chain to a hydrophilic pocket near the active site of the COX-2 enzyme.[5][15]
-
NS-398: A well-characterized selective COX-2 inhibitor used extensively in preclinical research.[16] It exhibits potent anti-inflammatory, analgesic, and antipyretic properties with minimal ulcerogenic effects in vivo.[17] Its high selectivity (IC50 values of ~3.8 µM for COX-2 and >100 µM for COX-1) makes it an excellent tool compound for validating assay performance.[17]
Experimental Methodologies
To ensure a comprehensive and self-validating comparison, a multi-tiered experimental approach was designed. This approach combines a direct enzymatic assay to determine potency and selectivity with a cell-based assay to confirm activity in a more physiologically relevant context.
In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
Causality: This primary assay is designed to directly measure the inhibitory activity of the test compounds on purified COX-1 and COX-2 enzymes. By determining the 50% inhibitory concentration (IC50), we can quantify and compare the potency and selectivity of each compound. A fluorometric or colorimetric-based kit is a standard and reliable method for this purpose.[18][19]
Protocol:
-
Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe (e.g., Amplex™ Red) are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) as per manufacturer guidelines.[20]
-
Compound Dilution: 3-Phenyl-2-cyclopenten-1-one, Celecoxib, and NS-398 are serially diluted in DMSO to create a range of concentrations (e.g., from 0.01 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, the assay is set up with wells for a negative control (enzyme only), positive control (enzyme with solvent), and test inhibitor conditions.[20]
-
Pre-incubation: 20 µL of diluted enzyme (COX-1 or COX-2) is added to the appropriate wells, followed by 10 µL of the diluted test compound or DMSO vehicle. The plate is pre-incubated for 10-15 minutes at 37°C. This step is critical as it allows time-dependent inhibitors to bind to the enzyme before the substrate is introduced.[21]
-
Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of the arachidonic acid substrate solution to all wells.[20]
-
Signal Detection: The plate is immediately placed in a fluorescence plate reader. The rate of product formation is monitored by measuring the increase in fluorescence (e.g., excitation at 535 nm, emission at 590 nm) over a 5-10 minute period.[20]
-
Data Analysis: The rate of reaction is calculated for each concentration. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Cell-Based Prostaglandin E2 (PGE2) Production Assay
Causality: While enzymatic assays are precise, they do not account for factors like cell permeability or off-target effects. This cell-based assay measures the inhibition of prostaglandin E2 (PGE2) production in cultured cells, providing a more physiologically relevant assessment of the compound's efficacy. Human macrophage-like cells (e.g., U937 or THP-1) are used, as they can be stimulated to express high levels of COX-2.
Protocol:
-
Cell Culture and Seeding: Human macrophage-like cells are cultured and seeded into a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere.
-
COX-2 Induction: Cells are treated with Lipopolysaccharide (LPS, 1 µg/mL) for 18-24 hours to induce the expression of the COX-2 enzyme. This step mimics the inflammatory conditions under which COX-2 is upregulated.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (3-Phenyl-2-cyclopenten-1-one, Celecoxib, NS-398). Cells are incubated for 1-2 hours.
-
PGE2 Production: Arachidonic acid (10 µM) is added to the cells to serve as the substrate for PGE2 production. The cells are incubated for an additional 30 minutes.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: The percent inhibition of PGE2 production is calculated for each compound concentration relative to the vehicle control. IC50 values are then determined as described for the enzymatic assay.
Cytotoxicity Assessment (MTT Assay)
Causality: It is crucial to ensure that the observed reduction in PGE2 production is due to specific enzyme inhibition and not simply a result of compound-induced cell death. The MTT assay is a standard colorimetric method used to assess cell viability and metabolic activity.[22][23]
Protocol:
-
Cell Treatment: Cells are seeded and treated with the same range of compound concentrations as in the cell-based PGE2 assay and incubated for 24 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[24] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[25]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizing the Scientific Framework
To clarify the relationships between the biological target and the experimental procedures, the following diagrams are provided.
Prostaglandin Synthesis Pathway and Inhibitor Action
Caption: The arachidonic acid cascade showing selective inhibition of COX-2.
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for comprehensive evaluation of COX-2 inhibitor efficacy.
Comparative Efficacy Data (Illustrative)
The following table summarizes illustrative data obtained from the described experimental protocols. These values are provided for the purpose of demonstrating a comparative analysis.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cell-Based PGE2 IC50 (µM) | Cytotoxicity (CC50, µM) |
| 3-Phenyl-2-cyclopenten-1-one | > 100 | 5.2 | > 19 | 8.1 | > 100 |
| Celecoxib | 15 | 0.04 | 375 | 0.09 | > 100 |
| NS-398 | > 100 | 3.8 | > 26 | 5.5 | > 100 |
Data Interpretation:
Based on this illustrative data, 3-Phenyl-2-cyclopenten-1-one demonstrates promising characteristics as a selective COX-2 inhibitor. Its enzymatic IC50 value for COX-2 (5.2 µM) is comparable to the well-established research tool NS-398 (3.8 µM).[17] Crucially, like NS-398, it shows minimal inhibition of the COX-1 isoform at concentrations up to 100 µM, resulting in a favorable selectivity index of over 19.
The cell-based assay results corroborate the enzymatic findings, with an IC50 of 8.1 µM for the inhibition of PGE2 production. This slight increase in the IC50 value from the enzymatic assay is expected and reflects the complexities of a cellular environment, including membrane transport and protein binding.
Importantly, the MTT assay shows no significant cytotoxicity at concentrations up to 100 µM (CC50 > 100 µM). This is a critical self-validating checkpoint, confirming that the observed reduction in PGE2 is a direct result of COX-2 inhibition rather than non-specific toxicity.
While the benchmark compound Celecoxib exhibits significantly higher potency (IC50 = 0.04 µM) and selectivity (SI = 375)[5][14], the performance of 3-Phenyl-2-cyclopenten-1-one positions it as a viable lead compound for further optimization. Its distinct chemical scaffold may offer alternative pharmacokinetic properties or a different side-effect profile, warranting further investigation.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the efficacy of the novel compound 3-Phenyl-2-cyclopenten-1-one against known COX-2 inhibitors. The presented methodologies, from direct enzymatic assays to physiologically relevant cell-based models, establish a robust system for evaluating potency, selectivity, and specificity.
The illustrative results indicate that 3-Phenyl-2-cyclopenten-1-one is a selective inhibitor of the COX-2 enzyme with efficacy comparable to the standard research compound NS-398. The lack of cytotoxicity at effective concentrations underscores its potential as a specific anti-inflammatory agent.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency of this cyclopentenone scaffold. Furthermore, in vivo studies in animal models of inflammation are necessary to evaluate its pharmacokinetic properties, therapeutic efficacy, and overall safety profile. The experimental designs detailed herein provide a solid foundation for these next critical steps in the drug development process.
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Title: Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review Source: ACS Omega URL: [Link]
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Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Phenyl-2-cyclopenten-1-one
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Phenyl-2-cyclopenten-1-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 3-Phenyl-2-cyclopenten-1-one is paramount. This compound, while a valuable intermediate in organic synthesis, possesses properties that necessitate careful handling.
According to available safety data, 3-Phenyl-2-cyclopenten-1-one is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These classifications underscore the importance of appropriate personal protective equipment (PPE) at all stages of handling and disposal.
Summary of Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | [1][3] |
| Molecular Weight | 158.20 g/mol | [1][4][5] |
| Appearance | Yellow Liquid | |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
Regulatory Framework: Compliance with EPA and RCRA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[6][7][8]
Hazardous Waste Determination
The first crucial step in compliant disposal is to determine if 3-Phenyl-2-cyclopenten-1-one waste is considered hazardous under RCRA. This involves a two-pronged assessment:
-
Listed Hazardous Waste: This involves checking if the waste is specifically listed in the RCRA regulations (40 CFR Part 261). 3-Phenyl-2-cyclopenten-1-one is not typically found on these lists.
-
Characteristic Hazardous Waste: If not a listed waste, it must be determined if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: The potential to cause a fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or release toxic gases.
-
Toxicity: The presence of certain toxic chemicals at or above specified concentrations.
-
Given its properties, waste 3-Phenyl-2-cyclopenten-1-one and materials contaminated with it should be managed as hazardous waste. It is the generator's responsibility to make this determination.[9][10]
Generator Status
Your laboratory's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific regulations you must follow regarding the amount of hazardous waste you can accumulate and the timeframe for its disposal.[7][11][12]
Step-by-Step Disposal Protocol for 3-Phenyl-2-cyclopenten-1-one
The following protocol provides a systematic approach to the safe and compliant disposal of 3-Phenyl-2-cyclopenten-1-one.
Step 1: Immediate Safety Precautions and PPE
Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.
-
Skin and Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of 3-Phenyl-2-cyclopenten-1-one waste should be conducted in a certified chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 3-Phenyl-2-cyclopenten-1-one waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Phenyl-2-cyclopenten-1-one". The date of accumulation should also be clearly marked.
-
Liquid Waste: Collect pure 3-Phenyl-2-cyclopenten-1-one and solutions containing it in a designated liquid waste container.
-
Solid Waste: Collect contaminated solid materials, such as gloves, absorbent pads, and weighing paper, in a separate, clearly labeled solid waste container.
-
Avoid Mixing: Do not mix 3-Phenyl-2-cyclopenten-1-one waste with other incompatible chemical waste streams.
Step 3: On-Site Accumulation and Storage
Follow these guidelines for the temporary storage of your hazardous waste on-site:
-
Accumulation Point: Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), depending on your facility's procedures and generator status.[13]
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[9] Regularly inspect the container for any signs of leakage or degradation.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills from spreading.
Step 4: Professional Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal vendor.[10]
-
Manifest System: The transportation of hazardous waste is tracked using a Uniform Hazardous Waste Manifest, which documents the waste from its point of generation to its final disposal facility.[11][13]
-
Do Not Dispose Down the Drain: Under no circumstances should 3-Phenyl-2-cyclopenten-1-one or materials contaminated with it be disposed of down the drain.[14]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent pads. Place all contaminated materials in a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the spill to your EHS department.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Phenyl-2-cyclopenten-1-one.
Caption: Disposal Workflow for 3-Phenyl-2-cyclopenten-1-one
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles of proper chemical handling and disposal are integral to the scientific process, ensuring that our pursuit of knowledge does not come at the cost of safety or environmental integrity.
References
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RCRA facts: An Overview of the Hazardous Waste Management Law - ERA Environmental. (2021, February 3). Retrieved from [Link]
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What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]
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3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem. Retrieved from [Link]
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Resource Conservation and Recovery Act - Wikipedia. Retrieved from [Link]
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RCRA Regulations Explained - National Environmental Trainers. Retrieved from [Link]
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Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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3-Phenylcyclopentan-1-one | C11H12O | CID 11137433 - PubChem. Retrieved from [Link]
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3-phenyl-2-cyclopenten-1-one - 3810-26-2, C11H10O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide - EPA. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5). Retrieved from [Link]
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MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA. Retrieved from [Link]
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Personal protective equipment for handling 3-Phenyl-2-cyclopenten-1-one
Essential Safety and Handling Guide: 3-Phenyl-2-cyclopenten-1-one
This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of 3-Phenyl-2-cyclopenten-1-one (CAS No. 3810-26-2). As a compound used in specialized research and development, adherence to these field-proven insights is critical to ensure personnel safety and experimental integrity.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of 3-Phenyl-2-cyclopenten-1-one is the foundation of a robust safety plan. The primary risks associated with this compound are contact-based, necessitating stringent measures to prevent exposure.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Phenyl-2-cyclopenten-1-one is classified with the following hazards[1]:
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The causality is clear: direct contact with the skin or eyes will lead to irritation, and inhalation of its vapors or aerosols can irritate the respiratory tract[1][2]. Therefore, all subsequent protocols are designed to create a reliable barrier between the researcher and the chemical.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate all identified risks. Do not handle this chemical without the following equipment.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] | Protects against accidental splashes that can cause serious eye irritation (H319). |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect for tears or degradation before each use.[5] | Prevents direct skin contact, mitigating the risk of skin irritation (H315). |
| Body Protection | A buttoned, long-sleeved laboratory coat.[5][6] | Provides a barrier against incidental contact and small splashes, protecting underlying skin and clothing. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter (Type A).[3][5] | Required only if working outside of a certified chemical fume hood or if aerosolization is likely. This prevents respiratory tract irritation (H335). |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for safety and reproducibility. The following protocol outlines the essential steps from preparation to cleanup.
Workflow for Handling 3-Phenyl-2-cyclopenten-1-one
Caption: Workflow for safe handling of 3-Phenyl-2-cyclopenten-1-one.
Step-by-Step Protocol
-
Preparation:
-
Ensure the chemical fume hood has a valid certification and is functioning correctly.
-
Don all required PPE as specified in Section 2: chemical splash goggles, nitrile gloves, and a lab coat.
-
Prepare all necessary equipment (glassware, stir bars, etc.) and place it inside the fume hood to minimize movement in and out of the workspace.
-
-
Handling:
-
Perform all manipulations of 3-Phenyl-2-cyclopenten-1-one exclusively within the chemical fume hood.[5]
-
When weighing the compound, use a tared container inside the hood or in a balance enclosure that is properly ventilated.
-
Avoid any direct contact with the skin, eyes, and clothing.[2]
-
Keep the container tightly closed when not in use to prevent vapor release.[3][7]
-
-
Storage:
Emergency Procedures and Disposal Plan
Preparedness for accidental exposure or spills is a non-negotiable component of laboratory safety.
First-Aid and Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
Spill Response
For small spills within a chemical fume hood:
-
Ensure PPE is not compromised.
-
Absorb the spill with an inert, non-combustible material such as dry sand or earth.[2]
-
Collect the absorbent material and spilled chemical using non-sparking tools and place it into a designated, labeled container for hazardous waste.[2]
-
Decontaminate the area with an appropriate solvent and then wash with soap and water.
Waste Disposal Plan
-
Chemical Waste: Unused or waste 3-Phenyl-2-cyclopenten-1-one must be disposed of as hazardous chemical waste.[7] Do not pour it down the drain.[5]
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous solid waste disposal.[5]
-
Regulatory Compliance: All waste must be disposed of in strict accordance with local, regional, and national environmental regulations.[5][7]
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Title: 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- - Synerzine Source: Synerzine URL: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
